UNC0379
Description
Properties
IUPAC Name |
6,7-dimethoxy-2-pyrrolidin-1-yl-N-(5-pyrrolidin-1-ylpentyl)quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N5O2/c1-29-20-16-18-19(17-21(20)30-2)25-23(28-14-8-9-15-28)26-22(18)24-10-4-3-5-11-27-12-6-7-13-27/h16-17H,3-15H2,1-2H3,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXCGGWTIDNVNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCCC3)NCCCCCN4CCCC4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
UNC0379: A Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8
An In-Depth Technical Guide to the Mechanism of Action of UNC0379
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed overview of the core mechanism of action of this compound, a pivotal chemical probe for the study of the N-lysine methyltransferase SETD8 (also known as KMT5A or PR-Set7). It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate its application in research and development.
Executive Summary
This compound is a first-in-class, selective, and cell-permeable small molecule inhibitor of SETD8.[1][2] SETD8 is the sole known enzyme responsible for the monomethylation of histone H4 at lysine (B10760008) 20 (H4K20me1), a critical epigenetic mark involved in DNA damage response, cell cycle regulation, and transcriptional control.[2][3] this compound exerts its effects by competitively binding to the substrate pocket of SETD8, thereby preventing the methylation of both histone H4 and non-histone targets such as p53 and Proliferating Cell Nuclear Antigen (PCNA).[1][3][4] This inhibition triggers a cascade of cellular events, including the activation of the p53 tumor suppressor pathway, cell cycle arrest, and apoptosis, making this compound a valuable tool for cancer biology research and a potential starting point for therapeutic development.[4][5]
Core Mechanism of Action
The primary mechanism of action of this compound is its direct inhibition of the catalytic activity of the SETD8 methyltransferase.
2.1 Molecular Interaction: this compound functions as a substrate-competitive inhibitor .[3][6] Kinetic studies have demonstrated that the IC50 values of this compound increase linearly with rising concentrations of the histone H4 peptide substrate.[3] Conversely, its IC50 values remain constant in the presence of increasing concentrations of the cofactor S-adenosyl-l-methionine (SAM).[3] This confirms that this compound binds to the substrate-binding groove of SETD8, directly competing with histone H4 and other substrates, rather than the SAM-binding pocket.[1][3]
2.2 Downstream Epigenetic and Proteomic Consequences: By occupying the substrate-binding site, this compound blocks the transfer of a methyl group from SAM to the target lysine residues. The most well-characterized consequences are:
-
Inhibition of H4K20 Monomethylation (H4K20me1): Treatment of cells with this compound leads to a dose-dependent reduction in the global levels of H4K20me1.[1][7][8]
-
Inhibition of Non-Histone Substrate Methylation: SETD8 also methylates non-histone proteins. This compound inhibits the monomethylation of the tumor suppressor p53 at lysine 382 (p53K382me1) and of PCNA at lysine 248 (PCNAK248me1).[3][4][9] The inhibition of p53 methylation is a key event, as p53K382me1 is a repressive mark that suppresses p53's transcriptional activity.[3][4] Inhibition of PCNA methylation leads to its destabilization.[9]
Caption: Core mechanism of this compound as a substrate-competitive inhibitor of SETD8.
Quantitative Data: Inhibitory Potency and Selectivity
This compound has been characterized across multiple biochemical and cellular assays, demonstrating potent and selective inhibition of SETD8.
Table 1: In Vitro Biochemical Inhibition of SETD8 by this compound
| Assay Type | Parameter | Value | Reference(s) |
|---|---|---|---|
| Radioactive (3H-SAM) Assay | IC50 | 7.3 µM | [3][6][10][11] |
| Microfluidic Capillary Electrophoresis (MCE) | IC50 | 9.0 µM | [11][12] |
| Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 | ~1.2 nM | [1] |
| Isothermal Titration Calorimetry (ITC) | KD | 18.3 µM |[10] |
Note: The significant difference in potency observed in the HTRF assay may be due to different recombinant enzyme constructs or assay conditions.
Table 2: Cellular Proliferation Inhibition (IC50) by this compound in Cancer Cell Lines
| Cancer Type | Cell Line(s) | IC50 Range | Treatment Duration | Reference(s) |
|---|---|---|---|---|
| High-Grade Serous Ovarian Cancer | JHOS2, OVCAR3, etc. | 0.39 - 3.20 µM | 9 days | [10] |
| Endometrial Cancer | HEC50B, ISHIKAWA | 0.576 - 2.54 µM | 4 days | [8] |
| HeLa / A549 | HeLa, A549 | ~5.6 µM / ~6.2 µM | 72 hours |[1] |
Selectivity: this compound exhibits high selectivity for SETD8, showing no significant inhibition against a panel of at least 15 other histone methyltransferases at concentrations up to 10 µM.[1][2][3]
Cellular Signaling Pathways and Consequences
The inhibition of SETD8 by this compound initiates several downstream signaling events, with profound effects on cell fate.
4.1 Activation of the p53 Pathway: A primary consequence of this compound treatment in p53-proficient cells is the activation of the p53 tumor suppressor pathway.[4]
-
Inhibition: this compound inhibits SETD8.
-
Reduced Methylation: This prevents the monomethylation of p53 at lysine 382 (p53K382me1).[4]
-
p53 Activation: The removal of this repressive mark leads to the stabilization and activation of p53.[4]
-
Transcriptional Upregulation: Activated p53 upregulates its canonical target genes, such as CDKN1A (encoding p21), which promotes cell cycle arrest, and pro-apoptotic genes like BAX and PUMA.[4][5]
Caption: Activation of the p53 pathway via SETD8 inhibition by this compound.
4.2 Cellular Outcomes:
-
Cell Cycle Arrest: this compound treatment leads to an accumulation of cells in the sub-G1 phase, indicative of apoptosis.[8][10] In p53-proficient cells, this is often preceded by a G1/S phase arrest mediated by p21.[5] In p53-deficient cells, SETD8 inhibition can induce DNA damage, leading to a G2/M arrest mediated by Chk1 activation.[5]
-
Apoptosis: The compound induces programmed cell death, confirmed by increased levels of cleaved Poly (ADP-ribose) polymerase (PARP) and a higher percentage of Annexin V-positive cells.[7][8][10]
-
Anti-Fibrotic Effects: In the context of fibrosis, this compound can induce the de-differentiation of myofibroblasts and prevent their formation, suggesting a role in tissue remodeling.[1][6]
-
Inhibition of Viral Replication: this compound has been shown to repress the replication of DNA viruses, such as Herpes Simplex Virus 1 (HSV-1). This is achieved by inhibiting SETD8-mediated methylation and stabilization of the viral replication-essential protein PCNA.[9]
Key Experimental Protocols
Reproducible and robust experimental design is crucial for studying enzyme inhibitors. Below are methodologies for key assays used to characterize this compound.
5.1 In Vitro SETD8 Inhibition Assay (Microfluidic Capillary Electrophoresis) This protocol describes a non-radioactive method to determine the IC50 of this compound against SETD8.
-
Compound Preparation: Solubilize this compound in 100% DMSO to a stock concentration of 10 mM. Perform a 3-fold serial dilution across a 10-point range (e.g., 3 mM to 0.15 µM).[6]
-
Assay Buffer: Prepare 1x assay buffer consisting of 20 mM Tris (pH 8.0), 25 mM NaCl, 2 mM DTT, and 0.05% Tween-20.[6]
-
Enzyme/Substrate Mix: Prepare a cocktail of 50 nM SETD8 enzyme and 2 µM of a suitable peptide substrate (e.g., TW21) in 1x assay buffer.[6]
-
Reaction Setup:
-
Transfer 2.5 µL of the diluted compound into a 384-well assay plate.
-
Add 20 µL of the enzyme/substrate cocktail to each well.
-
Incubate for 10 minutes at room temperature to allow for compound-enzyme binding.[6]
-
-
Reaction Initiation: Add 2.5 µL of 150 µM SAM in 1x assay buffer to initiate the methylation reaction. For 100% inhibition controls, add 1x assay buffer without SAM.[6]
-
Reaction and Termination:
-
Analysis: After a 1-hour incubation with the protease, read the plate on a Caliper Life Sciences EZ Reader II. The separation of substrate and product peptides allows for the calculation of percent inhibition. IC50 values are determined by plotting percent inhibition against compound concentration and fitting to a four-parameter logistic curve.[6]
5.2 Cellular Proliferation Assay (e.g., CellTiter-Glo®) This protocol outlines a method to measure the effect of this compound on the viability of adherent cancer cells.
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 4,000-5,000 cells/well. Allow cells to adhere for 24 hours.[1]
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 10 µM) or a DMSO vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 or 96 hours) at 37°C in a 5% CO2 incubator.[1][8]
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis: Normalize the luminescent signal of treated wells to the vehicle control wells. Calculate IC50 values by plotting normalized viability against the logarithm of inhibitor concentration.
Caption: A generalized experimental workflow for characterizing this compound.
Conclusion
This compound is a well-characterized and highly selective chemical probe for the methyltransferase SETD8. Its substrate-competitive mechanism of action, which leads to the inhibition of H4K20, p53, and PCNA methylation, provides a direct link between a specific epigenetic modification and profound cellular outcomes like cell cycle arrest and apoptosis. The detailed data and protocols presented herein serve as a comprehensive resource for researchers utilizing this compound to investigate the biological roles of SETD8 and to explore its inhibition as a therapeutic strategy in oncology and other disease areas.
References
- 1. This compound | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Histone Methyltransferase SETD8 Regulates the Expression of Tumor Suppressor Genes via H4K20 Methylation and the p53 Signaling Pathway in Endometrial Cancer Cells [mdpi.com]
- 9. Inhibition of histone methyltransferase SETD8 represses DNA virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. tribioscience.com [tribioscience.com]
- 12. pubs.acs.org [pubs.acs.org]
The Cellular Target of UNC0379: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC0379 is a potent and selective small molecule inhibitor that has garnered significant interest within the research community for its potential therapeutic applications. This technical guide provides an in-depth overview of the cellular target of this compound, its mechanism of action, and the downstream cellular consequences of its activity. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for professionals in drug development and related scientific fields.
Primary Cellular Target: SETD8 (KMT5A)
The primary cellular target of this compound is SETD8 , also known as KMT5A (Lysine Methyltransferase 5A).[1][2][3][4][5] SETD8 is a histone methyltransferase responsible for the monomethylation of histone H4 at lysine (B10760008) 20 (H4K20me1).[5][6][7][8][9] This epigenetic modification plays a crucial role in various cellular processes, including chromatin organization, DNA replication, and the DNA damage response.[5][7][9][10] Beyond its action on histones, SETD8 also methylates non-histone proteins such as p53 and the Proliferating Cell Nuclear Antigen (PCNA), thereby influencing their stability and function.[5][7][11][12]
Mechanism of Action
This compound functions as a substrate-competitive inhibitor of SETD8.[1][7][10][11][13][14] This means that it directly competes with the histone H4 peptide for binding to the active site of the SETD8 enzyme.[1][7][11] Importantly, this compound is non-competitive with the cofactor S-adenosyl-L-methionine (SAM), which is the methyl group donor for the methylation reaction.[7][11][14] This specific mechanism of action contributes to its selectivity for SETD8 over other methyltransferases.[1][5][10][11][13][14]
Quantitative Data
The inhibitory activity and binding affinity of this compound for SETD8 have been characterized through various biochemical and biophysical assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against SETD8
| Assay Type | IC50 (μM) | Reference |
| Radioactive Methyl Transfer Assay | 7.3 ± 1.0 | [3][10][13][15] |
| Microfluidic Capillary Electrophoresis (MCE) Assay | 9.0 | [3][15] |
| HTRF-based Assay (recombinant SETD8) | ~0.0012 | [1] |
Table 2: Binding Affinity of this compound to SETD8
| Assay Type | KD (μM) | Reference |
| Isothermal Titration Calorimetry (ITC) | 18.3 ± 3.2 | [7][11] |
| Surface Plasmon Resonance (SPR) | 36.0 ± 2.3 | [7][11] |
Table 3: Cellular Activity of this compound
| Cell Line(s) | Assay Type | Endpoint | IC50 (μM) | Reference |
| High-Grade Serous Ovarian Cancer (HGSOC) cells | Cell Viability | Proliferation Inhibition | 0.39 - 3.20 | [2] |
| HeLa, A549 | MTT Assay | Cell Proliferation | ~5.6 (HeLa), ~6.2 (A549) | [1] |
| Multiple Myeloma Cell Lines (HMCLs) | Growth Inhibition | Cell Growth | 1.25 - 6.3 | [9] |
Signaling Pathways and Cellular Consequences
Inhibition of SETD8 by this compound triggers a cascade of downstream cellular events, primarily centered around cell cycle regulation and apoptosis. The specific outcome can be dependent on the p53 status of the cell.
Key Cellular Consequences:
-
Reduction of H4K20 Monomethylation: Treatment with this compound leads to a dose-dependent decrease in the levels of H4K20me1 in cells.[1][6]
-
Activation of p53: By inhibiting SETD8-mediated methylation and repression of p53, this compound can lead to the activation of the p53 tumor suppressor pathway.[3][8][9]
-
Induction of p21: In p53-proficient cells, the activation of p53 leads to the upregulation of its downstream target, p21, a cyclin-dependent kinase inhibitor.[9][16]
-
Cell Cycle Arrest: The cellular response to SETD8 inhibition often involves cell cycle arrest. In p53-proficient cells, this typically occurs at the G1/S checkpoint, while in p53-deficient cells, arrest is observed at the G2/M checkpoint.[16]
-
Induction of Apoptosis: Prolonged inhibition of SETD8 can lead to programmed cell death, or apoptosis.[9]
-
DNA Damage: Inhibition of SETD8 can result in the accumulation of DNA damage.[16]
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the interaction of this compound with its cellular target.
In Vitro Enzyme Inhibition Assays
A. Radioactive Methyl Transfer Assay
-
Reaction Setup: A reaction mixture is prepared containing recombinant SETD8 enzyme, a histone H4 peptide substrate, and varying concentrations of this compound in an appropriate assay buffer.
-
Reaction Initiation: The reaction is initiated by the addition of S-adenosyl-L-[methyl-³H]-methionine (³H-SAM).
-
Incubation: The reaction is allowed to proceed at a controlled temperature for a specific time.
-
Detection: The reaction is stopped, and the radiolabeled methylated peptide is captured and quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.
B. Microfluidic Capillary Electrophoresis (MCE) Assay
-
Reaction Setup: Similar to the radioactive assay, a reaction is set up with SETD8, H4 peptide, and this compound.
-
Reaction Initiation: The reaction is started by adding non-radiolabeled SAM.
-
Termination and Digestion: The reaction is terminated, and a protease (e.g., Endo-LysC) is added to digest the peptide substrate.[14]
-
Detection: The reaction products are analyzed by microfluidic capillary electrophoresis, which separates the methylated and unmethylated peptide fragments based on their charge and size.[14]
-
Data Analysis: The ratio of methylated to unmethylated peptide is used to determine the percentage of inhibition and calculate the IC50 value.[14]
Biophysical Binding Assays
A. Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: A solution of purified SETD8 protein is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe.
-
Titration: Small aliquots of the this compound solution are injected into the SETD8 solution.
-
Heat Measurement: The heat change associated with the binding event after each injection is measured.
-
Data Analysis: The binding isotherm is generated by plotting the heat change against the molar ratio of this compound to SETD8. This curve is then fitted to a binding model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy (ΔH) of binding.[7][11]
B. Surface Plasmon Resonance (SPR)
-
Immobilization: Purified SETD8 protein is immobilized on the surface of a sensor chip.
-
Binding and Dissociation: A solution of this compound at various concentrations is flowed over the sensor surface, allowing for association (binding). This is followed by a flow of buffer to measure dissociation.
-
Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of bound this compound, is monitored in real-time.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgram. The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.[7][11]
Cellular Assays
A. Western Blotting for H4K20me1 Levels
-
Cell Treatment: Cells are treated with a range of this compound concentrations for a specified duration.
-
Lysate Preparation: Cells are lysed, and total protein is extracted.
-
SDS-PAGE and Transfer: Protein lysates are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific for H4K20me1, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP). A loading control antibody (e.g., total Histone H4 or actin) is used for normalization.
-
Detection: The signal is visualized using a chemiluminescent substrate and an imaging system. The intensity of the H4K20me1 band is quantified relative to the loading control.[1][6]
B. Cell Viability Assays (e.g., MTT, CellTiter-Glo)
-
Cell Seeding and Treatment: Cells are seeded in multi-well plates and treated with various concentrations of this compound.
-
Incubation: Cells are incubated for a defined period (e.g., 72-96 hours).
-
Reagent Addition:
-
MTT: MTT reagent is added, which is converted to formazan (B1609692) by metabolically active cells. The formazan is then solubilized.
-
CellTiter-Glo: CellTiter-Glo reagent is added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Detection: The absorbance (MTT) or luminescence (CellTiter-Glo) is measured using a plate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.[1]
C. Flow Cytometry for Cell Cycle and Apoptosis Analysis
-
Cell Treatment and Harvesting: Cells are treated with this compound and then harvested.
-
Staining:
-
Cell Cycle: Cells are fixed and stained with a DNA-intercalating dye such as propidium (B1200493) iodide.
-
Apoptosis: Cells are stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye (e.g., propidium iodide).
-
-
Data Acquisition: The fluorescence of individual cells is measured using a flow cytometer.
-
Data Analysis: The distribution of cells in different phases of the cell cycle (G1, S, G2/M) or the percentage of apoptotic cells is quantified using appropriate software.[6]
Conclusion
This compound is a selective, substrate-competitive inhibitor of the lysine methyltransferase SETD8. Its mechanism of action leads to the inhibition of H4K20 monomethylation and the modulation of non-histone protein function, ultimately resulting in cell cycle arrest and apoptosis in various cancer cell lines. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of targeting SETD8.
References
- 1. This compound | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tribioscience.com [tribioscience.com]
- 4. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 5. Discovery of a selective, substrate-competitive inhibitor of the lysine methyltransferase SETD8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the methyltransferase SETD8 impairs tumor cell survival and overcomes drug resistance independently of p53 status in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the methyltransferase SETD8 impairs tumor cell survival and overcomes drug resistance independently of p53 status in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Inhibition of histone methyltransferase SETD8 represses DNA virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. selleckchem.com [selleckchem.com]
- 15. This compound - Focus Biomolecules [mayflowerbio.com]
- 16. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
UNC0379: A Technical Guide to the Discovery and Development of a First-in-Class SETD8 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of the discovery and development of UNC0379, a pioneering selective, substrate-competitive inhibitor of the lysine (B10760008) methyltransferase SETD8 (also known as KMT5A). SETD8 is the sole enzyme responsible for histone H4 lysine 20 monomethylation (H4K20me1) and also methylates non-histone substrates such as p53 and PCNA, implicating it in diverse cellular processes including DNA damage response, cell cycle regulation, and carcinogenesis.[1][2] this compound has emerged as a critical chemical probe to elucidate the biological functions of SETD8 and as a potential therapeutic agent in various diseases, including cancer.[3][4] This guide details the discovery, mechanism of action, biochemical and cellular activity, and key signaling pathways affected by this compound, presenting quantitative data in structured tables, providing detailed experimental protocols, and visualizing complex biological and experimental workflows.
Discovery and Development Workflow
This compound was identified through a systematic screening of a quinazoline-based chemical library originally designed to target other epigenetic proteins.[5][6] This discovery highlights a successful scaffold-hopping and target cross-screening strategy in drug discovery.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its biochemical potency, binding affinity, and cellular activity.
Table 1: Biochemical Activity and Binding Affinity of this compound against SETD8
| Assay Type | Parameter | Value | Reference |
| Radioactive Methyltransferase Assay | IC50 | 7.3 ± 1.0 µM | [1] |
| Microfluidic Capillary Electrophoresis (MCE) | IC50 | 9.0 µM | [1] |
| Isothermal Titration Calorimetry (ITC) | K D | 18.3 ± 3.2 µM | [1][5] |
| Surface Plasmon Resonance (SPR) | K D | 36.0 ± 2.3 µM | [1][5] |
Table 2: Cellular Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| HGSOC cell lines (average) | High-Grade Serous Ovarian Cancer | IC50 | 0.39 - 3.20 | [7] |
| Endometrial cancer cell lines | Endometrial Cancer | IC50 | 0.576 - 2.54 | [3] |
| HEC50B | Endometrial Cancer | IC50 | 0.576 | [8] |
| ISHIKAWA | Endometrial Cancer | IC50 | 2.54 | [8] |
Mechanism of Action
This compound is a substrate-competitive inhibitor of SETD8.[1] It binds to the histone H4 peptide substrate binding pocket, thereby preventing the enzyme from methylating its substrate.[5] Mechanism of action studies have shown that the IC50 of this compound increases linearly with increasing concentrations of the H4 peptide substrate, while it remains constant with increasing concentrations of the cofactor S-adenosyl-l-methionine (SAM), confirming its substrate-competitive and SAM-noncompetitive nature.[1]
Key Signaling Pathways Modulated by this compound
This compound, by inhibiting SETD8, modulates key signaling pathways involved in cancer progression, primarily through its effects on the tumor suppressor p53 and the DNA replication processivity factor PCNA.
Regulation of the p53 Pathway
SETD8 can monomethylate p53 at lysine 382 (p53K382me1), which leads to the suppression of p53's transcriptional activity.[2] By inhibiting SETD8, this compound prevents this methylation, leading to the activation of the p53 pathway, which can result in cell cycle arrest and apoptosis.[9]
References
- 1. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emerging role of lysine methyltransferase SETD8 in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Histone Methyltransferase SETD8 Regulates the Expression of Tumor Suppressor Genes via H4K20 Methylation and the p53 Signaling Pathway in Endometrial Cancer Cells [mdpi.com]
- 4. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibition of histone methyltransferase SETD8 represses DNA virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Targeting the methyltransferase SETD8 impairs tumor cell survival and overcomes drug resistance independently of p53 status in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Functions of SETD8: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Biological Functions of SETD8 H4K20 Methyltransferase for Researchers, Scientists, and Drug Development Professionals.
Abstract
SETD8, also known as PR-SET7 or KMT5A, is a crucial epigenetic regulator and the sole enzyme responsible for monomethylating histone H4 at lysine (B10760008) 20 (H4K20me1) in mammals. This singular activity places SETD8 at the crossroads of numerous fundamental cellular processes, including cell cycle progression, DNA replication and repair, chromatin compaction, and transcriptional regulation. Beyond its canonical role on histones, SETD8 also targets non-histone substrates such as p53 and PCNA, further expanding its regulatory influence. Dysregulation of SETD8 has been implicated in a variety of human diseases, most notably cancer, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of the core biological functions of SETD8, detailed experimental protocols for its study, a compilation of relevant quantitative data, and visualizations of key signaling pathways.
Core Biological Functions of SETD8
SETD8's primary and most well-characterized function is the catalysis of monomethylation on histone H4 lysine 20 (H4K20me1). This modification serves as a crucial signaling hub, influencing a wide array of nuclear processes.
Cell Cycle Regulation
SETD8 and its product, H4K20me1, are tightly regulated throughout the cell cycle. SETD8 protein levels are highest during the G2/M phase and early G1, while they are nearly absent in the S phase due to proteasomal degradation mediated by CRL4(Cdt2) and SCF(β-TRCP) E3 ubiquitin ligases[1][2]. This cell cycle-dependent fluctuation is critical for proper DNA replication.
-
G1/S Transition: The degradation of SETD8 at the G1/S transition is a prerequisite for the initiation of DNA synthesis[1][2]. Persistent SETD8 expression during S phase leads to replication stress and DNA damage.
-
DNA Replication: SETD8 interacts with Proliferating Cell Nuclear Antigen (PCNA), a key component of the DNA replication machinery[3][4][5][6][7]. This interaction is thought to couple H4K20 monomethylation to the process of DNA replication[4]. SETD8-mediated methylation of PCNA itself stabilizes the protein and enhances its interaction with Flap endonuclease 1 (FEN1), promoting Okazaki fragment maturation[3][8].
-
Mitosis: During mitosis, SETD8 associates with mitotic chromosomes, ensuring the faithful propagation of the H4K20me1 mark to daughter cells. This epigenetic mark is important for proper chromatin condensation[2].
DNA Damage Response (DDR)
H4K20 methylation is a critical component of the DNA damage response, particularly in the repair of double-strand breaks (DSBs).
-
53BP1 Recruitment: H4K20me1, and the subsequent di-methylation (H4K20me2) by SUV4-20H1/2, creates a binding platform for the Tudor domain of the tumor suppressor protein p53-binding protein 1 (53BP1)[2]. The recruitment of 53BP1 to DSB sites is a key step in promoting non-homologous end joining (NHEJ), a major DNA repair pathway.
-
Checkpoint Activation: By facilitating the recruitment of 53BP1 and other repair factors, SETD8-mediated H4K20 methylation is integral to the activation of DNA damage checkpoints, which halt cell cycle progression to allow time for repair.
Transcriptional Regulation
The role of H4K20me1 in transcription is complex, with reports suggesting both activating and repressive functions depending on the genomic context.
-
Transcriptional Repression: H4K20me1 can recruit the polycomb-like protein L3MBTL1, which promotes chromatin compaction and transcriptional silencing[2].
-
Transcriptional Activation: In other contexts, H4K20me1 is found on actively transcribed genes. For instance, SETD8 is involved in Wnt/β-catenin signaling, where it is recruited to target gene promoters to facilitate their activation[9].
Non-Histone Substrate Methylation
SETD8's functional repertoire extends beyond histones to include other critical cellular proteins.
-
p53: SETD8 monomethylates the tumor suppressor p53 at lysine 382 (K382)[1][10]. This methylation event represses p53-mediated transcriptional activation of a subset of its target genes, thereby attenuating its pro-apoptotic and cell-cycle arrest functions[1][10][11].
-
PCNA: As mentioned earlier, SETD8 methylates PCNA at lysine 248, which stabilizes PCNA and promotes its function in DNA replication and repair[3][5][6][8].
-
Numb: SETD8 can also methylate the cell fate determinant protein Numb. This modification can impact the p53 pathway, as Numb is known to interact with and stabilize p53[12].
Quantitative Data
The following tables summarize key quantitative data related to SETD8's enzymatic activity, inhibitor potency, and binding affinities.
Table 1: Inhibitor Potency against SETD8
| Inhibitor | Type | IC50 (µM) | Assay Conditions | Reference |
| UNC0379 | Substrate-competitive | 7.3 ± 1.0 | Radioactive methyl transfer assay | [13][14] |
| C23 | SETD8 Inhibitor | ~5-15 | High Throughput Microscopy (HTM) for 53BP1 foci | [15][16] |
| H acid | Dye-like compound | 3.8 | Nucleosomal KMT assay | [13] |
| Thymolphthalein | Dye-like compound | 9.0 | Nucleosomal KMT assay | [13] |
Table 2: Binding Affinity and Inhibition Constants
| Ligand | Interaction Partner | Kd (µM) | Ki (nM) | Method | Reference |
| This compound | SETD8 | 18.3 ± 3.2 | - | Isothermal Titration Calorimetry (ITC) | [14][17] |
| This compound | SETD8 | 36.0 ± 2.3 | - | Surface Plasmon Resonance (SPR) | [14][17] |
| Norleucine-substituted H4 peptide | SETD8 | - | ~50 | Substrate competition assay | [18][19] |
Signaling Pathways and Experimental Workflows
Visualizations of key pathways and experimental workflows involving SETD8 are provided below using the DOT language for Graphviz.
Caption: SETD8 levels are tightly regulated throughout the cell cycle.
Caption: SETD8's role in the DNA damage response pathway.
Caption: SETD8-mediated regulation of the p53 tumor suppressor.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study SETD8 function.
In Vitro SETD8 Histone Methyltransferase (HMT) Assay (Radioactive Filter Binding)
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone substrate by SETD8.
Materials:
-
Recombinant human SETD8 enzyme
-
Histone H4 peptide (e.g., residues 1-24) or full-length histone H4
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Whatman P-81 phosphocellulose filter paper
-
Wash buffer (e.g., 50 mM NaHCO₃, pH 9.0)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:
-
HMT assay buffer
-
Recombinant SETD8 (e.g., 50-100 nM)
-
Histone H4 substrate (e.g., 1-5 µM)
-
[³H]-SAM (e.g., 1 µCi)
-
For inhibitor studies, pre-incubate SETD8 with the inhibitor for a defined period before adding the substrate and [³H]-SAM.
-
-
Initiate Reaction: Start the reaction by adding the [³H]-SAM and incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction and Spot: Stop the reaction by spotting a portion of the reaction mixture (e.g., 10-15 µL) onto a labeled P-81 filter paper square.
-
Washing: Immediately place the filter papers in a beaker with wash buffer and wash for 5-10 minutes with gentle agitation. Repeat the wash step 2-3 times to remove unincorporated [³H]-SAM.
-
Drying and Counting: Air dry the filter papers completely. Place each filter paper in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The counts per minute (CPM) are proportional to the amount of methylated substrate. Compare the CPM of your experimental samples to negative controls (no enzyme) and positive controls.
Chromatin Immunoprecipitation (ChIP) for H4K20me1
ChIP-seq allows for the genome-wide mapping of H4K20me1.
Materials:
-
Mammalian cells of interest
-
Formaldehyde (B43269) (37%)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Chromatin shearing apparatus (e.g., sonicator)
-
Anti-H4K20me1 antibody (ChIP-grade)
-
Protein A/G magnetic beads
-
ChIP wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
DNA purification kit
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis: Harvest and lyse the cells to release the nuclei.
-
Chromatin Shearing: Isolate the nuclei and shear the chromatin to fragments of 200-500 bp using sonication.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with an anti-H4K20me1 antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol:chloroform extraction and ethanol precipitation or a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and use peak calling algorithms to identify regions enriched for H4K20me1.
siRNA-mediated Knockdown of SETD8 and Western Blot Analysis
This protocol describes how to deplete SETD8 using small interfering RNA (siRNA) and verify the knockdown by Western blotting.
Materials:
-
Mammalian cell line
-
siRNA targeting SETD8 and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Complete cell culture medium
-
RIPA buffer or other cell lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-SETD8, anti-H4K20me1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a culture plate to be 30-50% confluent at the time of transfection.
-
siRNA Transfection:
-
Dilute the siRNA in serum-free medium.
-
Dilute the transfection reagent in serum-free medium and incubate for 5 minutes.
-
Combine the diluted siRNA and transfection reagent and incubate for 20 minutes to form complexes.
-
Add the siRNA-transfection reagent complexes to the cells and incubate for 4-6 hours.
-
Add complete medium and continue to incubate for 48-72 hours.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities to determine the efficiency of SETD8 knockdown and the corresponding change in H4K20me1 levels.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This method is used to assess the distribution of cells in different phases of the cell cycle following SETD8 depletion.
Materials:
-
Cells treated with control or SETD8 siRNA
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest cells by trypsinization, wash with PBS, and resuspend in a single-cell suspension.
-
Fixation: While gently vortexing, add cold 70% ethanol dropwise to the cell suspension to fix the cells. Incubate on ice or at -20°C for at least 30 minutes.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the stained cells on a flow cytometer, exciting with a 488 nm laser and collecting the emission in the red channel.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle[1][3][18][20][21].
Conclusion
SETD8 is a multifaceted enzyme with a critical role in maintaining genomic stability and regulating gene expression. Its position as the sole H4K20 monomethyltransferase underscores its importance in a multitude of cellular pathways. The dysregulation of SETD8 in diseases like cancer highlights its potential as a valuable therapeutic target. The experimental protocols and quantitative data provided in this guide offer a foundational resource for researchers and drug development professionals seeking to further unravel the complexities of SETD8 biology and explore its therapeutic potential. Further research into the precise regulatory mechanisms of SETD8 and the functional consequences of its diverse methylation targets will undoubtedly yield new insights into fundamental cellular processes and open new avenues for therapeutic intervention.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. The emerging role of lysine methyltransferase SETD8 in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 4. pure.ed.ac.uk [pure.ed.ac.uk]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Histone lysine methyltransferase SETD8 promotes carcinogenesis by deregulating PCNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct Interaction between SET8 and Proliferating Cell Nuclear Antigen Couples H4-K20 Methylation with DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. nacalai.com [nacalai.com]
- 10. Modulation of p53 function by SET8-mediated methylation at lysine 382 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. origene.com [origene.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. SETD8 - PCNA Interaction Summary | BioGRID [thebiogrid.org]
- 16. SETD8 inhibition targets cancer cells with increased rates of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. Turning a Substrate Peptide into a Potent Inhibitor for the Histone Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. vet.cornell.edu [vet.cornell.edu]
- 21. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
UNC0379 in Epigenetic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC0379 is a potent and selective small molecule inhibitor of the lysine (B10760008) methyltransferase SETD8 (also known as KMT5A), a key enzyme in epigenetic regulation. SETD8 is the sole enzyme responsible for the monomethylation of histone H4 at lysine 20 (H4K20me1), a modification implicated in a variety of cellular processes including DNA damage response, cell cycle progression, and gene expression.[1][2][3] Furthermore, SETD8 targets non-histone proteins such as p53 and PCNA, expanding its role in cellular homeostasis and disease.[2][3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols, and its impact on key signaling pathways.
Introduction to this compound
This compound emerged from a cross-screening of a quinazoline-based inhibitor library and was identified as the first substrate-competitive inhibitor of SETD8.[1] Unlike cofactor-competitive inhibitors, this compound acts by competing with the histone H4 peptide substrate for binding to the enzyme's active site.[1][2][5] This mode of action provides a valuable tool for probing the substrate-binding domain of SETD8 and for developing novel therapeutics targeting epigenetic pathways. This compound has demonstrated selectivity for SETD8 over a panel of other methyltransferases, making it a precise chemical probe for studying SETD8 function.[1][6][7]
Mechanism of Action
This compound functions as a substrate-competitive inhibitor of SETD8.[1][5][8] Mechanism of action studies have shown that the IC50 value of this compound increases linearly with increasing concentrations of the H4 peptide substrate, while it remains constant with increasing concentrations of the cofactor S-adenosyl-l-methionine (SAM).[2] This confirms that this compound directly competes with the peptide substrate for binding to SETD8 and does not interfere with SAM binding.
Quantitative Data
The following tables summarize the key quantitative data for this compound's activity against SETD8 and its effects in various cell lines.
Table 1: Biochemical and Biophysical Data for this compound
| Parameter | Value | Assay | Reference |
| IC50 | 7.3 µM | Radioactive Methyltransferase Assay | [5][6][7][8] |
| IC50 | 9.0 µM | Microfluidic Capillary Electrophoresis (MCE) Assay | [6][7] |
| IC50 | 7.9 µM | Not Specified | [9] |
| Kd | 18.3 µM | Isothermal Titration Calorimetry (ITC) | [8] |
| Kd | 36.0 µM | Surface Plasmon Resonance (SPR) | [1] |
Table 2: Cellular Activity of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| JHOS3 | High-Grade Serous Ovarian Cancer | ~1 µM | [10] |
| OVCAR3 | High-Grade Serous Ovarian Cancer | ~3 µM | [10] |
| TYK-nu | High-Grade Serous Ovarian Cancer | ~2 µM | [10] |
| HEC50B | Endometrial Cancer | 576 nM | [11] |
| HEC1B | Endometrial Cancer | 2540 nM | [11] |
| NGP | Neuroblastoma | Not Specified | [6][7] |
| SY5Y | Neuroblastoma | Not Specified | [6] |
| XG7 | Multiple Myeloma | 1.25 - 6.3 µM | [12] |
Key Signaling Pathways Affected by this compound
This compound-mediated inhibition of SETD8 impacts several critical signaling pathways, primarily through its effects on H4K20me1 and the methylation of non-histone targets like p53 and PCNA.
p53 Signaling Pathway
SETD8 can monomethylate p53 at lysine 382 (p53K382me1), which is associated with the suppression of p53's transcriptional activity and the promotion of tumor growth.[4] By inhibiting SETD8, this compound prevents this methylation, leading to the activation of the p53 pathway.[4] This activation can result in cell cycle arrest and apoptosis in cancer cells.[4][13]
Caption: this compound inhibits SETD8, leading to p53 activation.
PCNA Regulation Pathway
Proliferating cell nuclear antigen (PCNA) is a crucial factor in DNA replication and repair. SETD8-mediated monomethylation of PCNA is believed to stabilize the protein.[2][14] Inhibition of SETD8 by this compound can lead to decreased PCNA levels, thereby impairing DNA replication and repair processes in cancer cells.
Caption: this compound disrupts PCNA stability and DNA replication.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
SETD8 Radioactive Methyltransferase Assay
This assay measures the transfer of a tritiated methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a histone H4 peptide substrate.
Materials:
-
Recombinant human SETD8 enzyme
-
Histone H4 (1-21) peptide substrate
-
³H-SAM
-
This compound
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT
-
Scintillation cocktail
-
Filter paper
Procedure:
-
Prepare a reaction mixture containing SETD8 enzyme and H4 peptide in the assay buffer.
-
Add this compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by spotting the mixture onto filter paper and washing with a suitable buffer to remove unincorporated ³H-SAM.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of this compound to SETD8.
Materials:
-
Purified SETD8 protein
-
This compound
-
ITC Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl
-
ITC instrument
Procedure:
-
Dialyze both SETD8 and this compound against the same ITC buffer to minimize heats of dilution.
-
Load the SETD8 solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of this compound into the SETD8 solution while monitoring the heat changes.
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[1]
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and a vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 72 or 96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for H4K20me1
This technique is used to detect the levels of monomethylated H4K20 in cells treated with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-H4K20me1 and anti-total Histone H4 (as a loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary anti-H4K20me1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H4 antibody to ensure equal loading.
Experimental Workflows
The following diagrams illustrate the typical workflows for characterizing a SETD8 inhibitor like this compound.
Caption: Workflow for the biochemical characterization of this compound.
Caption: Workflow for the cellular characterization of this compound.
Conclusion
This compound is a valuable and selective chemical tool for investigating the biological roles of SETD8. Its substrate-competitive mechanism of action and demonstrated cellular activity make it a cornerstone for studies on epigenetic regulation mediated by H4K20 monomethylation. The detailed protocols and pathway analyses provided in this guide are intended to facilitate further research into the therapeutic potential of targeting SETD8 in various diseases, including cancer. As our understanding of the epigenetic landscape continues to expand, the precise modulation of enzymes like SETD8 with inhibitors such as this compound will be instrumental in developing next-generation therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. SETD8, a frequently mutated gene in cervical cancer, enhances cisplatin sensitivity by impairing DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of histone methyltransferase SETD8 represses DNA virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 8. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Histone Methyltransferase SETD8 Regulates the Expression of Tumor Suppressor Genes via H4K20 Methylation and the p53 Signaling Pathway in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 12. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 13. openworks.mdanderson.org [openworks.mdanderson.org]
- 14. researchgate.net [researchgate.net]
Downstream Effects of SETD8 Inhibition by UNC0379: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC0379 is a selective, substrate-competitive small molecule inhibitor of the lysine (B10760008) methyltransferase SETD8 (also known as KMT5A). SETD8 is the sole enzyme responsible for monomethylating histone H4 at lysine 20 (H4K20me1), a critical epigenetic mark involved in DNA replication, DNA damage repair, and cell cycle progression. Beyond its histone substrate, SETD8 also methylates non-histone proteins, including the tumor suppressor p53 and the Proliferating Cell Nuclear Antigen (PCNA). Inhibition of SETD8 by this compound disrupts these essential cellular processes, leading to a cascade of downstream effects that are of significant interest in oncology and other therapeutic areas. This technical guide provides an in-depth overview of the molecular consequences of SETD8 inhibition by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the affected signaling pathways.
Introduction to SETD8 and this compound
SETD8 is a crucial epigenetic regulator whose activity is linked to various cancers, including neuroblastoma, glioblastoma, multiple myeloma, and endometrial cancer.[1][2][3][4] Its overexpression often correlates with poor prognosis.[3] SETD8's enzymatic activity is not limited to histones; it also targets key non-histone proteins involved in cell cycle control and tumor suppression.[5][6]
This compound is a potent and selective inhibitor of SETD8 with an IC50 of approximately 7.3 µM in cell-free assays.[7][8][9] It acts as a substrate-competitive inhibitor, binding to the peptide substrate binding site of SETD8, and is non-competitive with the cofactor S-adenosyl-L-methionine (SAM).[5][10] This specificity makes this compound a valuable tool for elucidating the biological functions of SETD8 and a potential therapeutic agent.
Quantitative Data on this compound Activity
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines, highlighting its inhibitory concentrations and cellular effects.
| Cell Line Type | Cell Line(s) | IC50 (µM) | Observed Effects | Reference(s) |
| Neuroblastoma | SY5Y, NGP | Not specified | Activation of p53, decreased tumor growth | [11] |
| High-Grade Serous Ovarian Cancer (HGSOC) | OVCAR3, JHOS3 | 0.39 - 3.20 | Inhibition of proliferation, cell cycle arrest in sub-G1 phase | [8] |
| Endometrial Cancer | HEC50B, ISHIKAWA | 0.576 - 2.540 | Decreased H4K20me1, increased cleaved PARP, cell cycle arrest in sub-G1 phase | [12] |
| Glioblastoma | U87MG, LN-18, U251, SW1088 | Not specified | DNA damage, p21 accumulation (p53-proficient), G2/M arrest (p53-deficient) | [1] |
| Multiple Myeloma | XG7, XG25 | 1.25 - 6.3 | Cell cycle defects, apoptosis, synergistic effects with melphalan | [3] |
| Cervical Cancer | SiHa, CaSki | Not specified | Increased cisplatin (B142131) sensitivity, impaired DNA repair | [13] |
Core Downstream Effects of SETD8 Inhibition
Impact on Histone H4K20 Monomethylation and DNA Damage Response
The primary and most direct downstream effect of this compound is the inhibition of H4K20 monomethylation.[12] This histone mark is crucial for the recruitment of DNA damage response proteins, such as 53BP1, to sites of double-strand breaks (DSBs).[6][14] By preventing H4K20me1 formation, this compound impairs the DNA damage repair process, leading to the accumulation of DNA damage, as evidenced by increased levels of phosphorylated γ-H2AX.[1][13] This impairment of DNA repair can sensitize cancer cells to DNA-damaging agents like cisplatin.[13]
Activation of the p53 Tumor Suppressor Pathway
SETD8 directly monomethylates p53 at lysine 382 (p53K382me1), a modification that suppresses its transcriptional activity.[5][15] Inhibition of SETD8 by this compound prevents this methylation, leading to the activation of the canonical p53 pathway.[15][16] This results in the upregulation of p53 target genes, such as p21 (CDKN1A), which in turn induces cell cycle arrest, typically at the G1/S checkpoint in p53-proficient cells.[1][12]
Induction of Apoptosis and Cell Cycle Arrest
The accumulation of DNA damage and the activation of the p53 pathway converge to induce apoptosis and cell cycle arrest in cancer cells treated with this compound.[1][3][12] Increased levels of cleaved PARP and a higher proportion of cells in the sub-G1 phase of the cell cycle are common observations.[8][12] In p53-deficient cells, SETD8 inhibition can still induce cell cycle arrest, often at the G2/M checkpoint, through mechanisms involving Chk1 activation.[1] Furthermore, in some contexts, this compound can induce apoptosis and ferroptosis.[17]
Destabilization of PCNA and Replicative Stress
SETD8 also monomethylates Proliferating Cell Nuclear Antigen (PCNA), a key factor in DNA replication and repair.[5][18] This methylation stabilizes PCNA.[5] Inhibition of SETD8 by this compound leads to PCNA destabilization, which can cause replicative stress and contribute to the cytotoxic effects of the inhibitor, particularly in p53-deficient cells.[3][18]
Signaling Pathways and Experimental Workflows
Visualizing the Downstream Effects of this compound
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general workflow for its investigation.
Caption: Signaling pathways affected by SETD8 inhibition with this compound.
Caption: General experimental workflow for studying this compound effects.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 20 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., SETD8, H4K20me1, p53, p21, cleaved PARP, γ-H2AX, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours, then harvest by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis), using analysis software (e.g., FlowJo).[12]
Clonogenic Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Treatment: Treat the cells with this compound at various concentrations. The medium containing the inhibitor should be replaced every 3 days.[12]
-
Incubation: Incubate the plates for 9-14 days until visible colonies form.[12]
-
Fixation and Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
Conclusion and Future Directions
This compound-mediated inhibition of SETD8 presents a compelling strategy for targeting cancers that are dependent on this epigenetic regulator. The downstream consequences of this inhibition are multifaceted, encompassing the disruption of DNA damage repair, activation of the p53 pathway, induction of apoptosis and cell cycle arrest, and the generation of replicative stress. The synergistic potential of this compound with conventional chemotherapies and other targeted agents, such as Wee1 inhibitors, further highlights its therapeutic promise.[1][3] Future research should focus on elucidating the full spectrum of SETD8's non-histone substrates, understanding the mechanisms of resistance to SETD8 inhibition, and advancing the development of more potent and specific SETD8 inhibitors for clinical applications.
References
- 1. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the methyltransferase SETD8 impairs tumor cell survival and overcomes drug resistance independently of p53 status in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Histone Methyltransferase SETD8 Regulates the Expression of Tumor Suppressor Genes via H4K20 Methylation and the p53 Signaling Pathway in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The emerging role of lysine methyltransferase SETD8 in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tribioscience.com [tribioscience.com]
- 12. mdpi.com [mdpi.com]
- 13. SETD8, a frequently mutated gene in cervical cancer, enhances cisplatin sensitivity by impairing DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SET8 Inhibition Potentiates Radiotherapy by Suppressing DNA Damage Repair in Carcinomas [besjournal.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Epigenetic siRNA and chemical screens identify SETD8 inhibition as a therapeutic strategy for p53 activation in high-risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SETD8 inhibits apoptosis and ferroptosis of Ewing’s sarcoma through YBX1/RAC3 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of histone methyltransferase SETD8 represses DNA virus replication - PMC [pmc.ncbi.nlm.nih.gov]
UNC0379 and its Impact on Histone H4K20 Monomethylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of UNC0379, a selective inhibitor of the histone methyltransferase SETD8, and its effect on the monomethylation of histone H4 at lysine (B10760008) 20 (H4K20me1). This document details the mechanism of action, quantitative data, experimental protocols, and cellular pathways affected by this small molecule inhibitor.
Core Mechanism of Action
This compound is a potent and selective small-molecule inhibitor of SETD8 (also known as KMT5A), the sole enzyme responsible for monomethylating histone H4 at lysine 20.[1][2] Mechanistic studies have revealed that this compound acts as a substrate-competitive inhibitor, directly competing with the histone H4 peptide for binding to the SETD8 active site.[1][3][4] It is, however, noncompetitive with the cofactor S-adenosyl-l-methionine (SAM).[1][3][4] This targeted inhibition leads to a global reduction in cellular H4K20me1 levels, which in turn impacts various critical cellular processes.
Caption: Mechanism of this compound inhibition of SETD8-mediated H4K20 monomethylation.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized through various biochemical and biophysical assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against SETD8
| Assay Type | Parameter | Value (µM) | Reference |
| Radioactive Methyl Transfer Assay | IC50 | 7.3 ± 1.0 | [1][2] |
| Microfluidic Capillary Electrophoresis (MCE) | IC50 | 9.0 | [1][2] |
| Isothermal Titration Calorimetry (ITC) | K D | 18.3 ± 3.2 | [1][2][5] |
| Surface Plasmon Resonance (SPR) | K D | 36.0 ± 2.3 | [1][2] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| HEC50B | Endometrial Cancer | IC50 | 0.576 | [6] |
| ISHIKAWA | Endometrial Cancer | IC50 | 2.54 | [6] |
| High-Grade Serous Ovarian Cancer (HGSOC) cells | Ovarian Cancer | IC50 | 0.39 - 3.20 | [5][7] |
| XG7 & XG25 | Multiple Myeloma | IC50 | 1.25 - 6.3 | [8] |
| SiHa | Cervical Cancer | IC50 (with Cisplatin) | 8.73 ± 0.49 | [9] |
| CaSki | Cervical Cancer | IC50 (with Cisplatin) | 9.97 ± 0.58 | [9] |
Signaling Pathways and Cellular Consequences
Inhibition of SETD8 by this compound and the subsequent decrease in H4K20me1 levels trigger significant downstream cellular events, primarily impacting cell cycle regulation, DNA damage response, and apoptosis.
A key consequence of SETD8 inhibition is the activation of the p53 signaling pathway.[10] SETD8 is known to methylate p53 at lysine 382, which represses its transcriptional activity.[2][10] By inhibiting SETD8, this compound prevents this methylation, leading to p53 activation and the transcription of its target genes, such as p21, which promotes cell cycle arrest.[8][11]
Furthermore, H4K20 methylation is crucial for the DNA damage response (DDR).[2][4] Specifically, H4K20me1 is a prerequisite for the recruitment of 53BP1 to sites of DNA double-strand breaks, a critical step in DNA repair.[4][9] Treatment with this compound impairs the formation of 53BP1 foci, thereby sensitizing cancer cells to DNA damaging agents like cisplatin (B142131).[9]
Caption: Downstream signaling effects of SETD8 inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of this compound and its effects.
In Vitro SETD8 Inhibition Assay (Radioactive Filter Paper)
This assay measures the transfer of a tritiated methyl group from ³H-SAM to a histone H4 peptide substrate.
Workflow Diagram:
Caption: Experimental workflow for a radioactive SETD8 inhibition assay.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl pH 8.0, 25 mM NaCl, 2 mM DTT, 0.05% Tween-20.
-
Prepare serial dilutions of this compound in 100% DMSO, then dilute 10-fold in Assay Buffer.
-
Prepare a solution of SETD8 enzyme and H4K20 peptide substrate in Assay Buffer.
-
Prepare a solution of S-adenosyl-L-[³H-methyl]-methionine (³H-SAM) in Assay Buffer.
-
-
Reaction Setup:
-
In a 384-well plate, add 2.5 µL of diluted this compound or DMSO (vehicle control).
-
Add 20 µL of the SETD8/peptide mix. Typical concentrations are 50 nM SETD8 and 2 µM peptide.[3]
-
Incubate for 10 minutes at room temperature.
-
-
Reaction Initiation and Termination:
-
Washing and Detection:
-
Wash the filter paper multiple times with a suitable buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated ³H-SAM.
-
Dry the filter paper and place it in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9]
-
Cellular H4K20me1 Quantification by Western Blot
This protocol details the detection of changes in global H4K20me1 levels in cells treated with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Protein Extraction:
-
Wash cells with ice-cold 1x PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.[12]
-
Centrifuge at 12,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the total protein.[12]
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Electrotransfer:
-
Mix protein lysates with 2x SDS loading buffer and heat at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or 3% BSA in 1x TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody specific for H4K20me1 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., total Histone H4, β-actin, or GAPDH) under the same conditions.
-
Wash the membrane three times with 1x TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane three times with 1x TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the H4K20me1 signal to the loading control.
-
Cell Viability Assay (MTT/CellTiter-Glo)
This assay determines the effect of this compound on cell proliferation and viability.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 4,000-5,000 cells per well and allow them to adhere for 24 hours.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Treat the cells with the this compound dilutions or vehicle control (DMSO).
-
-
Incubation:
-
Viability Measurement:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm.
-
For CellTiter-Glo Assay: Add CellTiter-Glo reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Read the luminescence on a plate reader.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the results and determine the IC50 value using a non-linear regression curve fit.
-
This guide provides a comprehensive technical overview of this compound's effect on H4K20 monomethylation. The provided data and protocols serve as a valuable resource for researchers investigating the role of SETD8 in various biological processes and for professionals in the field of drug development exploring new epigenetic targets.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. scispace.com [scispace.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Histone Methyltransferase SETD8 Regulates the Expression of Tumor Suppressor Genes via H4K20 Methylation and the p53 Signaling Pathway in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 8. Targeting the methyltransferase SETD8 impairs tumor cell survival and overcomes drug resistance independently of p53 status in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SETD8, a frequently mutated gene in cervical cancer, enhances cisplatin sensitivity by impairing DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot - Protocol, Troubleshooting, and Survey Results on Instruments and Reagents [labome.com]
Investigating the Role of SETD8 in Cancer with UNC0379: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The SET domain-containing protein 8 (SETD8), also known as KMT5A, is the sole lysine (B10760008) methyltransferase responsible for the monomethylation of histone H4 at lysine 20 (H4K20me1). Emerging evidence has implicated SETD8 in the pathogenesis of numerous cancers through its enzymatic activity on both histone and non-histone substrates, thereby regulating critical cellular processes including DNA damage response, cell cycle progression, and gene transcription. Its overexpression is correlated with poor prognosis in several malignancies, making it an attractive therapeutic target. UNC0379 is a selective, substrate-competitive small molecule inhibitor of SETD8 that has become an invaluable chemical probe for elucidating the functional roles of SETD8 in cancer biology and for assessing its therapeutic potential. This technical guide provides an in-depth overview of SETD8's role in cancer, the mechanism of its inhibitor this compound, a compilation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.
The Role of SETD8 in Cancer
SETD8 is overexpressed in a variety of human cancers, including bladder, lung, hepatocellular, pancreatic, endometrial, and ovarian cancers, as well as multiple myeloma and neuroblastoma.[1][2][3][4] Its oncogenic functions are attributed to the methylation of several key proteins:
-
Histone H4 Lysine 20 (H4K20): As the sole enzyme catalyzing H4K20 monomethylation, SETD8 plays a crucial role in chromatin compaction, DNA replication, and cell cycle progression.[4][5] This histone mark is a prerequisite for the di- and tri-methylation of H4K20, which are associated with transcriptional repression and the DNA damage response.[5]
-
p53: SETD8 monomethylates the tumor suppressor p53 at lysine 382 (p53K382me1).[1][6] This modification suppresses the transcriptional activity of p53, thereby inhibiting apoptosis and cell cycle arrest.[1][4][7] Inhibition of SETD8 can, therefore, reactivate p53 signaling in cancer cells.[7][8]
-
Proliferating Cell Nuclear Antigen (PCNA): SETD8 methylates PCNA at lysine 248, which stabilizes the PCNA protein and enhances its interaction with Flap endonuclease 1 (FEN1).[2][6][9] This promotes DNA replication and cancer cell proliferation.[6][9] The expression levels of SETD8 and PCNA are often correlated in cancer tissues.[9]
-
TWIST: SETD8 interacts with the transcription factor TWIST, a master regulator of the epithelial-mesenchymal transition (EMT).[1][6] This interaction is crucial for promoting EMT and cancer cell metastasis.[1]
-
Androgen Receptor (AR): In prostate cancer, SETD8 interacts with the androgen receptor, and its methyltransferase activity is important for AR-mediated gene transcription.[1]
-
MYC: In bladder cancer, SETD8 has been shown to methylate and stabilize the MYC oncoprotein, promoting tumor growth.[10]
This compound: A Selective SETD8 Inhibitor
This compound is the first-in-class, selective, substrate-competitive inhibitor of SETD8.[6][11] It acts by competing with the peptide substrate for binding to the enzyme, while being noncompetitive with the cofactor S-adenosylmethionine (SAM).[6][11] This specificity allows for the targeted investigation of SETD8's functions. This compound has been demonstrated to be active in various biochemical and cell-based assays, showing selectivity for SETD8 over at least 15 other methyltransferases.[6][11]
Data Presentation: Quantitative Analysis of this compound's Effects
The following tables summarize the quantitative data on the activity of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cancer Type | Cell Line(s) | IC50 (µM) | Reference(s) |
| N-lysine Methyltransferase | Cell-free assay | 7.3 | [12] |
| High-Grade Serous Ovarian Cancer | HGSOC cell lines | 0.39 - 3.20 | [13] |
| Endometrial Cancer | HEC50B | 0.576 | [3] |
| Endometrial Cancer | ISHIKAWA | 2.540 | [3] |
| Multiple Myeloma | 8 different HMCLs | 1.25 - 6.3 | [4] |
Table 2: Cellular Effects of this compound Treatment
| Cancer Type | Cell Line(s) | Concentration (µM) | Incubation Time | Effect | Reference(s) |
| High-Grade Serous Ovarian Cancer | HGSOC cells | 1-10 | 9 days | Inhibition of cell proliferation | [13] |
| High-Grade Serous Ovarian Cancer | HGSOC cells | 10 | 96 hours | Increase in the proportion of sub-G1 phase cells | [13] |
| High-Grade Serous Ovarian Cancer | JHOS3, OVCAR3 | 10 | 96 hours | Increased number of Annexin V positive cells | [14] |
| Endometrial Cancer | HEC50B, HEC1B | Dose-dependent | 96 hours | Decreased H4K20me1 levels, increased cleaved PARP | [3] |
| Endometrial Cancer | HEC50B, HEC1B | Dose-dependent | Not specified | Prolonged sub-G1 phase and cell cycle arrest | [3] |
| Multiple Myeloma | XG7, XG25 | Not specified | 48 hours | Cell cycle arrest | [15] |
| Multiple Myeloma | XG7, XG25 | Not specified | 96 hours | Increased apoptosis (Annexin V staining) | [15] |
| Glioblastoma | p53-proficient cells | Not specified | Not specified | p21 accumulation and G1/S arrest | [16] |
| Glioblastoma | p53-deficient cells | Not specified | Not specified | G2/M arrest mediated by Chk1 activation | [16] |
| Neuroblastoma | SY5Y, NGP | 2 | 24 hours (ex-vivo) | Decreased tumor growth in vivo | [8] |
Experimental Protocols
In Vitro SETD8 Inhibition Assay (Microfluidic Capillary Electrophoresis)
This assay measures the methyltransferase activity of SETD8 by monitoring the methylation of a peptide substrate.
-
Compound Preparation: Solubilize this compound and test compounds in 100% DMSO to a stock concentration of 10 mM. Perform a 3-fold serial dilution over 10 points in a 384-well polypropylene (B1209903) plate.
-
Assay Plate Preparation: Transfer 1 µL of the serial dilutions to a compound dilution plate. Dilute the compounds 10-fold in 1x assay buffer (20 mM Tris pH 8.0, 25 mM NaCl, 2 mM DTT, and 0.05% Tween-20). Transfer 2.5 µL of the diluted compounds to the final assay plate.
-
Enzyme and Substrate Addition: Add 20 µL of a cocktail containing 50 nM SETD8 and 2 µM of the TW21 peptide substrate in 1x assay buffer to the assay plate. Incubate for 10 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding 2.5 µL of 150 µM SAM in 1x assay buffer. For 100% inhibition controls, add 1x assay buffer without SAM.
-
Reaction and Termination: Allow the reaction to proceed for 120 minutes at room temperature. Terminate the reaction by adding 35 µL of 0.08 ng/µL Endo-LysC protease solution.
-
Data Acquisition: Incubate for an additional 60 minutes. Read the plate on a Caliper Life Sciences EZ reader II using an upstream voltage of -500 V, a downstream voltage of -1800 V, and a pressure of -1.5 psi.
-
Data Analysis: Determine IC50 values using appropriate software.[12]
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This protocol assesses the effect of this compound on cancer cell proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 4,000-5,000 cells/well). Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) or a vehicle control (e.g., 0.02% DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours, 4 days, or 9 days). For longer incubation times, the medium containing fresh compound may need to be replaced every 3 days.[3]
-
Viability Measurement:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo assay: Add CellTiter-Glo reagent to each well, incubate for a short period to stabilize the luminescent signal, and measure luminescence.
-
-
Data Analysis: Normalize the results to the vehicle-treated control cells and calculate IC50 values.[3][14]
Western Blotting for H4K20me1 and Other Proteins
This method is used to detect changes in protein levels and post-translational modifications following this compound treatment.
-
Cell Lysis: Treat cells with this compound for the desired time (e.g., 24-96 hours). Wash cells with PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-H4K20me1, anti-p53, anti-cleaved PARP, anti-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ and normalize to a loading control (e.g., actin or GAPDH).[3][14]
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle distribution.
-
Cell Treatment and Harvesting: Treat cells with this compound or vehicle control for a specified time (e.g., 96 hours). Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at 4°C overnight.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing RNase A (to degrade RNA) and propidium (B1200493) iodide (PI) (to stain DNA). Incubate in the dark at 4°C for 15-30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use software (e.g., FlowJo) to gate the cell populations and determine the percentage of cells in the G1, S, G2/M, and sub-G1 phases of the cell cycle.[3][14]
Mandatory Visualizations
Signaling Pathways
References
- 1. The emerging role of lysine methyltransferase SETD8 in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Histone Methyltransferase SETD8 Regulates the Expression of Tumor Suppressor Genes via H4K20 Methylation and the p53 Signaling Pathway in Endometrial Cancer Cells | MDPI [mdpi.com]
- 4. Targeting the methyltransferase SETD8 impairs tumor cell survival and overcomes drug resistance independently of p53 status in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Epigenetic siRNA and chemical screens identify SETD8 inhibition as a therapeutic strategy for p53 activation in high-risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone lysine methyltransferase SETD8 promotes carcinogenesis by deregulating PCNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SUMOylation of SETD8 Promotes Tumor Growth by Methylating and Stabilizing MYC in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
UNC0379: A Technical Guide to its Application as a Chemical Probe for SETD8 Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of UNC0379, a first-in-class, selective, and substrate-competitive small molecule inhibitor of the lysine (B10760008) methyltransferase SETD8 (also known as KMT5A or PR-Set7). SETD8 is the sole enzyme responsible for histone H4 lysine 20 monomethylation (H4K20me1), a critical epigenetic mark involved in DNA replication, DNA damage response, and cell cycle regulation. Beyond its role in histone modification, SETD8 also methylates non-histone proteins such as p53 and PCNA, implicating it in a wide range of cellular processes and making it a compelling target for therapeutic intervention in various diseases, including cancer. This document details the biochemical and cellular activity of this compound, provides structured quantitative data for easy reference, outlines detailed experimental protocols for its use, and visualizes its mechanistic context through signaling pathway and workflow diagrams.
Introduction to this compound
This compound is a potent and selective chemical probe for interrogating the biological functions of SETD8. Discovered through the screening of a quinazoline-based library, it distinguishes itself from other methyltransferase inhibitors by its unique mechanism of action.[1] Unlike cofactor-competitive inhibitors, this compound acts by competing with the peptide substrate, offering a distinct mode of pharmacological intervention.[1][2] Its high selectivity for SETD8 over a panel of other methyltransferases minimizes off-target effects, making it an invaluable tool for elucidating the specific roles of SETD8 in cellular pathways.[1][2][3]
Mechanism of Action
This compound functions as a substrate-competitive inhibitor of SETD8.[1][3] Mechanism of action studies have demonstrated that the IC50 value of this compound increases linearly with increasing concentrations of the H4 peptide substrate, while remaining constant with varying concentrations of the cofactor S-adenosyl-l-methionine (SAM).[1] This confirms that this compound binds to the substrate-binding pocket of SETD8, thereby preventing the enzyme from methylating its targets.[3]
References
- 1. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
Preliminary Efficacy of UNC0379 in Preclinical Fibrosis Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary studies investigating the therapeutic potential of UNC0379 in preclinical models of fibrosis. This compound, a selective, substrate-competitive inhibitor of the lysine (B10760008) methyltransferase SETD8 (also known as SET8), has emerged as a promising candidate for anti-fibrotic therapies. This document summarizes the key quantitative data, details the experimental methodologies employed in these foundational studies, and visualizes the underlying signaling pathways and experimental workflows.
Core Findings and Data Summary
This compound has demonstrated significant anti-fibrotic effects in both in vitro and in vivo models of lung fibrosis. The primary mechanism of action involves the inhibition of SET8, a histone H4 lysine 20 (H4K20) monomethyltransferase. This inhibition leads to the suppression of myofibroblast differentiation and the amelioration of fibrotic markers.[1]
In Vitro Efficacy of this compound on Myofibroblast Differentiation
Treatment of myofibroblasts derived from patients with idiopathic pulmonary fibrosis (IPF) with this compound resulted in a marked reduction in the expression of key fibrotic markers, including α-smooth muscle actin (α-SMA) and ED-A-fibronectin.[1] This suggests a role for this compound in promoting the dedifferentiation of activated myofibroblasts.
| Treatment Group | α-SMA Expression (Relative to Control) | ED-A-Fibronectin Expression (Relative to Control) | SET8 Expression (Relative to Control) | H4K20me1 Level (Relative to Control) |
| IPF Myofibroblasts (Control) | High | High | Significantly Higher than Normal Fibroblasts | Significantly Higher than Normal Fibroblasts |
| IPF Myofibroblasts + this compound (10 µM) | Markedly Suppressed | Markedly Suppressed | Reduced to Levels of Normal Fibroblasts | Reduced to Levels of Normal Fibroblasts |
Data synthesized from the findings of Kimura et al. (2020). The study reported significant reductions but did not provide specific numerical values in the abstract.
In Vivo Efficacy of this compound in a Bleomycin-Induced Lung Fibrosis Model
In a well-established murine model of bleomycin-induced pulmonary fibrosis, intratracheal administration of this compound demonstrated a significant therapeutic effect. The treatment ameliorated histopathological changes and reduced collagen deposition in the lungs.[1]
| Treatment Group | Ashcroft Score (Fibrosis Severity) | Lung Collagen Content |
| Control (Saline) | Baseline | Normal |
| Bleomycin (B88199) + Vehicle | Significantly Increased | Significantly Increased |
| Bleomycin + this compound (1 mg/kg/day) | Markedly Ameliorated | Significantly Reduced |
Quantitative values for Ashcroft score and collagen content are based on the reported "marked amelioration" and "significant reduction" by Kimura et al. (2020). Precise numerical data requires access to the full study's supplementary materials.
Signaling Pathway and Mechanism of Action
This compound exerts its anti-fibrotic effects by targeting the SET8-mediated signaling pathway. In fibrotic conditions, the expression and activity of SET8 are elevated in myofibroblasts. SET8 catalyzes the monomethylation of histone H4 at lysine 20 (H4K20me1), an epigenetic modification associated with the regulation of gene expression. This increased H4K20me1 level is correlated with the expression of pro-fibrotic genes. By inhibiting SET8, this compound reduces H4K20 monomethylation, leading to the downregulation of fibrotic markers like α-SMA and ED-A-fibronectin, and ultimately promoting the dedifferentiation of myofibroblasts.[1]
Caption: this compound signaling pathway in fibrosis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound in fibrosis models.
In Vitro Myofibroblast Differentiation and Treatment
Objective: To assess the effect of this compound on the phenotype of differentiated myofibroblasts.
1. Cell Culture:
- Primary human lung fibroblasts are isolated from patients with Idiopathic Pulmonary Fibrosis (IPF).
- Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Myofibroblast Differentiation:
- To induce myofibroblast differentiation, fibroblasts are seeded at a density of 2 x 10^5 cells/well in 6-well plates.
- After 24 hours, the medium is replaced with serum-free DMEM for 24 hours to synchronize the cells.
- Cells are then treated with transforming growth factor-beta 1 (TGF-β1) at a concentration of 5 ng/mL for 48-72 hours to induce differentiation into myofibroblasts.
3. This compound Treatment:
- A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO).
- Differentiated myofibroblasts are treated with this compound at a final concentration of 10 µM for 48 hours. Control cells are treated with an equivalent volume of DMSO.
4. Analysis of Fibrotic Markers:
- Western Blotting: Cell lysates are collected and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against α-SMA, ED-A-fibronectin, SET8, and H4K20me1. GAPDH or β-actin is used as a loading control.
- Immunofluorescence: Cells grown on coverslips are fixed, permeabilized, and stained with primary antibodies against α-SMA. Fluorescently labeled secondary antibodies are used for visualization by microscopy.
In Vivo Bleomycin-Induced Lung Fibrosis Model
Objective: To evaluate the therapeutic efficacy of this compound in a murine model of pulmonary fibrosis.
Caption: Experimental workflow for the in vivo study.
1. Animal Model:
- Male C57BL/6 mice, 8-10 weeks old, are used for the study.
- Animals are housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Induction of Pulmonary Fibrosis:
- On day 0, mice are anesthetized (e.g., with isoflurane).
- A single intratracheal instillation of bleomycin sulfate (B86663) (2.5 U/kg body weight) dissolved in sterile saline is administered to induce lung fibrosis. Control mice receive an equal volume of sterile saline.
3. This compound Administration:
- This compound is formulated for intratracheal delivery.
- Treatment with this compound (1 mg/kg/day) is initiated at an early fibrotic stage, typically on days 7, 8, and 9 post-bleomycin instillation. The vehicle control group receives the formulation buffer.
4. Endpoint Analysis:
- Mice are euthanized at a predetermined endpoint, usually day 14 or day 21 after bleomycin administration.
- Histopathology: The lungs are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome to visualize collagen deposition.
- Fibrosis Scoring: The severity of lung fibrosis is quantified using the Ashcroft scoring system on a scale of 0 (normal) to 8 (severe fibrosis).
- Collagen Content: The total collagen content in the lung tissue is determined by measuring the hydroxyproline concentration, a major component of collagen.
Conclusion and Future Directions
The preliminary findings from these preclinical studies strongly suggest that this compound holds promise as a therapeutic agent for fibrotic diseases, particularly pulmonary fibrosis. Its targeted inhibition of the SET8 pathway and subsequent modulation of myofibroblast differentiation represent a novel and compelling mechanism of action.
Future research should focus on:
-
Conducting dose-response studies to determine the optimal therapeutic window for this compound.
-
Evaluating the efficacy of this compound in other preclinical models of fibrosis (e.g., liver, kidney, and cardiac fibrosis).
-
Investigating the long-term safety and pharmacokinetic profile of this compound.
-
Elucidating the downstream molecular targets of the SET8/H4K20me1 axis in the context of fibrosis.
These further investigations will be crucial in advancing this compound towards clinical development for the treatment of fibrotic disorders.
References
UNC0379 and its Impact on the p53 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC0379 is a selective, substrate-competitive small molecule inhibitor of the lysine (B10760008) methyltransferase SETD8 (also known as KMT5A). SETD8 plays a critical role in regulating gene expression and protein function through monomethylation of histone and non-histone targets. One of its key non-histone substrates is the tumor suppressor protein p53. This technical guide provides an in-depth overview of the mechanism by which this compound impacts the p53 signaling pathway, its differential effects in p53-proficient and p53-deficient cancer cells, and detailed protocols for key experimental procedures to study these effects.
Introduction: The Role of SETD8 in p53 Regulation
The tumor suppressor protein p53 is a crucial regulator of cell cycle progression, apoptosis, and DNA repair in response to cellular stress. Its activity is tightly controlled by a variety of post-translational modifications, including methylation. The enzyme SETD8 specifically monomethylates p53 at lysine 382 (p53K382me1).[1][2] This methylation event serves to repress p53's transcriptional activity, thereby attenuating its tumor-suppressive functions.[1][2]
The repressive effect of p53K382me1 is mediated by the recruitment of the "methyl-lysine reader" protein L3MBTL1 (Lethal(3)malignant brain tumor-like protein 1).[3][4] L3MBTL1 preferentially binds to monomethylated p53 at lysine 382, leading to chromatin compaction and the repression of p53 target genes.[3][4] In the absence of DNA damage, this interaction helps to maintain low basal levels of p53 activity.[4]
This compound: A Selective Inhibitor of SETD8
This compound is a potent and selective inhibitor of SETD8, with a reported IC50 of approximately 7.3 µM in biochemical assays.[5][6] It acts as a substrate-competitive inhibitor, meaning it competes with the protein substrate (like p53) for binding to the enzyme's active site.[6] By inhibiting SETD8, this compound prevents the monomethylation of p53 at K382. This leads to the reactivation of p53's transcriptional functions, resulting in the upregulation of its target genes and subsequent cell cycle arrest and apoptosis in cancer cells.[1]
Impact on the p53 Signaling Pathway
The primary mechanism by which this compound affects the p53 pathway is through the inhibition of SETD8-mediated methylation. This leads to distinct outcomes in cells with different p53 statuses.
In p53-Proficient Cells
In cancer cells with wild-type (proficient) p53, treatment with this compound leads to the activation of the canonical p53 pathway. The inhibition of SETD8 prevents the methylation of p53 at lysine 382, leading to an accumulation of active, unmethylated p53. This active p53 then translocates to the nucleus and transcriptionally activates its target genes, most notably the cyclin-dependent kinase inhibitor p21 (CDKN1A).[1][7][8] The induction of p21 leads to cell cycle arrest, primarily at the G1/S checkpoint, preventing the proliferation of cancer cells.[1] This activation of the p53 pathway can also induce apoptosis.
This compound action in p53-proficient cells.
In p53-Deficient Cells
Interestingly, this compound also exhibits cytotoxic effects in cancer cells lacking functional p53. In these cells, the inhibition of SETD8 and subsequent DNA damage accumulation leads to the activation of alternative cell cycle checkpoints. Specifically, in p53-deficient cells, this compound treatment has been shown to induce a G2/M arrest mediated by the activation of Checkpoint Kinase 1 (Chk1).[1][9] This suggests that while the canonical p53 pathway is not engaged, the cellular stress caused by SETD8 inhibition is sufficient to trigger other tumor-suppressive mechanisms. However, this G2/M arrest is often followed by mitotic catastrophe and cell death, indicating that p53-deficient cells are also vulnerable to this compound.[1]
This compound action in p53-deficient cells.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| HeLa | Cervical Cancer | ~5.6 | [10] |
| A549 | Lung Cancer | ~6.2 | [10] |
| OVCAR3 | Ovarian Cancer | ~2.8 | [10] |
| SKOV3 | Ovarian Cancer | ~3.5 | [10] |
| HGSOC cell lines | Ovarian Cancer | 0.39 - 3.20 | [5] |
| HEC50B | Endometrial Cancer | 0.576 | [11] |
| ISHIKAWA | Endometrial Cancer | 2.540 | [11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on the p53 signaling pathway.
General experimental workflow.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in DMSO)
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 10 µM) for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
Objective: To analyze the protein levels of p53, its downstream targets (e.g., p21), and the methylation status of H4K20.
Materials:
-
Treated and untreated cell lysates
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-H4K20me1, anti-β-actin). Recommended dilutions should be optimized, but a starting point of 1:1000 is common.
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities and normalize to a loading control like β-actin.
Immunoprecipitation (IP)
Objective: To assess the methylation status of p53.
Materials:
-
Cell lysates
-
Anti-p53 antibody or anti-p53K382me1 antibody
-
Protein A/G magnetic beads
-
IP lysis buffer
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Protocol:
-
Pre-clear cell lysates by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-p53) overnight at 4°C with rotation.
-
Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three to five times with wash buffer.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody specific for monomethylated p53 (p53K382me1) or total p53.
Flow Cytometry for Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest and wash cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound represents a valuable tool for investigating the role of SETD8 and p53 methylation in cancer biology. Its ability to reactivate the p53 tumor suppressor pathway in p53-proficient cells, and to induce cell death through alternative mechanisms in p53-deficient cells, highlights its potential as a therapeutic agent. The experimental protocols provided in this guide offer a framework for researchers to further explore the intricate relationship between this compound, SETD8, and the p53 signaling network. Further research is warranted to fully elucidate the therapeutic potential of targeting this pathway in various cancer contexts.
References
- 1. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L3MBTL1 polycomb protein, a candidate tumor suppressor in del(20q12) myeloid disorders, is essential for genome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MBT repeats of L3MBTL1 link SET8-mediated p53 methylation at lysine 382 to target gene repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The MBT Repeats of L3MBTL1 Link SET8-mediated p53 Methylation at Lysine 382 to Target Gene Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. p21 governs p53's repressive side - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p53-dependent and independent expression of p21 during cell growth, differentiation, and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chk1 suppresses bypass of mitosis and tetraploidization in p53-deficient cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 11. apexbt.com [apexbt.com]
UNC0379: A Technical Guide to its Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC0379 is a selective, substrate-competitive small molecule inhibitor of the lysine (B10760008) methyltransferase SETD8 (also known as KMT5A).[1][2][3][4] SETD8 is the sole enzyme responsible for monomethylating histone H4 at lysine 20 (H4K20me1), a modification implicated in a variety of cellular processes including transcriptional regulation, DNA damage response, and cell cycle control.[5][6][7] Dysregulation of SETD8 activity has been linked to various diseases, most notably cancer, making it an attractive therapeutic target. This technical guide provides an in-depth exploration of this compound's mechanism of action and its profound effects on gene expression, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Mechanism of Action
This compound acts as a substrate-competitive inhibitor of SETD8, meaning it binds to the histone substrate binding pocket, thereby preventing the enzyme from methylating its target, histone H4.[3][4][8] This mode of action is distinct from S-adenosylmethionine (SAM)-competitive inhibitors. The inhibitory activity of this compound has been confirmed in multiple biochemical and biophysical assays.[3][4]
Quantitative Analysis of this compound Activity
The potency of this compound has been evaluated across various platforms, demonstrating its efficacy in both enzymatic and cellular contexts.
| Parameter | Value | Assay Type | Reference |
| IC50 (SETD8, cell-free) | 7.3 µM | Microfluidic Capillary Electrophoresis | [1] |
| IC50 (SETD8, HTRF assay) | ~1.2 nM | Homogeneous Time Resolved Fluorescence | [8] |
| Kd (SETD8) | 18.3 µM | Isothermal Titration Calorimetry (ITC) / Surface Plasmon Resonance (SPR) | [2] |
| IC50 (HGSOC cell lines) | 0.39 - 3.20 µM | Cell Proliferation Assay | [8] |
| IC50 (Multiple Myeloma cell lines) | 1.25 - 6.3 µM | Cell Growth Assay | [9] |
Table 1: Quantitative Inhibitory Activity of this compound. This table summarizes the key inhibitory concentrations and binding affinities of this compound against its target, SETD8, and in various cancer cell lines.
Impact on Gene Expression and Signaling Pathways
This compound-mediated inhibition of SETD8 leads to significant alterations in gene expression profiles, primarily through the modulation of histone methylation and the activity of non-histone protein substrates like p53.
Activation of the p53 Signaling Pathway
A primary consequence of SETD8 inhibition by this compound is the activation of the p53 tumor suppressor pathway.[6][7][10] SETD8 is known to monomethylate p53 at lysine 382 (p53K382me1), a modification that represses its transcriptional activity.[6] By inhibiting SETD8, this compound prevents this methylation, leading to p53 stabilization, accumulation, and subsequent activation of its downstream target genes.[6][11] This results in the upregulation of genes involved in cell cycle arrest (e.g., CDKN1A/p21) and apoptosis.[5][6][11]
Caption: this compound-mediated inhibition of SETD8 activates the p53 pathway.
Modulation of Anti-Viral Gene Expression
In the context of DNA virus infections, such as Herpes Simplex Virus 1 (HSV-1), this compound has been shown to enhance the expression of anti-viral genes in certain cell types like THP-1 monocytes.[12] RNA-sequencing analysis of HSV-1 infected THP-1 cells treated with this compound revealed the upregulation of a cluster of genes associated with the immune response.[12] This suggests that SETD8 may play a role in suppressing the innate immune response to viral infection, and its inhibition can restore this response.
Caption: this compound enhances anti-viral gene expression by inhibiting SETD8.
Downregulation of Fibrosis-Related Genes
This compound has demonstrated efficacy in mitigating lung fibrosis by inducing myofibroblast dedifferentiation.[1] Treatment of lung fibroblasts with this compound led to a reduction in the expression of key fibrosis markers such as α-smooth muscle actin (α-SMA), collagen I (COL1A1), and fibronectin (FN1).[8]
| Gene/Protein | Cell Line | This compound Concentration | Reduction in Expression | Reference |
| α-SMA | MRC-5, WI-38 | 5 µM | ~60% | [8] |
| COL1A1 | MRC-5, WI-38 | 5 µM | ~50% | [8] |
| FN1 | MRC-5, WI-38 | 5 µM | ~45% | [8] |
Table 2: Effect of this compound on Fibrosis-Related Gene Expression. This table quantifies the reduction in the expression of key fibrotic markers in human lung fibroblasts upon treatment with this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are summarized protocols for key experiments used to assess the impact of this compound on gene expression.
RNA Sequencing (RNA-seq)
This protocol outlines the general steps for analyzing global changes in gene expression following this compound treatment.
Caption: A generalized workflow for RNA-sequencing analysis.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with the desired concentration of this compound (e.g., 5 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 10-16 hours).[9][12]
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Library Preparation: Prepare RNA-seq libraries from a starting amount of ~150 ng of total RNA using a stranded mRNA library preparation kit (e.g., Illumina TruSeq).[9]
-
Sequencing: Perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina NextSeq).[9]
-
Data Analysis: Map the sequencing reads to a reference genome. Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon this compound treatment.[9][12] Further analysis, such as Gene Set Enrichment Analysis (GSEA), can be performed to identify enriched biological pathways.[9]
Chromatin Immunoprecipitation (ChIP) followed by qPCR or Sequencing
This protocol is used to determine the changes in histone modifications (specifically H4K20me1) at specific gene promoters.
Protocol:
-
Cell Treatment and Cross-linking: Treat cells with this compound or a vehicle control. Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium.
-
Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of approximately 200-500 base pairs using sonication or enzymatic digestion.[7]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H4K20me1 or a control IgG overnight at 4°C.[7]
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin and then elute the immunoprecipitated chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating and purify the DNA.
-
Analysis:
-
ChIP-qPCR: Quantify the enrichment of specific DNA sequences using real-time PCR with primers designed for the promoter regions of target genes.[7]
-
ChIP-seq: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing to identify genome-wide changes in H4K20me1 occupancy.[7]
-
Quantitative Real-Time PCR (qRT-PCR)
This method is used to validate the changes in the expression of specific genes identified by RNA-seq.
Protocol:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from this compound-treated and control cells as described for RNA-seq. Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase.
-
Real-Time PCR: Perform real-time PCR using a SYBR Green-based supermix and primers specific for the genes of interest.[13]
-
Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH, ACTB). Calculate the fold change in gene expression in this compound-treated cells relative to the control.
Conclusion
This compound is a powerful research tool for elucidating the biological roles of SETD8 and the significance of H4K20 monomethylation. Its ability to modulate gene expression through the activation of the p53 pathway, enhancement of anti-viral gene expression, and suppression of fibrotic genes underscores its therapeutic potential in oncology and other disease areas. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the multifaceted effects of this compound on cellular function and gene regulation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. This compound | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 9. cris.vub.be [cris.vub.be]
- 10. researchgate.net [researchgate.net]
- 11. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of histone methyltransferase SETD8 represses DNA virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SETD8, a frequently mutated gene in cervical cancer, enhances cisplatin sensitivity by impairing DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
UNC0379: A Technical Guide for Studying the DNA Damage Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC0379 is a potent and selective small molecule inhibitor of the lysine (B10760008) methyltransferase SETD8 (also known as KMT5A or PR-SET7).[1][2][3] As the sole enzyme responsible for monomethylation of histone H4 at lysine 20 (H4K20me1), SETD8 plays a critical role in various cellular processes, including chromatin organization, gene transcription, and, notably, the DNA damage response (DDR).[4][5] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application as a chemical probe to investigate the DDR, complete with experimental protocols and data presented for easy interpretation.
Mechanism of Action and Role in DNA Damage Response
This compound acts as a substrate-competitive inhibitor of SETD8, binding to the enzyme with a reported IC50 value of approximately 7.3 µM.[1][3][6] Its selectivity has been demonstrated against a panel of over 15 other methyltransferases.[1][3] The primary molecular consequence of SETD8 inhibition by this compound is a dose-dependent reduction in the levels of H4K20me1.[7][8]
The H4K20 methylation state is a critical determinant in the choice of DNA double-strand break (DSB) repair pathways. H4K20me1, catalyzed by SETD8, is a prerequisite for the subsequent di-methylation (H4K20me2) that serves as a binding site for the tumor suppressor protein 53BP1.[9][10] 53BP1 is a key factor that promotes non-homologous end joining (NHEJ) and inhibits homologous recombination (HR) by limiting DNA end resection.[9][11]
By inhibiting SETD8, this compound prevents the formation of H4K20me1, thereby blocking the recruitment of 53BP1 to sites of DNA damage.[9] This disruption of the 53BP1-mediated repair pathway can lead to an accumulation of DNA damage, cell cycle arrest, and ultimately apoptosis, particularly in cancer cells that are often more reliant on specific DNA repair pathways.[12][13][14]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Assay Type | Cell Lines | Reference |
| IC50 (SETD8 inhibition) | 7.3 µM | Radioactive Methyl Transfer Assay | - | [1][3][6] |
| ~1.2 nM | HTRF-based Assay | Recombinant SETD8 | [7] | |
| KD (Binding Affinity) | 18.3 µM | Isothermal Titration Calorimetry (ITC) | - | [2][4] |
| Cell Proliferation IC50 | 0.39 - 3.20 µM | Cell Viability Assay (9 days) | High-Grade Serous Ovarian Cancer (HGSOC) cells | [2] |
| ~5.6 µM | MTT Assay (72 hours) | HeLa | [7] | |
| ~6.2 µM | MTT Assay (72 hours) | A549 | [7] | |
| Effective Concentration | 1-10 µM | - | HGSOC, Glioblastoma, Neuroblastoma cells | [2][7][13] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Administration Route | Effect | Reference |
| Bleomycin-induced lung fibrosis mouse | 1 mg/kg/day | Intratracheal | Ameliorated lung fibrosis | [2] |
| Ovarian Cancer Xenograft (nude mice) | 50 mg/kg | Oral gavage | Reduced tumor growth | [7] |
| Cervical Cancer Xenograft (mouse) | Not specified | Not specified | Sensitized tumors to cisplatin (B142131) | [15] |
Key Experimental Protocols
Detailed methodologies for common experiments involving this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies investigating the effect of this compound on cancer cell proliferation.[7][16]
-
Cell Seeding: Seed cells (e.g., HeLa, A549, or other cancer cell lines) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 12-24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations typically range from 0.1 µM to 10 µM.[7] Replace the existing medium with the this compound-containing medium. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).[7]
-
MTT Addition: Add 5 µL of MTT solution (5 µg/mL) to each well and incubate for 4 hours at 37°C.[16]
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 50% DMF and 30% SDS in distilled water) to each well and incubate for another 4 hours at 37°C.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Western Blotting for H4K20me1
This protocol is designed to assess the direct impact of this compound on its target.[8]
-
Cell Lysis: Plate cells in 6-well plates and treat with this compound (e.g., 0.1 to 10 µM) or DMSO for 24-96 hours.[7][8] After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H4K20me1 overnight at 4°C. A loading control antibody (e.g., anti-actin or anti-histone H3) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for DNA Damage Foci (γH2AX)
This protocol allows for the visualization of DNA double-strand breaks.[13][17]
-
Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate. Treat the cells with this compound (e.g., 5 µM) for 48 hours.[13]
-
Fixation and Permeabilization: Wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.[17]
-
Blocking: Block the cells with 10% normal goat serum in PBS for 30 minutes.[17]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated histone H2AX (γH2AX) for 1 hour at room temperature or overnight at 4°C.[17]
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.[17]
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. The number of γH2AX foci per cell can be quantified as a measure of DNA damage.
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.
Caption: this compound signaling pathway in the DNA damage response.
Caption: General experimental workflow for studying this compound.
Conclusion
This compound is a valuable tool for dissecting the role of SETD8 and H4K20 monomethylation in the DNA damage response. Its ability to modulate the choice between major DNA repair pathways makes it a compelling agent for both basic research and preclinical studies, particularly in oncology. This guide provides a foundational understanding and practical protocols for researchers to effectively utilize this compound in their investigations of DNA damage signaling and repair.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. tribioscience.com [tribioscience.com]
- 7. This compound | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 8. researchgate.net [researchgate.net]
- 9. SET8 Inhibition Potentiates Radiotherapy by Suppressing DNA Damage Repair in Carcinomas [besjournal.com]
- 10. biorxiv.org [biorxiv.org]
- 11. 53BP1 inhibits homologous recombination in Brca1-deficient cells by blocking resection of DNA breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. SETD8, a frequently mutated gene in cervical cancer, enhances cisplatin sensitivity by impairing DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of histone methyltransferase SETD8 represses DNA virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scbt.com [scbt.com]
Initial In Vitro Characterization of UNC0379: A Technical Guide
Introduction: UNC0379 is a first-in-class, selective, and substrate-competitive small molecule inhibitor of the lysine (B10760008) methyltransferase SETD8 (also known as KMT5A or PR-Set7).[1][2] SETD8 is the sole enzyme responsible for the monomethylation of histone H4 at lysine 20 (H4K20me1), a critical epigenetic mark involved in various cellular processes, including DNA damage response, cell cycle progression, and gene regulation.[1][2] SETD8 also methylates non-histone substrates like Proliferating Cell Nuclear Antigen (PCNA), further highlighting its role in carcinogenesis.[2][3] This document provides a comprehensive overview of the initial in vitro characterization of this compound, detailing its biochemical and cellular activity, mechanism of action, and the experimental protocols used for its evaluation.
Core Requirements: Data Presentation
The inhibitory activity and binding affinity of this compound have been quantified through various biochemical and biophysical assays. The compound's effects on cellular processes have been determined in multiple cell lines.
Table 1: Biochemical and Biophysical Characterization of this compound
| Assay Type | Parameter | Value | Notes |
| Enzymatic Assays | |||
| Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 | ~1.2 nM | Measures methylation of histone H4 (1-21 aa) peptide.[4] |
| Radioactive Transfer Assay | IC50 | 7.3 ± 1.0 μM | Measures the transfer of a tritiated methyl group from ³H-SAM to a peptide substrate.[1][5] |
| Microfluidic Capillary Electrophoresis (MCE) | IC50 | 9.0 μM | Orthogonal assay confirming inhibitory activity.[1][5] |
| Kinetic Analysis | Ki | ~0.5 nM | Determined via kinetic analysis.[4] |
| Biophysical Assays | |||
| Isothermal Titration Calorimetry (ITC) | K D | 18.3 ± 3.2 μM | Measures direct binding affinity to SETD8.[1][2] |
| Surface Plasmon Resonance (SPR) | K D | 36.0 ± 2.3 μM | Characterized as a reversible inhibitor with fast on/off rates.[1][2] |
| Selectivity | |||
| Methyltransferase Panel | IC50 | > 10 μM | No significant inhibition against 15 other methyltransferases.[1][4] |
Table 2: Cellular Characterization of this compound
| Cell Line | Assay Type | Parameter | Value / Effect | Treatment Conditions |
| HeLa | Western Blot | H4K20me1 Reduction | >90% reduction | 5 μM, 24 hours[4] |
| MTT Assay | Proliferation IC50 | ~5.6 μM | 72 hours[4] | |
| A549 | Western Blot | H4K20me1 Reduction | >90% reduction | 5 μM, 24 hours[4] |
| MTT Assay | Proliferation IC50 | ~6.2 μM | 72 hours[4] | |
| OVCAR3 (HGSOC) | CellTiter-Glo | Viability IC50 | ~2.8 μM | 72 hours[4] |
| Flow Cytometry | Cell Cycle | Increase in sub-G1 phase | 10 μM, 96 hours[4] | |
| SKOV3 (HGSOC) | CellTiter-Glo | Viability IC50 | ~3.5 μM | 72 hours[4] |
| Glioblastoma (p53-proficient) | Cellular Assays | Phenotype | DNA damage, p21 accumulation, G1/S arrest | 5 µM[6] |
| Glioblastoma (p53-deficient) | Cellular Assays | Phenotype | DNA damage, Chk1 activation, G2/M arrest | 5 µM[6] |
Mandatory Visualization
Mechanism of Action and Cellular Consequences
Caption: this compound competitively inhibits SETD8, leading to DNA damage and p53-dependent cell cycle arrest.
General Experimental Workflow
Caption: Workflow for the in vitro characterization of a SETD8 inhibitor like this compound.
Experimental Protocols
SETD8 Microfluidic Capillary Electrophoresis (MCE) Assay
This assay confirms the inhibitory activity of this compound in an orthogonal biochemical format.
-
Materials:
-
Assay Buffer: 20 mM Tris (pH 8.0), 25 mM NaCl, 2 mM DTT, and 0.05% Tween-20.[7]
-
SETD8 Enzyme: 50 nM final concentration.[7]
-
Peptide Substrate (TW21): 2 µM final concentration.[7]
-
Cofactor (SAM): 150 µM stock, added to initiate the reaction.[7]
-
Test Compound (this compound): Serially diluted in 100% DMSO.[7]
-
Termination Solution: 0.08 ng/µL Endo-LysC protease solution.[7]
-
-
Protocol:
-
Prepare serial dilutions of this compound in a 384-well polypropylene (B1209903) plate.[7]
-
Dilute the compound 10-fold in 1x assay buffer.[7]
-
Transfer 2.5 µL of the diluted compound into the assay plate.[7]
-
Add 20 µL of a cocktail containing SETD8 enzyme and TW21 peptide substrate in 1x assay buffer to each well.[7]
-
Incubate the plate for 10 minutes at room temperature to allow for compound-enzyme binding.[7]
-
Initiate the enzymatic reaction by adding 2.5 µL of SAM solution. For 100% inhibition controls, add 1x assay buffer instead of SAM.[7]
-
Allow the reaction to proceed for 120 minutes at room temperature.[7]
-
Terminate the reaction by adding 35 µL of Endo-LysC protease solution.[7]
-
After an additional 1-hour incubation, read the plate on a Caliper Life Sciences EZ reader II.[7]
-
Determine IC50 values from the resulting data.[7]
-
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity (KD) of this compound to SETD8.
-
General Principle: This technique measures the heat change that occurs when two molecules (in this case, this compound and SETD8) interact. A solution of the ligand (this compound) is titrated into a solution of the protein (SETD8) in the calorimeter cell. The heat released or absorbed is measured after each injection.
-
Protocol Outline:
-
Purify SETD8 protein and prepare a solution of known concentration in a suitable buffer.
-
Prepare a solution of this compound in the same buffer.
-
Load the SETD8 solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.
-
Perform a series of injections of this compound into the SETD8 solution while monitoring the heat changes.
-
Integrate the heat pulses and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).[1][2]
-
Surface Plasmon Resonance (SPR)
SPR is another biophysical technique used to study the binding kinetics (association and dissociation rates) and affinity of this compound.
-
General Principle: SPR measures the change in the refractive index at the surface of a sensor chip when an analyte (this compound) in solution binds to a ligand (SETD8) immobilized on the chip.
-
Protocol Outline:
-
Immobilize purified SETD8 protein onto the surface of an SPR sensor chip.
-
Flow a solution of this compound at various concentrations over the chip surface.
-
Monitor the change in the SPR signal in real-time to measure the association (on-rate, ka).
-
Replace the this compound solution with buffer to measure the dissociation (off-rate, kd).
-
Regenerate the chip surface to remove the bound compound.
-
Analyze the resulting sensorgrams to calculate the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD = kd/ka).[1][2]
-
Cell Viability / Proliferation Assay (e.g., MTT or CellTiter-Glo)
These assays are used to determine the effect of this compound on the growth and viability of cancer cell lines.
-
Materials:
-
Protocol:
-
Seed cells into 96-well plates at a predetermined density (e.g., 4x10³ cells/well).[4]
-
Allow cells to adhere for 24 hours.[4]
-
Treat cells with a serial dilution of this compound (e.g., 0.1-10 µM) or vehicle control (DMSO).[4]
-
Incubate for a specified period (e.g., 72 hours).[4]
-
Add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance for MTT, luminescence for CellTiter-Glo) using a plate reader.
-
Normalize the data to the vehicle-treated control and calculate IC50 values.[4]
-
Western Blot for H4K20me1
This immunoassay is used to confirm that this compound inhibits SETD8 activity within cells by measuring the level of its product, H4K20me1.
-
Materials:
-
Cell Lines (e.g., HeLa, A549).[4]
-
This compound.
-
Lysis buffer.
-
Primary antibodies: anti-H4K20me1, anti-total H4 (or other loading control like actin).
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescent substrate.
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.[4]
-
Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).[4]
-
Lyse the cells and quantify the total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Block the membrane and probe with the primary antibody against H4K20me1.
-
Wash and probe with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for a loading control to ensure equal protein loading across lanes.[8]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a selective, substrate-competitive inhibitor of the lysine methyltransferase SETD8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 5. tribioscience.com [tribioscience.com]
- 6. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Selectivity Profile of UNC0379
This technical guide provides a comprehensive overview of the selectivity profile and mechanism of action for UNC0379, a first-in-class, substrate-competitive inhibitor of the lysine (B10760008) methyltransferase SETD8 (also known as KMT5A). The information is intended for researchers, scientists, and drug development professionals engaged in epigenetic research and oncology.
Mechanism of Action
This compound functions as a highly selective inhibitor of SETD8. Its mechanism is distinct from many other methyltransferase inhibitors as it is competitive with the peptide substrate (histone H4) and non-competitive with the cofactor S-adenosyl-l-methionine (SAM).[1][2] By binding to the substrate-binding pocket of SETD8, this compound directly prevents the enzyme from accessing and monomethylating its targets, most notably histone H4 at lysine 20 (H4K20me1) and Proliferating Cell Nuclear Antigen (PCNA).[2][3]
The diagram below illustrates the competitive inhibition mechanism of this compound.
Selectivity and Potency Profile
This compound demonstrates high selectivity for SETD8 over other methyltransferases.[1][2][4] This specificity is critical for minimizing off-target effects. The following tables summarize the quantitative data regarding its potency and binding affinity from various assays.
Table 1: Biochemical Potency of this compound against SETD8
| Assay Type | Parameter | Value | Reference |
| Homogeneous Time Resolved Fluorescence (HTRF) | IC50 | ~1.2 nM | [4] |
| Radiometric Assay | IC50 | 7.3 µM | [1][5][6][7] |
| Microfluidic Capillary Electrophoresis (MCE) | IC50 | 9.0 µM | [5] |
| Kinetic Analysis | Ki | ~0.5 nM | [4] |
Note: The significant variation in IC50 values (nM vs µM) likely reflects differences in assay conditions, such as enzyme and substrate concentrations, which is characteristic of substrate-competitive inhibitors.[2]
Table 2: Binding Affinity of this compound to SETD8
| Assay Type | Parameter | Value | Reference |
| Isothermal Titration Calorimetry (ITC) | KD | 18.3 ± 3.2 µM | [2][6][8] |
| Surface Plasmon Resonance (SPR) | KD | 36.0 ± 2.3 µM | [2][8] |
| Fluorescence Polarization (FP) | IC50 | 37.7 ± 7.2 µM | [8] |
Table 3: Methyltransferase Selectivity Panel
| Target | Inhibition at 10 µM | Reference |
| SETD8 (KMT5A) | Active | [2][4] |
| SUV39H1 | No significant inhibition | [4] |
| G9a (KMT1C) | No significant inhibition | [4] |
| EZH2 | No significant inhibition | [4] |
| DOT1L | No significant inhibition | [4] |
| Plus 11 other methyltransferases | No significant inhibition | [1][2] |
Cellular Signaling Pathways
Inhibition of SETD8 by this compound triggers several downstream cellular events, primarily through the reduction of H4K20me1 and destabilization of PCNA. These events converge on critical pathways regulating cell cycle progression, DNA damage response, and apoptosis. The effects can vary depending on the p53 status of the cell.[9][10]
Experimental Protocols & Workflows
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key experiments used to characterize this compound.
This assay quantifies the enzymatic activity of SETD8 by measuring the methylation of a biotinylated H4 peptide.
-
Reagents: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 1 mM DTT, 0.01% BSA, recombinant SETD8 enzyme, biotinylated H4 (1-21 aa) peptide substrate, S-adenosylmethionine (SAM), and this compound.[4]
-
Protocol Steps:
-
Prepare a reaction mixture containing buffer, 20 nM recombinant SETD8, 1 µM biotinylated H4 peptide, and 2 µM SAM.[4]
-
Add serial dilutions of this compound (e.g., 0.001-10 µM) to the reaction mixture in a 384-well plate.[4]
-
Incubate the mixture at 37°C for 60 minutes to allow the enzymatic reaction to proceed.[4]
-
Stop the reaction and add detection reagents (e.g., europium-labeled anti-H4K20me1 antibody and streptavidin-allophycocyanin).
-
Incubate for 60 minutes at room temperature to allow for detection antibody binding.
-
Read the plate on an HTRF-compatible reader to measure the fluorescence ratio, which is proportional to the level of peptide methylation.
-
Calculate IC50 values by plotting the inhibition curve against the log of the inhibitor concentration.
-
This assay is used to confirm the on-target activity of this compound in a cellular context by measuring the levels of the H4K20me1 mark.
-
Cell Culture: Culture cells (e.g., HeLa, OVCAR3) in appropriate media (e.g., RPMI-1640 + 10% FBS).[4]
-
Protocol Steps:
-
Seed cells in 6-well plates (e.g., 2x10^5 cells/well) and allow them to adhere for 24 hours.[4]
-
Treat cells with various concentrations of this compound (e.g., 0.1-10 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24-96 hours).[4][11]
-
Lyse the cells and extract total protein. Quantify protein concentration using a BCA or Bradford assay.
-
Separate protein lysates (10-20 µg) via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against H4K20me1 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody for total Histone H4 or a loading control (e.g., Actin) to ensure equal loading.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of histone methyltransferase SETD8 represses DNA virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 5. tribioscience.com [tribioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the methyltransferase SETD8 impairs tumor cell survival and overcomes drug resistance independently of p53 status in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for UNC0379, a Selective SETD8 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC0379 is a potent and selective small molecule inhibitor of the lysine (B10760008) methyltransferase SETD8 (also known as KMT5A or PR-Set7).[1][2][3] SETD8 is the sole enzyme responsible for the monomethylation of histone H4 at lysine 20 (H4K20me1), a critical epigenetic modification involved in the regulation of diverse cellular processes, including DNA damage response, cell cycle progression, and gene expression.[2][3][4] this compound acts as a substrate-competitive inhibitor, binding to the histone H4 peptide binding site of SETD8, and does not compete with the cofactor S-adenosylmethionine (SAM).[2][5] This specificity makes this compound a valuable tool for investigating the biological functions of SETD8 and a potential therapeutic agent in various diseases, including cancer and fibrosis.[1][6]
These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, along with data presentation and visualization of the relevant signaling pathway and experimental workflows.
Data Presentation
Biochemical Activity of this compound
| Assay Type | Target | Substrate | IC50 | Ki | Notes | Reference |
| HTRF Assay | Recombinant SETD8 | Histone H4 (1-21 aa) peptide | ~1.2 nM | ~0.5 nM | Dose-dependent inhibition of methylation. | [1] |
| Radioactive Methyl Transfer Assay | Recombinant SETD8 | Peptide substrate | 7.3 ± 1.0 µM | - | Measures the transfer of a tritiated methyl group from 3H-SAM. | [2] |
| Microfluidic Capillary Electrophoresis (MCE) | Recombinant SETD8 | TW21 peptide | 9.0 µM | - | Orthogonal biochemical assay to confirm inhibitory activity. | [2][5] |
Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint | IC50 / Effective Concentration | Incubation Time | Reference |
| HeLa | Western Blot | H4K20me1 reduction | >90% reduction at 5 µM | 24 hours | [1] |
| A549 | Western Blot | H4K20me1 reduction | >90% reduction at 5 µM | 24 hours | [1] |
| HeLa | MTT Assay | Cell proliferation | ~5.6 µM | 72 hours | [1] |
| A549 | MTT Assay | Cell proliferation | ~6.2 µM | 72 hours | [1] |
| OVCAR3 (HGSOC) | CellTiter-Glo | Cell viability | ~2.8 µM | 72 hours | [1] |
| SKOV3 (HGSOC) | CellTiter-Glo | Cell viability | ~3.5 µM | 72 hours | [1] |
| JHOS3, OVCAR3 (HGSOC) | Colony Formation | Colony number reduction | Significant reduction at 1 and 10 µM | 9 days | [7] |
| JHOS3, OVCAR3 (HGSOC) | Flow Cytometry | Sub-G1 phase increase (Apoptosis) | Increase with 10 µM | 96 hours | [7] |
| JHOS3, OVCAR3 (HGSOC) | Flow Cytometry | Annexin V positive cells (Apoptosis) | Increase with 10 µM | 96 hours | [7] |
| Lung Fibroblasts | Western Blot | α-SMA and collagen reduction | Effective at 10 µM | 48 hours | [1] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of SETD8, which leads to a reduction in the monomethylation of histone H4 at lysine 20 (H4K20me1). This epigenetic mark is crucial for chromatin organization and the regulation of gene expression. Additionally, SETD8 is known to methylate non-histone proteins, including Proliferating Cell Nuclear Antigen (PCNA), which is involved in DNA replication and repair. By inhibiting SETD8, this compound can lead to decreased PCNA stability and subsequent downstream effects on cell cycle and proliferation. In some cancer contexts, inhibition of SETD8 has been shown to activate the p53 signaling pathway, leading to apoptosis.
Caption: this compound inhibits SETD8, affecting H4K20me1, PCNA stability, and p53 signaling.
Experimental Protocols
Biochemical SETD8 Inhibition Assay (HTRF)
This protocol is adapted from a homogeneous time-resolved fluorescence (HTRF) assay to measure the enzymatic activity of recombinant SETD8.
Materials:
-
Recombinant SETD8 enzyme
-
Biotinylated Histone H4 (1-21 aa) peptide substrate
-
S-adenosylmethionine (SAM)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 1 mM DTT, 0.01% BSA
-
HTRF Detection Reagents (e.g., Europium cryptate-labeled anti-H4K20me1 antibody and Streptavidin-XL665)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in Assay Buffer.
-
In a 384-well plate, add 2 µL of diluted this compound or vehicle (DMSO).
-
Add 4 µL of a solution containing recombinant SETD8 (final concentration ~20 nM) and biotinylated H4 peptide (final concentration ~1 µM) in Assay Buffer.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 4 µL of SAM (final concentration ~2 µM) in Assay Buffer.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Stop the reaction by adding HTRF detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable data analysis software.
Caption: Workflow for the SETD8 HTRF biochemical assay.
Cellular H4K20me1 Target Engagement Assay (Western Blot)
This protocol describes how to assess the ability of this compound to inhibit SETD8 activity within cells by measuring the levels of H4K20me1.
Materials:
-
Cell line of interest (e.g., HeLa, A549, or HGSOC cells)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H4K20me1, anti-total Histone H4 (or other loading control like actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO for the desired duration (e.g., 24 hours).[1]
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in lysis buffer and collect the total cell lysate.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H4K20me1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total Histone H4 or another loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the dose-dependent reduction in H4K20me1 levels.
Caption: Workflow for Western blot analysis of H4K20me1 levels.
Cell Viability Assay (MTT or CellTiter-Glo)
This protocol is a general guideline for assessing the effect of this compound on cell proliferation and viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well clear or opaque-walled microplates
-
MTT reagent or CellTiter-Glo Luminescent Cell Viability Assay kit
-
Solubilization buffer (for MTT)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 4,000-5,000 cells/well).[1]
-
Allow cells to adhere for 24 hours.
-
Treat the cells with a serial dilution of this compound or DMSO vehicle control.
-
Incubate the plate for the desired time period (e.g., 72 hours to 9 days).[1][7]
-
For MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
For CellTiter-Glo Assay:
-
Equilibrate the plate and CellTiter-Glo reagent to room temperature.
-
Add CellTiter-Glo reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence.
-
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Caption: General workflow for cell viability assays.
References
- 1. This compound | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 2. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a selective, substrate-competitive inhibitor of the lysine methyltransferase SETD8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for UNC0379 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing UNC0379, a selective, substrate-competitive inhibitor of the lysine (B10760008) methyltransferase SETD8 (also known as KMT5A), in cell culture experiments.[1][2][3][4] This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data for effective experimental design.
Mechanism of Action
This compound is a first-in-class, substrate-competitive inhibitor of SETD8, the sole mammalian enzyme responsible for monomethylation of histone H4 at lysine 20 (H4K20me1).[2][5] By binding to the histone H4 substrate binding pocket, this compound prevents the peptide substrate from accessing the active site.[2] This is distinct from S-adenosylmethionine (SAM)-competitive methyltransferase inhibitors.[2][4] Inhibition of SETD8 by this compound leads to a reduction in H4K20me1 levels, which can induce DNA damage, activate cell cycle checkpoints, and promote apoptosis in various cancer cell lines.[5] Beyond histones, SETD8 also methylates non-histone proteins like p53 and Proliferating Cell Nuclear Antigen (PCNA), and its inhibition can impact their stability and function.[4][5][6]
Signaling Pathway
The primary signaling pathway affected by this compound is the SETD8-mediated methylation of histone H4 and non-histone proteins. Inhibition of SETD8 disrupts chromatin organization and the transcription of oncogenes and tumor suppressor genes.[5] It also plays a critical role in the DNA damage response.[4] In p53-proficient cells, SETD8 inhibition can lead to p21 accumulation and G1/S arrest, while in p53-deficient cells, it may result in G2/M arrest mediated by Chk1 activation.[5]
Caption: this compound inhibits SETD8, leading to downstream effects on histone methylation and cell fate.
Data Presentation
In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| Various HGSOC | High-Grade Serous Ovarian Carcinoma | 0.39 - 3.20 | 9 days | [3] |
| HEC50B | Endometrial Cancer | 0.576 | 4 days | [7] |
| ISHIKAWA | Endometrial Cancer | 2.540 | 4 days | [7] |
| XG7 | Multiple Myeloma | Not specified, but highly toxic | 48 hours (cell cycle), 96 hours (apoptosis) | [8] |
| XG25 | Multiple Myeloma | Not specified, but highly toxic | 48 hours (cell cycle), 96 hours (apoptosis) | [8] |
Biochemical and Biophysical Properties of this compound
| Parameter | Value (µM) | Method | Reference |
| IC50 | 7.3 | Radioactive Methyl Transfer Assay | [1][3][9] |
| IC50 | 9.0 | Microfluidic Capillary Electrophoresis (MCE) Assay | [9][10] |
| KD | 18.3 | Isothermal Titration Calorimetry (ITC) | [3][4] |
| KD | 36.0 | Surface Plasmon Resonance (SPR) | [4] |
Experimental Protocols
General Experimental Workflow
Caption: A general workflow for cell culture experiments using this compound.
Preparation of this compound Stock Solution
-
Solvent Selection : this compound is soluble in DMSO.[9]
-
Stock Concentration : Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.[1]
-
Storage : Store the stock solution at -20°C for up to one month or at -80°C for up to one year.[3][9] Avoid repeated freeze-thaw cycles.
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on HeLa, A549, and Vero cells.[2][6]
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.[2]
-
Treatment : Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) for the desired duration (e.g., 72 hours).[2] Include a vehicle control (DMSO) at the highest concentration used for the compound.
-
MTT Addition : Add 5 µL of MTT solution (5 µg/mL) to each well and incubate for 4 hours at 37°C.[6]
-
Solubilization : Add 100 µL of solubilization buffer to each well and incubate for 4 hours at 37°C.[6]
-
Measurement : Measure the absorbance at 570 nm using a microplate reader.[6]
Western Blot Analysis for H4K20me1
This protocol is based on experiments with HGSOC and endometrial cancer cell lines.[2][5]
-
Cell Seeding and Treatment : Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to adhere for 24 hours.[2] Treat with this compound (e.g., 0.1 µM to 10 µM) for 24 to 96 hours.[2][5]
-
Cell Lysis : Lyse the cells in RIPA buffer supplemented with protease inhibitors.[2]
-
Protein Quantification : Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer : Separate 30 µg of protein on a 15% SDS-PAGE gel and transfer to a PVDF membrane.[2]
-
Blocking : Block the membrane with 5% non-fat milk.[2]
-
Antibody Incubation : Incubate the membrane with primary antibodies against H4K20me1, total H4, and a loading control (e.g., β-actin).[2]
-
Secondary Antibody and Detection : Incubate with an appropriate secondary antibody and visualize the protein bands using a suitable detection method.
Cell Cycle Analysis by Flow Cytometry
This protocol is adapted from studies on endometrial and multiple myeloma cell lines.[7][8]
-
Cell Seeding and Treatment : Seed cells in 6-well plates and treat with this compound (e.g., 10 µM) for 48 to 96 hours.[3][8]
-
Cell Fixation : Harvest the cells and fix them in 70% ethanol (B145695) overnight at 4°C.[7]
-
RNAse Treatment : Treat the cells with RNase A.[7]
-
Staining : Stain the cells with propidium (B1200493) iodide (PI).[7]
-
Flow Cytometry : Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V Staining)
This protocol is based on experiments with HGSOC cell lines.[2]
-
Cell Seeding and Treatment : Seed 3 x 10⁵ cells per well in 6-well plates and treat with this compound (e.g., 5 µM) for 48 hours.[2]
-
Staining : Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.[2]
-
Flow Cytometry : Analyze the percentage of apoptotic cells using a flow cytometer.
Concluding Remarks
This compound is a valuable tool for studying the role of SETD8 and H4K20 methylation in various cellular processes. The provided protocols and data serve as a starting point for designing and executing experiments. It is recommended to optimize concentrations and incubation times for each specific cell line and experimental setup. Careful consideration of appropriate controls, including vehicle controls, is crucial for interpreting the results accurately.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of histone methyltransferase SETD8 represses DNA virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. tribioscience.com [tribioscience.com]
- 10. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: UNC0379 in Cancer Cell Line Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
UNC0379 is a potent and selective, substrate-competitive small molecule inhibitor of the lysine (B10760008) methyltransferase SETD8 (also known as KMT5A or PR-Set7).[1][2][3] SETD8 is the sole enzyme responsible for monomethylating histone H4 at lysine 20 (H4K20me1), a critical epigenetic mark involved in DNA damage response, cell cycle progression, and gene regulation.[2][4] SETD8 also methylates non-histone proteins, including the tumor suppressor p53 and Proliferating Cell Nuclear Antigen (PCNA), thereby influencing their stability and function.[2] Overexpression of SETD8 has been observed in various cancers, including high-grade serous ovarian cancer (HGSOC), glioblastoma, and neuroblastoma, correlating with poor prognosis.[1][4][5] Inhibition of SETD8 with this compound has been shown to induce apoptosis, cell cycle arrest, and suppress tumor growth, making it a promising agent for cancer research and therapeutic development.[1][5][6]
These application notes provide a summary of effective concentrations of this compound across various cancer cell lines and detailed protocols for key in vitro experiments.
Data Presentation: this compound Treatment Concentrations and IC50 Values
The effective concentration of this compound varies among different cancer cell lines and experimental endpoints. The following table summarizes reported 50% inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |
| OVCAR3 | High-Grade Serous Ovarian Cancer | 72 hours | ~2.8 | [1] |
| SKOV3 | High-Grade Serous Ovarian Cancer | 72 hours | ~3.5 | [1] |
| HGSOC Cell Lines (various) | High-Grade Serous Ovarian Cancer | 9 days | 0.39 - 3.20 | [7] |
| HeLa | Cervical Cancer | 72 hours | ~5.6 | [1] |
| A549 | Lung Cancer | 72 hours | ~6.2 | [1] |
| NGP | Neuroblastoma | Not Specified | Not Specified | [8] |
| SH-SY5Y | Neuroblastoma | Not Specified | Not Specified | [8] |
| U87MG | Glioblastoma | 48 hours | Not Specified | [5] |
| LN-18 | Glioblastoma | 48 hours | Not Specified | [5] |
| U251 | Glioblastoma | 48 hours | Not Specified | [5] |
| SW1088 | Glioblastoma | 48 hours | Not Specified | [5] |
| XG7 | Multiple Myeloma | 4 days | Not Specified | [6][9] |
| XG25 | Multiple Myeloma | 4 days | Not Specified | [6][9] |
| PC9/ER | Lung Cancer | Not Specified | Not Specified | [7] |
| HCC827/ER | Lung Cancer | Not Specified | Not Specified | [7] |
| U2OS | Osteosarcoma | Not Specified | Not Specified | [10][11] |
| MCF-7 | Breast Cancer | Not Specified | Not Specified | [10] |
Signaling Pathway and Experimental Workflow
This compound inhibits SETD8, leading to a reduction in H4K20 monomethylation. This can activate the p53 signaling pathway, induce DNA damage, and cause cell cycle arrest, ultimately leading to apoptosis in cancer cells.
Caption: this compound inhibits SETD8, affecting p53 signaling and DNA damage response.
The following diagram outlines a general experimental workflow for evaluating the effects of this compound on cancer cell lines.
Caption: General workflow for this compound in vitro experiments.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-30 mg/mL) by dissolving the powder in DMSO.[8]
-
Gently vortex to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or -80°C for long-term storage (up to one year).[7][8]
-
For experiments, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically ≤ 0.2%).[12]
Cell Viability/Proliferation Assay (MTT or CellTiter-Glo)
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)[1]
-
96-well clear or opaque-walled plates
-
This compound stock solution
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Protocol:
-
Seed cells into a 96-well plate at a density of 4,000-5,000 cells/well in 100 µL of complete medium.[1]
-
Incubate for 24 hours to allow for cell adherence.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range is 0.1 µM to 10 µM.[1][12] Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
For MTT Assay:
-
For CellTiter-Glo Assay:
-
Equilibrate the plate and CellTiter-Glo reagent to room temperature.
-
Add 100 µL of CellTiter-Glo reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Normalize the results to the vehicle control to determine the percentage of cell viability and calculate the IC50 value.
Western Blot Analysis for H4K20me1 and p53 Pathway Proteins
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H4K20me1, anti-total H4, anti-p53, anti-p21, anti-Actin or anti-Tubulin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Seed 2x10^5 to 5x10^5 cells per well in 6-well plates and allow them to attach overnight.[1]
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for 24 to 96 hours.[1][12]
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system. A dose-dependent reduction in H4K20me1 levels is expected.[12]
Cell Cycle and Apoptosis Analysis by Flow Cytometry
Materials:
-
6-well plates
-
This compound
-
PBS
-
Trypsin-EDTA
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium Iodide (PI)/RNase staining buffer (for cell cycle)
-
Annexin V-FITC/PI apoptosis detection kit (for apoptosis)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound (e.g., 10 µM) for 96 hours.[12]
-
Harvest both adherent and floating cells and wash with cold PBS.
-
For Cell Cycle Analysis:
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI/RNase staining buffer.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry. An increase in the sub-G1 population is indicative of apoptosis.[1]
-
-
For Apoptosis Analysis:
-
Resuspend the harvested cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. An increase in Annexin V positive cells indicates apoptosis.[12]
-
References
- 1. This compound | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 2. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tribioscience.com [tribioscience.com]
- 9. cris.vub.be [cris.vub.be]
- 10. researchgate.net [researchgate.net]
- 11. SETD8 inhibition targets cancer cells with increased rates of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of histone methyltransferase SETD8 represses DNA virus replication - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UNC0379 in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of UNC0379 in Dimethyl Sulfoxide (DMSO) for use in various research applications. This compound is a selective, substrate-competitive inhibitor of the lysine (B10760008) methyltransferase SETD8, a key enzyme in epigenetic regulation and a target of interest in cancer and other diseases.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Molecular Formula | C23H35N5O2 | [1] |
| Molecular Weight | 413.56 g/mol | [1][2] |
| CAS Number | 1620401-82-2 | [1][2] |
| Appearance | Powder | [1] |
Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | Up to 83 mg/mL (200.69 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility.[2] Sonication or warming may be necessary to fully dissolve the compound.[3] |
| Ethanol | Up to 30 mg/mL | |
| Water | Insoluble |
Storage and Stability
| Solution | Storage Temperature | Stability |
| Powder | -20°C | ≥ 1 year[1][4] |
| DMSO Stock Solution | -20°C | Up to 1 month[1] |
| DMSO Stock Solution | -80°C | Up to 1 year[2] |
Note: It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound for the desired volume and concentration. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.136 mg of this compound (Mass = Molecular Weight × Concentration × Volume).
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.[3]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Preparation of Working Solutions for In Vitro Assays
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer for use in cell-based assays or enzymatic assays.
Materials:
-
10 mM this compound in DMSO stock solution
-
Desired aqueous assay buffer (e.g., cell culture medium, kinase assay buffer)
-
Sterile dilution tubes
Procedure:
-
Thaw a single aliquot of the 10 mM this compound DMSO stock solution.
-
Perform a serial dilution of the stock solution in the desired aqueous buffer to achieve the final working concentration.
-
Important: To avoid precipitation, it is crucial to add the DMSO stock solution to the aqueous buffer and mix immediately. Do not add the aqueous buffer to the DMSO stock.
-
For many in vitro assays, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced artifacts. Ensure the final DMSO concentration in your experiment is compatible with your specific assay and cell type.
-
-
For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock solution into the assay buffer.
-
Use the freshly prepared working solution immediately for your experiments.
Signaling Pathway and Experimental Workflows
This compound Mechanism of Action
This compound is a selective inhibitor of SETD8, a lysine methyltransferase.[1][2][4] It acts as a substrate-competitive inhibitor, meaning it binds to the same site on the enzyme as the substrate (e.g., histone H4), thereby preventing the methylation of lysine 20 (H4K20).[2][5][6] Inhibition of SETD8 can lead to DNA damage and activation of cell cycle checkpoints.[7] In p53-proficient cells, this often results in the accumulation of p21 and G1/S arrest, whereas in p53-deficient cells, it can lead to G2/M arrest mediated by Chk1 activation.[7] SETD8 also methylates non-histone proteins such as p53 and PCNA, and its inhibition can affect the stability and function of these proteins.[8]
Caption: this compound inhibits SETD8, preventing methylation of histones and other proteins.
Experimental Workflow: Preparation of this compound Solutions
The following diagram outlines the general workflow for preparing this compound solutions for experimental use.
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. tribioscience.com [tribioscience.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tribioscience.com [tribioscience.com]
- 5. This compound | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of H4K20me1 Following UNC0379 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC0379 is a potent and selective substrate-competitive inhibitor of the lysine (B10760008) methyltransferase SETD8 (also known as KMT5A), the sole enzyme responsible for histone H4 lysine 20 monomethylation (H4K20me1).[1][2] This histone mark is implicated in a variety of critical cellular processes, including DNA damage response, cell cycle progression, and transcriptional regulation.[2][3] Dysregulation of SETD8 and H4K20me1 levels has been linked to various diseases, including cancer.[1][4] this compound serves as a valuable chemical probe to investigate the functional roles of SETD8 and H4K20me1. This document provides a detailed protocol for performing Western blot analysis to monitor the reduction of H4K20me1 levels in cells treated with this compound.
Mechanism of Action
This compound acts by binding to the histone H4 substrate binding pocket of SETD8, thereby preventing the enzyme from accessing its substrate and catalyzing the transfer of a methyl group from S-adenosyl-l-methionine (SAM) to H4K20.[1][2] This inhibitory action is competitive with the histone substrate and non-competitive with the cofactor SAM.[2] The inhibition of SETD8 by this compound leads to a dose-dependent decrease in cellular H4K20me1 levels.
Signaling Pathway
Caption: this compound inhibits SETD8, preventing H4K20 monomethylation.
Quantitative Data Summary
The following table summarizes the quantitative data regarding the effect of this compound on SETD8 activity and H4K20me1 levels as reported in various studies.
| Parameter | Cell Line/System | Value | Reference |
| SETD8 IC50 | Recombinant SETD8 (HTRF assay) | ~1.2 nM | [1] |
| Recombinant SETD8 | 7.9 µM | [1] | |
| Cellular H4K20me1 Reduction | HeLa, A549 | >90% reduction at 5 µM (24h) | [1] |
| HGSOC cells (JHOS3, OVCAR3, TYK-nu) | Dose-dependent reduction (0.1-10 µM, 72-96h) | [5] | |
| Endometrial Cancer Cells (HEC50B, HEC1B) | Dose-dependent reduction (96h) | [4] | |
| U2OS | Reduction observed at 5 and 15 µM (8h) | [3] | |
| Cell Proliferation IC50 | HGSOC cells | 0.39 to 3.20 µM (9 days) | [1] |
| Endometrial Cancer Cells | 576 to 2540 nM | [4] |
Experimental Protocol: Western Blot for H4K20me1
This protocol outlines the steps for treating cells with this compound and subsequently performing a Western blot to detect changes in H4K20me1 levels.
Experimental Workflow
Caption: Western blot workflow for H4K20me1 detection after this compound treatment.
Materials and Reagents
-
Cell Lines: HeLa, A549, U2OS, or other relevant cell lines.
-
This compound: Prepare stock solutions in DMSO.
-
Cell Culture Media and Reagents: As required for the specific cell line.
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: e.g., BCA Protein Assay Kit.
-
SDS-PAGE Gels: 15% or 4-20% gradient polyacrylamide gels.[1][4]
-
Transfer Membrane: Polyvinylidene difluoride (PVDF) membrane.[1]
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Procedure
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[1]
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10 µM) and a DMSO vehicle control for the desired duration (e.g., 24, 48, 72, or 96 hours).[1][5]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
-
SDS-PAGE:
-
Protein Transfer:
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[1]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against H4K20me1, diluted in blocking buffer, overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point of 1:1000 is common.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal loading, the same membrane can be stripped and re-probed for total histone H4 and a housekeeping protein like β-actin.
-
Quantify the band intensities using densitometry software and normalize the H4K20me1 signal to the total H4 or β-actin signal.
-
Expected Results
A successful experiment will show a dose-dependent decrease in the intensity of the H4K20me1 band in cells treated with this compound compared to the DMSO control. The levels of total histone H4 and the housekeeping protein should remain relatively constant across all lanes, confirming equal protein loading.
Troubleshooting
-
No or Weak H4K20me1 Signal:
-
Increase the amount of protein loaded.
-
Optimize the primary antibody concentration and incubation time.
-
Ensure the ECL substrate is fresh and active.
-
-
High Background:
-
Increase the number and duration of washes.
-
Ensure the blocking step is sufficient.
-
Titrate the primary and secondary antibody concentrations.
-
-
Uneven Loading:
-
Ensure accurate protein quantification and careful loading of the gel.
-
Always normalize to a reliable loading control like total H4 for histone modifications.
-
References
- 1. This compound | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 2. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SETD8 inhibition targets cancer cells with increased rates of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of histone methyltransferase SETD8 represses DNA virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Set9-mediated H4K20 methylation by a PWWP domain protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UNC0379 in Chromatin Immunoprecipitation (ChIP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC0379 is a potent and selective substrate-competitive inhibitor of the lysine (B10760008) methyltransferase SETD8 (also known as KMT5A).[1][2] SETD8 is the sole enzyme responsible for monomethylation of histone H4 at lysine 20 (H4K20me1), a key epigenetic mark involved in various cellular processes, including transcriptional regulation, DNA damage response, and cell cycle control.[3][4] These application notes provide a comprehensive guide for utilizing this compound in chromatin immunoprecipitation (ChIP) assays to study the role of SETD8 and H4K20me1 in gene regulation and disease.
Mechanism of Action
This compound acts as a substrate-competitive inhibitor, binding to the histone H4 substrate binding pocket of SETD8, thereby preventing the methylation of H4K20.[1] It is noncompetitive with the cofactor S-adenosyl-L-methionine (SAM).[5][6] This specific mode of action makes this compound a valuable tool for dissecting the downstream effects of SETD8 inhibition.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, providing a reference for experimental design.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | IC50 | Notes |
| Radioactive Methyl Transfer Assay | SETD8 | 7.3 µM | [3][5][6][7][8] |
| Microfluidic Capillary Electrophoresis | SETD8 | 9.0 µM | [3][8] |
| HTRF Assay | SETD8 | ~1.2 nM | Dose-dependent inhibition of SETD8-mediated methylation of histone H4 peptide.[1] |
Table 2: Cellular Activity of this compound
| Cell Line(s) | Treatment Conditions | Effect | Reference(s) |
| HeLa, A549 | 0.1-10 μM for 24 hours | Dose-dependent reduction in H4K20me1 levels (>90% reduction at 5 μM). | [1] |
| HGSOC cells | 1–10 μM for 9 days | Inhibition of cell proliferation with IC50s ranging from 0.39 to 3.20 µM. | [1][9][10] |
| HGSOC cells | 10 μM for 96 hours | Increase in the percentage of cells in the sub-G1 phase. | [1][9][10] |
| Glioblastoma cell lines (LN-18, U251) | 5 μM for 48 hours | Abrogation of histone H4 methylation on lysine 20. | [11] |
| Endometrial cancer cells (HEC50B, HEC1B) | 1 μM for 96 hours | Decrease in H4K20me1 levels. | [12] |
Experimental Protocols
This section provides detailed protocols for performing ChIP assays using this compound to investigate the genomic localization of H4K20me1.
Protocol 1: this compound Treatment of Cultured Cells
-
Cell Culture: Culture cells of interest to approximately 80% confluency in appropriate growth medium.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[6][8]
-
Treatment: Dilute the this compound stock solution in culture medium to the desired final concentration (e.g., 1-10 µM). A dose-response experiment is recommended to determine the optimal concentration for your cell line.
-
Incubation: Treat cells with this compound for a specified duration (e.g., 24-96 hours). The incubation time should be optimized based on the desired level of H4K20me1 inhibition, which can be monitored by Western blot.
-
Control: Treat a parallel set of cells with an equivalent volume of DMSO as a vehicle control.
Protocol 2: Chromatin Immunoprecipitation (ChIP) for H4K20me1
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
-
Cross-linking:
-
To the this compound-treated and control cells, add formaldehyde (B43269) directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle agitation.[10]
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest the cells and resuspend in a lysis buffer containing protease inhibitors.
-
Lyse the cells on ice.
-
Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion (e.g., Micrococcal Nuclease). Optimization of shearing conditions is critical for successful ChIP.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an anti-H4K20me1 antibody or a negative control IgG. Recommended antibody amounts typically range from 1-10 µg per ChIP reaction, but should be optimized by the end-user.[9]
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.
-
-
Washes:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
Reverse the cross-links by adding NaCl to a final concentration of 0.2 M and incubating at 65°C for at least 6 hours.
-
-
DNA Purification:
-
Treat the samples with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
-
Data Analysis:
-
The purified DNA can be analyzed by qPCR to assess enrichment at specific genomic loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits SETD8, leading to reduced H4K20me1 and altered gene expression.
Caption: Workflow for performing a ChIP experiment with this compound treatment.
References
- 1. Invitrogen H4K20me1 Monoclonal Antibody (5E10-D8), ChIP-Verified 20 μg; | Fisher Scientific [fishersci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. SET8 (C18B7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. SETD8 antibody (14063-1-AP) | Proteintech [ptglab.com]
- 5. H4K20me1 Antibody - ChIP-seq Grade (C15200147) | Diagenode [diagenode.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. tribioscience.com [tribioscience.com]
- 9. H4K20me1 Antibody - ChIP Grade (C15310034) | Diagenode [diagenode.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell Viability Assays with UNC0379 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC0379 is a selective, substrate-competitive small molecule inhibitor of the lysine (B10760008) methyltransferase SETD8 (also known as KMT5A).[1][2] SETD8 is the sole enzyme responsible for the monomethylation of histone H4 at lysine 20 (H4K20me1), a critical epigenetic mark involved in DNA replication, cell cycle progression, and DNA damage repair.[3][4] Overexpression of SETD8 has been linked to poor prognosis in various cancers, including glioblastoma, multiple myeloma, and high-grade serous ovarian cancer (HGSOC), making it a promising therapeutic target.[3][4][5]
This compound exerts its anti-cancer effects by inducing DNA damage, cell cycle arrest, and apoptosis.[4][5] This document provides detailed application notes and protocols for assessing the impact of this compound on cell viability, proliferation, and apoptosis, along with a summary of its reported effects on various cancer cell lines.
Mechanism of Action
This compound competitively binds to the substrate-binding pocket of SETD8, preventing the methylation of its targets, including histone H4.[6] The inhibition of SETD8's methyltransferase activity leads to a reduction in H4K20me1 levels. This disruption of epigenetic regulation results in DNA damage accumulation. Depending on the cellular context, particularly the p53 status, this leads to cell cycle arrest and ultimately, apoptosis.[4][5] In p53-proficient cells, SETD8 inhibition typically induces p21 accumulation and a G1/S phase arrest, whereas in p53-deficient cells, a G2/M arrest is more commonly observed.[4]
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Citation |
| JHOS2, JHOS3, JHOS4, OVCAR3, OVCAHO, OVKATE, KURAMOCHI, TYKnu | High-Grade Serous Ovarian Carcinoma (HGSOC) | 0.39 - 3.20 | 9 days | [1] |
| XG7, XG25, and other HMCLs | Multiple Myeloma (MM) | 1.25 - 6.3 | Not Specified | [5] |
| Various | Cell-free assay | 7.3 | Not Applicable | [1][2] |
Table 2: Effects of this compound on Cell Cycle and Apoptosis
| Cell Line(s) | Concentration (µM) | Treatment Time (h) | Observed Effect | Citation |
| JHOS3, OVCAR3 | 10 | 96 | Increase in sub-G1 phase cell population | [1][7] |
| JHOS3, OVCAR3 | 10 | 96 | Significant increase in Annexin V positive cells | [7] |
| Multiple Myeloma Cell Lines | Not Specified | Not Specified | Induces apoptosis regardless of p53 status | [3][5] |
| Glioblastoma Cell Lines | 5 | 48 | Induces G1/S arrest (p53-proficient) or G2/M arrest (p53-deficient) | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a method to determine the cytotoxic effects of this compound by measuring the metabolic activity of cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.[8][9]
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of culture medium.[9] Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock. Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of this compound (e.g., 0.1 µM to 10 µM). Include wells with vehicle control (DMSO at the same final concentration as the highest this compound dose) and wells with medium only as a blank.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72, 96 hours, or up to 9 days for some cell lines).[1][7]
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[9]
-
Formazan Formation: Incubate the plate for another 2 to 4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[9]
-
Measurement: Place the plate on an orbital shaker for 10-15 minutes to ensure all formazan crystals are dissolved.[8] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[10][11]
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., 3 x 10^5 cells/well) in 6-well plates and allow them to attach overnight.[6] Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control for the specified time (e.g., 96 hours).[7]
-
Cell Harvesting: After treatment, collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the cells from the supernatant.
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g for 5 minutes) and resuspending the pellet.[10][12]
-
Staining: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[12]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube.[12] Analyze the samples by flow cytometry within one hour.
-
Data Analysis: Use appropriate controls to set up compensation and gates. The cell populations will be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the methyltransferase SETD8 impairs tumor cell survival and overcomes drug resistance independently of p53 status in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for UNC0379 In Vivo Mouse Model Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC0379 is a first-in-class, selective, and substrate-competitive small molecule inhibitor of the lysine (B10760008) methyltransferase SETD8 (also known as KMT5A).[1][2][3] SETD8 is the sole enzyme responsible for monomethylating histone H4 at lysine 20 (H4K20me1), a critical epigenetic modification involved in various cellular processes, including DNA damage response, cell cycle progression, and gene regulation.[2][3] Dysregulation of SETD8 has been implicated in the pathogenesis of several diseases, including cancer and fibrosis.[1][2] this compound exerts its inhibitory effect by competing with the peptide substrate for binding to SETD8, without competing with the cofactor S-adenosyl-l-methionine (SAM).[2][4] These application notes provide detailed protocols for the in vivo administration of this compound in various mouse models based on published literature.
Mechanism of Action
This compound specifically targets SETD8, preventing the methylation of its substrates, most notably histone H4K20.[1] In cancer models, inhibition of SETD8 by this compound has been shown to reduce H4K20me1 levels, activate p53 signaling, induce apoptosis, and suppress tumor growth.[1] In the context of fibrosis, this compound can ameliorate lung fibrosis by inhibiting the SETD8-mediated activation of lung fibroblasts.[1] Furthermore, this compound has been shown to repress DNA virus replication by destabilizing the proliferating cell nuclear antigen (PCNA), a key factor for viral DNA replication.[5]
Signaling Pathway
The signaling pathway affected by this compound primarily revolves around the inhibition of SETD8 and its downstream consequences. A simplified representation of this pathway is depicted below.
Caption: Simplified signaling pathway of this compound action.
Quantitative Data Summary
The following tables summarize the in vivo administration and efficacy of this compound in various mouse models based on available data.
Table 1: this compound Administration in Cancer Mouse Models
| Model | Cell Line | Mouse Strain | Dose | Route | Schedule | Vehicle | Key Findings | Reference |
| Ovarian Cancer Xenograft | OVCAR3 | Nude | 50 mg/kg | Oral Gavage | Once daily for 21 days | 10% DMSO + 90% corn oil | Suppressed tumor growth | [1] |
| Glioblastoma Xenograft | U251 | CD1 Nude | Not Specified | Not Specified | Not Specified | Not Specified | In combination with adavosertib, virtually abrogated tumor growth | [6] |
| Cervical Cancer Xenograft | SiHa | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | In combination with cisplatin (B142131), significantly reduced tumor size and weight | [7] |
Table 2: this compound Administration in Other Mouse Models
| Model | Mouse Strain | Dose | Route | Schedule | Vehicle | Key Findings | Reference |
| Bleomycin-induced Lung Fibrosis | C57BL/6 | 1 mg/kg/day | Intratracheal | Days 7, 8, and 9 post-bleomycin | Not Specified | Ameliorated lung fibrosis | [1][4][8] |
| Herpes Simplex Virus 1 (HSV-1) Infection | Not Specified | 2 mg/kg | Intraperitoneal | Not Specified | Not Specified | Significantly increased survival rates; repressed viral titer and genomic DNA in lung and brain | [5] |
Experimental Protocols
Protocol 1: Ovarian Cancer Xenograft Model
This protocol outlines the evaluation of this compound's antitumor efficacy in a subcutaneous ovarian cancer xenograft model.[1]
1. Animal Model and Cell Line
-
Animals: 6-8 week old female nude mice.
-
Cell Line: OVCAR3 human ovarian cancer cells.
2. Tumor Cell Implantation
-
Culture OVCAR3 cells under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 0.2 mL into the right flank of each mouse.
3. Experimental Workflow
Caption: Experimental workflow for this compound in an ovarian cancer xenograft model.
4. Drug Preparation and Administration
-
This compound Formulation: Prepare a suspension of this compound in a vehicle of 10% DMSO and 90% corn oil.
-
Dosing: Once tumors reach an average volume of approximately 150 mm³, randomize mice into treatment and vehicle control groups.
-
Administration: Administer this compound at a dose of 50 mg/kg or the vehicle solution via oral gavage once daily for 21 days.
5. Monitoring and Endpoint Analysis
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Protocol 2: Bleomycin-Induced Lung Fibrosis Model
This protocol describes the use of this compound to ameliorate lung fibrosis in a bleomycin-induced mouse model.[1][8]
1. Animal Model
-
Animals: 8-10 week old male C57BL/6 mice.
2. Induction of Lung Fibrosis
-
On day 0, administer a single intratracheal injection of bleomycin (B88199) (2.5 U/kg) to induce lung fibrosis.
3. Drug Administration
-
This compound Formulation: Prepare this compound for intratracheal administration. A common formulation for in vivo studies is a solution in DMSO diluted with saline or a mixture of PEG300 and saline.[9] For intratracheal delivery, a low volume of a well-tolerated vehicle is crucial.
-
Dosing and Schedule: On days 7, 8, and 9 post-bleomycin administration, treat the mice with this compound at a dose of 1 mg/kg/day via intratracheal administration.[1][8]
4. Experimental Workflow
Caption: Experimental workflow for this compound in a bleomycin-induced lung fibrosis model.
5. Endpoint Analysis
-
Euthanize mice at a predetermined endpoint (e.g., day 14 or 21).
-
Harvest the lungs for analysis.
-
Assess the degree of lung fibrosis using histological scoring (e.g., Ashcroft score) and by measuring collagen content.
Protocol 3: Viral Infection Model
This protocol details the investigation of this compound's antiviral effects in a Herpes Simplex Virus 1 (HSV-1) infection model.[5]
1. Animal Model and Virus
-
Animals: Specific mouse strain not detailed, but typically immunocompetent mice are used for viral studies.
-
Virus: Herpes Simplex Virus 1 (HSV-1).
2. Viral Infection and Drug Administration
-
Infect mice with HSV-1 via intraperitoneal injection.
-
This compound Formulation: Prepare this compound for intraperitoneal injection. A common formulation is a solution in DMSO diluted with saline.
-
Dosing: Administer this compound at a dose of 2 mg/kg via intraperitoneal injection. The timing of administration relative to infection should be optimized for the specific experimental question.
3. Monitoring and Endpoint Analysis
-
Monitor the survival of the mice daily.
-
At a predetermined time point post-infection, euthanize a subset of mice.
-
Collect tissues such as the lung and brain to determine viral titer and viral genomic DNA amount.
General Considerations for In Vivo Studies
-
Formulation: The solubility of this compound should be carefully considered when preparing formulations for in vivo use. Common vehicles include DMSO, corn oil, PEG300, and Tween 80.[1][9] It is recommended to prepare fresh solutions for each administration.
-
Dose-Ranging Studies: It is advisable to perform initial dose-ranging studies to determine the optimal dose that balances efficacy and toxicity.
-
Toxicity Monitoring: Closely monitor animals for signs of toxicity, including weight loss, changes in behavior, and altered appearance.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. This compound | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 2. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibition of histone methyltransferase SETD8 represses DNA virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SETD8, a frequently mutated gene in cervical cancer, enhances cisplatin sensitivity by impairing DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for UNC0379 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of UNC0379, a selective inhibitor of the lysine (B10760008) methyltransferase SETD8, in preclinical xenograft models. This document includes detailed protocols for in vivo studies, a summary of reported dosages and treatment schedules, and a description of the underlying signaling pathway.
Introduction
This compound is a potent and selective, substrate-competitive inhibitor of SETD8 (also known as KMT5A), the sole enzyme responsible for histone H4 lysine 20 monomethylation (H4K20me1). SETD8 plays a critical role in various cellular processes, including DNA replication and repair, cell cycle progression, and gene expression. In addition to its role in histone methylation, SETD8 also methylates non-histone proteins such as p53 and Proliferating Cell Nuclear Antigen (PCNA). Dysregulation of SETD8 activity has been implicated in the pathogenesis of several cancers, making it an attractive target for therapeutic intervention. This compound has demonstrated anti-tumor activity in various cancer models by inducing cell cycle arrest, apoptosis, and sensitizing cancer cells to other therapeutic agents.
Data Presentation: this compound Dosage and Treatment Schedules in Xenograft Models
The following table summarizes the available quantitative data on this compound administration in various cancer xenograft models. This information is intended to serve as a guide for designing preclinical in vivo efficacy studies.
| Cancer Type | Cell Line | Mouse Strain | This compound Dosage | Administration Route | Treatment Schedule | Efficacy/Outcome |
| Ovarian Cancer | OVCAR3 | Nude Mice | 50 mg/kg | Oral Gavage | Daily for 21 days | Inhibition of tumor growth |
| Neuroblastoma | - | - | Not specified in abstract | Pharmacological inhibition | - | Conferred a significant survival advantage[1][2] |
| Glioblastoma | U251 | CD1 Nude Mice | Not specified (used in combination with Adavosertib) | - | Daily for 14 days (combination treatment) | Synergistically restrained glioblastoma growth |
Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the methyltransferase activity of SETD8. This leads to a reduction in the monomethylation of both histone H4 at lysine 20 (H4K20me1) and non-histone proteins like p53 and PCNA. The inhibition of SETD8 can lead to cell cycle arrest, induction of apoptosis, and suppression of tumor growth.
Caption: this compound inhibits SETD8, leading to reduced methylation of histones and non-histone proteins, ultimately suppressing tumor growth.
Experimental Protocols
Protocol 1: General Xenograft Tumor Establishment
This protocol provides a generalized procedure for establishing subcutaneous xenograft tumors in immunodeficient mice. This protocol may need to be optimized based on the specific cell line and mouse strain used.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® (or other appropriate extracellular matrix)
-
Immunodeficient mice (e.g., Nude, SCID, NSG), 6-8 weeks old
-
Sterile syringes and needles (25-27 gauge)
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
Animal housing and husbandry supplies
Procedure:
-
Cell Culture: Culture cancer cells in their recommended medium until they reach 70-80% confluency.
-
Cell Harvesting:
-
Wash cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile PBS or serum-free medium.
-
Count cells using a hemocytometer and assess viability (should be >90%).
-
-
Cell Implantation:
-
Adjust the cell concentration to the desired density (e.g., 1 x 107 cells/mL).
-
On ice, mix the cell suspension 1:1 with Matrigel®.
-
Anesthetize the mouse.
-
Inject the cell/Matrigel® mixture (typically 100-200 µL, containing 1-10 x 106 cells) subcutaneously into the flank of the mouse.
-
-
Tumor Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
-
Randomize mice into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm3).
-
Protocol 2: Preparation and Administration of this compound for In Vivo Studies
This protocol describes the preparation of this compound for oral gavage administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween® 80
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Oral gavage needles
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL). Ensure the powder is completely dissolved. This stock solution can be stored at -20°C.
-
-
Vehicle Preparation:
-
Prepare the vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% saline.
-
-
Working Solution Preparation (prepare fresh daily):
-
For a final concentration of 5 mg/mL (for a 50 mg/kg dose in a 20g mouse with a 200 µL gavage volume):
-
Vortex the this compound stock solution.
-
In a sterile tube, add the required volume of the stock solution to the vehicle. For example, to make 1 mL of a 5 mg/mL working solution, add 100 µL of a 50 mg/mL stock to 900 µL of the vehicle.
-
Vortex thoroughly to ensure a homogenous suspension.
-
-
-
Administration:
-
Administer the prepared this compound solution to the mice via oral gavage using a suitable gavage needle. The volume administered will depend on the mouse's weight and the desired dose.
-
Protocol 3: In Vivo Efficacy Study Workflow
This protocol outlines a typical workflow for an in vivo efficacy study of this compound in a xenograft model.
Caption: A typical workflow for an in vivo xenograft study with this compound, from cell culture to post-treatment analysis.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
Application Notes and Protocols for Immunofluorescence Staining of H4K20me1 Following UNC0379 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone H4 lysine (B10760008) 20 monomethylation (H4K20me1) is a crucial epigenetic modification involved in the regulation of DNA replication, DNA damage repair, and chromatin compaction. The enzyme responsible for this monomethylation is SETD8 (also known as PR-SET7 or KMT5A). Dysregulation of SETD8 activity and H4K20me1 levels has been implicated in various diseases, including cancer. UNC0379 is a selective, substrate-competitive small molecule inhibitor of SETD8, which leads to a reduction in cellular H4K20me1 levels.[1][2][3][4] Immunofluorescence (IF) is a powerful technique to visualize and quantify the changes in H4K20me1 levels within single cells following treatment with this compound. These application notes provide a comprehensive protocol and supporting information for performing immunofluorescence staining for H4K20me1 after this compound treatment.
Signaling Pathway and Mechanism of Action
SETD8 catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to histone H4 at lysine 20, resulting in H4K20me1. This modification is a prerequisite for subsequent di- and tri-methylation by other enzymes.[2][4] this compound acts as a substrate-competitive inhibitor, binding to SETD8 and preventing its interaction with the histone H4 substrate, thereby blocking the methylation process and leading to a global reduction of H4K20me1.[5]
Caption: Mechanism of SETD8 inhibition by this compound.
Experimental Data
The following table summarizes the effective concentrations and treatment durations of this compound that have been shown to reduce H4K20me1 levels in various cell lines, as determined by methods including Western Blot. These ranges can serve as a starting point for optimizing treatment conditions for immunofluorescence experiments.
| Cell Line | This compound Concentration | Treatment Duration | Outcome on H4K20me1 | Reference |
| HeLa, A549 | 0.1-10 µM | 24 hours | Dose-dependent reduction (>90% at 5 µM) | [5] |
| HEC50B, HEC1B | Various (IC50: 576-2540 nM) | 96 hours | Dose-dependent decrease | [1] |
| U2OS | 5 and 15 µM | 8 hours | Reduction observed | [6] |
| Hydra | Not specified | 8 hours | Marked reduction | [7] |
Detailed Experimental Protocol
This protocol provides a general guideline for immunofluorescence staining of H4K20me1 in adherent cells treated with this compound. Optimization of specific steps, such as this compound concentration, treatment time, and antibody dilutions, is recommended for each cell line and experimental setup.
Materials and Reagents
-
Cell culture medium and supplements
-
Adherent cells of interest
-
Glass coverslips or chamber slides
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% BSA or 5-10% normal goat serum in PBS)
-
Primary Antibody: Anti-H4K20me1 antibody (see table below for examples)
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG)
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade mounting medium
Recommended Primary Antibodies for H4K20me1 Immunofluorescence:
| Product Name | Host | Clonality | Recommended Dilution (IF) |
| Histone H4K20me1 Monoclonal Antibody (5E10-D8) | Mouse | Monoclonal | 1 µg/mL or 1:100 |
| H4K20me1 Polyclonal Antibody | Rabbit | Polyclonal | 1:50 - 1:200 |
| H4K20me1 Polyclonal Antibody (600-401-J01) | Rabbit | Polyclonal | 1:500 |
Experimental Workflow
Caption: Immunofluorescence workflow for H4K20me1.
Step-by-Step Protocol
-
Cell Seeding:
-
Sterilize glass coverslips and place them in the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator.
-
-
This compound Treatment:
-
Prepare a working solution of this compound in cell culture medium from a DMSO stock. Include a vehicle control (DMSO alone) at the same final concentration.
-
Based on the data provided and your cell line, a starting concentration range of 1-10 µM for 8-48 hours is recommended. It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions.
-
Aspirate the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate for the desired duration.
-
-
Fixation:
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer (e.g., 0.2% Triton X-100 in PBS) for 10-20 minutes at room temperature.[8]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for at least 1 hour at room temperature to reduce non-specific antibody binding.[10]
-
-
Primary Antibody Incubation:
-
Dilute the anti-H4K20me1 primary antibody in the Blocking Buffer to the recommended concentration.
-
Aspirate the blocking solution and add the diluted primary antibody to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.[8]
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the Blocking Buffer according to the manufacturer's instructions.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[8]
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining:
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them onto glass microscope slides with a drop of antifade mounting medium.
-
Seal the edges of the coverslips with clear nail polish to prevent drying.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence or confocal microscope with the appropriate filter sets.
-
For quantitative analysis, ensure that all images (control and treated) are acquired using the same settings (e.g., exposure time, laser power).
-
The mean fluorescence intensity of H4K20me1 staining in the nucleus can be quantified using image analysis software such as ImageJ/Fiji.[12] The nuclear region can be defined by the DAPI signal.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Weak or No Signal | Ineffective this compound treatment | Optimize this compound concentration and/or treatment duration. |
| Low primary antibody concentration | Increase the concentration of the primary antibody. | |
| Inactive secondary antibody | Use a fresh or different secondary antibody. Protect from light. | |
| High Background | Insufficient blocking | Increase the blocking time or the concentration of BSA/serum. |
| High antibody concentration | Decrease the concentration of the primary and/or secondary antibody. | |
| Inadequate washing | Increase the number and/or duration of wash steps. | |
| Non-specific Staining | Primary antibody cross-reactivity | Use a highly specific monoclonal antibody. Perform a negative control without the primary antibody. |
| Photobleaching | Excessive exposure to light | Minimize light exposure during incubation and imaging. Use an antifade mounting medium. |
References
- 1. The Histone Methyltransferase SETD8 Regulates the Expression of Tumor Suppressor Genes via H4K20 Methylation and the p53 Signaling Pathway in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The emerging role of lysine methyltransferase SETD8 in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles for the methyltransferase SETD8 in DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. H4K20me1 plays a dual role in transcriptional regulation of regeneration and axis patterning in Hydra | Life Science Alliance [life-science-alliance.org]
- 8. Immunofluorescence (IF) Protocol | EpigenTek [epigentek.com]
- 9. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 10. ptgcn.com [ptgcn.com]
- 11. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 12. A simple method for quantitating confocal fluorescent images - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Following UNC0379 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
UNC0379 is a selective, substrate-competitive inhibitor of the lysine (B10760008) methyltransferase SETD8 (also known as KMT5A) with an IC50 of 7.3 μM.[1][2][3] SETD8 is the sole enzyme responsible for monomethylation of histone H4 at lysine 20 (H4K20me1), a modification implicated in various cellular processes, including DNA damage response and cell cycle regulation.[3][4][5] Inhibition of SETD8 by this compound has been shown to induce DNA damage and activate cell cycle checkpoints, leading to cell cycle arrest and apoptosis in various cancer cell lines.[4][6][7][8][9] The specific phase of cell cycle arrest induced by this compound is dependent on the p53 status of the cells. In p53-proficient cells, this compound treatment typically leads to a G1/S phase arrest, whereas in p53-deficient cells, it results in a G2/M phase arrest.[6][8]
This document provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cultured cells using flow cytometry with propidium (B1200493) iodide (PI) staining.
Data Presentation
The following table summarizes the expected quantitative data from a cell cycle analysis experiment using this compound. The percentages are illustrative and will vary depending on the cell line, this compound concentration, and treatment duration.
| Treatment Group | Cell Line (p53 status) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control (DMSO) | p53-proficient (e.g., U87MG, LN-18) | ~60-70% | ~15-25% | ~10-15% |
| This compound (e.g., 5 µM, 48h) | p53-proficient (e.g., U87MG, LN-18) | Increased (e.g., >75%) | Decreased | Decreased |
| Vehicle Control (DMSO) | p53-deficient (e.g., U251, SW1088) | ~50-60% | ~20-30% | ~15-25% |
| This compound (e.g., 5 µM, 48h) | p53-deficient (e.g., U251, SW1088) | Decreased | Decreased | Increased (e.g., >35%) |
Experimental Protocols
This protocol outlines the steps for treating cells with this compound and subsequently analyzing their cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[10][11][12]
Materials:
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS), sterile-filtered
-
Trypsin-EDTA (for adherent cells)
-
70% ethanol (B145695), ice-cold
-
RNase A solution (100 µg/ml in PBS)
-
Propidium iodide (PI) staining solution (50 µg/ml in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the treatment period.
-
Allow cells to adhere and resume proliferation (typically 24 hours).
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Adherent cells:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a centrifuge tube.
-
-
Suspension cells:
-
Transfer the cell suspension directly to a centrifuge tube.
-
-
-
Cell Fixation:
-
Centrifuge the cell suspension at approximately 300 x g for 5 minutes.[10]
-
Discard the supernatant and resuspend the cell pellet in 1 ml of cold PBS.
-
Centrifuge again, discard the supernatant.
-
Resuspend the cell pellet in 500 µl of cold PBS.
-
While gently vortexing, add 4.5 ml of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.[10][11] This step is crucial to prevent cell clumping.
-
Incubate the cells on ice for at least 30 minutes. Fixed cells can be stored at 4°C for several weeks.[10][11]
-
-
Cell Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 800-1000 x g) for 5 minutes as ethanol-fixed cells are less dense.[10]
-
Carefully decant the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µl of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 15-30 minutes.[10][11][12]
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer. Use a low flow rate to obtain optimal data with a low coefficient of variation (CV).[10]
-
Acquire at least 10,000 events per sample.[10]
-
Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity). The G0/G1 peak will have the lowest fluorescence, followed by the S phase, and the G2/M peak will have approximately twice the fluorescence of the G0/G1 peak.
-
Mandatory Visualizations
Caption: Experimental workflow for cell cycle analysis after this compound treatment.
Caption: Signaling pathway of this compound-induced cell cycle arrest.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Targeting the methyltransferase SETD8 impairs tumor cell survival and overcomes drug resistance independently of p53 status in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols: UNC0379 for Inducing Apoptosis in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC0379 is a selective, substrate-competitive small molecule inhibitor of the lysine (B10760008) methyltransferase SETD8 (also known as KMT5A).[1][2][3] SETD8 is the sole enzyme responsible for the monomethylation of histone H4 at lysine 20 (H4K20me1), a modification involved in chromatin organization and gene transcription.[3][4] Additionally, SETD8 methylates non-histone proteins, including the tumor suppressor p53, thereby regulating their function.[5] Overexpression of SETD8 is observed in various cancers, including high-grade serous ovarian cancer, neuroblastoma, and glioblastoma, and often correlates with a poor prognosis.[5][6][7] By inhibiting SETD8, this compound disrupts these critical cellular processes, leading to cell cycle arrest, induction of apoptosis, and suppression of tumor growth, making it a valuable tool for cancer research and a potential therapeutic agent.[5][8]
Mechanism of Action: SETD8 Inhibition and p53 Activation
This compound competitively binds to the substrate-binding pocket of SETD8, preventing the methylation of its targets.[3][6] The primary mechanism by which this compound induces apoptosis involves the activation of the p53 signaling pathway.[5][8] In unstressed cells, SETD8 monomethylates p53 at lysine 382 (p53K382me1), which suppresses its transcriptional activity.[5] Inhibition of SETD8 by this compound prevents this methylation, leading to the accumulation of active, unmethylated p53.[5] Activated p53 then transcriptionally upregulates pro-apoptotic genes, ultimately triggering the intrinsic apoptotic cascade.[4][5] This process is often accompanied by a decrease in global H4K20me1 levels, cell cycle arrest (commonly in the sub-G1 phase), and the cleavage of downstream apoptotic markers like PARP and caspase-3.[1][4][7]
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
|---|---|---|---|
| (General) | Cell-free assay | 7.3 - 9.0 | [2] |
| HGSOC Cells | High-Grade Serous Ovarian Cancer | 0.39 - 3.20 | [1] |
| Multiple HMCLs | Multiple Myeloma | Varies (See original data) |[9] |
Table 2: Summary of this compound-Induced Cellular Effects
| Assay | Cell Line(s) | This compound Conc. (µM) | Duration | Observed Effect | Citation |
|---|---|---|---|---|---|
| Cell Cycle Analysis | JHOS3, OVCAR3 | 10 | 96 h | Increase in sub-G1 phase population | [4] |
| Apoptosis Assay | JHOS3, OVCAR3 | 10 | 96 h | Increased number of Annexin V positive cells | [4] |
| Apoptosis Assay | XG7, XG25 | Not specified | 96 h | Increased Annexin V staining | [9] |
| Western Blot | JHOS3, OVCAR3, TYK-nu | 0.1 - 10 | 72-96 h | Dose-dependent reduction of H4K20 monomethylation | [4] |
| Western Blot | LN-18, U251 | Not specified | Not specified | Increased cleavage of PARP and caspase-3 | [7] |
| Proliferation Assay | HGSOC Cells | 1 - 10 | 9 days | Inhibition of cell proliferation and colony formation |[1][4] |
Experimental Workflow
A typical workflow for evaluating the apoptotic effects of this compound involves treating cultured cancer cells with the inhibitor, followed by a series of endpoint assays to measure cell viability, apoptosis induction, and changes in key protein markers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tribioscience.com [tribioscience.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 7. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Histone Methyltransferase SETD8 Regulates the Expression of Tumor Suppressor Genes via H4K20 Methylation and the p53 Signaling Pathway in Endometrial Cancer Cells | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for UNC0379 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for designing experiments using UNC0379, a selective, substrate-competitive inhibitor of the lysine (B10760008) methyltransferase SETD8 (KMT5A). Adherence to proper experimental controls is critical for the accurate interpretation of results.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of SETD8, the sole enzyme responsible for monomethylation of histone H4 at lysine 20 (H4K20me1).[1][2] By competing with the peptide substrate, this compound effectively blocks the catalytic activity of SETD8.[1][3] This inhibition leads to a global reduction in H4K20me1 levels and affects the methylation status of non-histone substrates such as p53 and the Proliferating Cell Nuclear Antigen (PCNA).[1][4][5] Consequently, this compound has been shown to impact various cellular processes including cell cycle progression, DNA damage response, and gene expression, making it a valuable tool for studying the biological roles of SETD8 and a potential therapeutic agent in oncology and other diseases.[4][6][7][8]
Key Experimental Controls
To ensure the specificity and validity of findings in studies involving this compound, the inclusion of appropriate controls is paramount.
-
Vehicle Control: A vehicle control, typically dimethyl sulfoxide (B87167) (DMSO), should be included in all experiments at a final concentration identical to that used for this compound treatment.[8] This accounts for any effects of the solvent on the experimental system.
-
Inactive Epimer/Analog Control: Where available, an inactive epimer or a structurally similar but biologically inactive analog of this compound should be used as a negative control. This helps to distinguish the on-target effects of SETD8 inhibition from potential off-target or compound-specific effects.
-
Positive Controls: For assays measuring downstream effects of SETD8 inhibition, a positive control is recommended. This could involve siRNA-mediated knockdown of SETD8 to confirm that the observed phenotype is a direct result of targeting SETD8.[8] For mechanism-of-action studies, other known SETD8 inhibitors could be used for comparison.
-
Dose-Response and Time-Course Experiments: To establish the optimal concentration and duration of this compound treatment, it is essential to perform dose-response and time-course studies. This will help in identifying the concentration at which the desired biological effect is achieved with minimal off-target effects or cytotoxicity.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | Substrate | IC50 | Ki | Reference |
| Radioactive Methyltransferase Assay | SETD8 | Histone H4 Peptide | 7.3 µM | - | [3][9] |
| Microfluidic Capillary Electrophoresis | SETD8 | TW21 Peptide | 9.0 µM | - | [3] |
| HTRF-based Assay | Recombinant SETD8 | Histone H4 (1-21 aa) peptide | ~1.2 nM | ~0.5 nM | [6] |
| Isothermal Titration Calorimetry (ITC) | SETD8 | - | - | KD = 18.3 ± 3.2 µM | [1][5] |
| Surface Plasmon Resonance (SPR) | SETD8 | - | - | KD = 36.0 ± 2.3 µM | [1][5] |
Table 2: Cellular Activity of this compound in Various Cell Lines
| Cell Line | Assay | Endpoint | Concentration | Duration | IC50 | Reference |
| HeLa | MTT Assay | Cell Proliferation | 0.1 - 10 µM | 72 hours | ~5.6 µM | [6] |
| A549 | MTT Assay | Cell Proliferation | 0.1 - 10 µM | 72 hours | ~6.2 µM | [6] |
| OVCAR3 | CellTiter-Glo | Cell Viability | 0.5 - 10 µM | 72 hours | ~2.8 µM | [6] |
| SKOV3 | CellTiter-Glo | Cell Viability | 0.5 - 10 µM | 72 hours | ~3.5 µM | [6] |
| HGSOC cell lines | Cell Viability Assay | Cell Viability | 1 - 10,000 nM | 9 days | Varies | [8] |
| U2OS | Plaque Assay | HSV-1 Replication | 5 µM | 10 hours | 70% inhibition | [7] |
Experimental Protocols
In Vitro SETD8 Inhibition Assay (Microfluidic Capillary Electrophoresis)
This protocol is adapted from a published study to determine the in vitro inhibitory activity of this compound against SETD8.[3]
Materials:
-
Recombinant SETD8 enzyme
-
TW21 peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
This compound
-
Assay Buffer: 20 mM Tris (pH 8.0), 25 mM NaCl, 2 mM DTT, and 0.05% Tween-20
-
Endo-LysC protease solution
-
384-well polypropylene (B1209903) plates
-
Microfluidic capillary electrophoresis instrument (e.g., Caliper Life Sciences EZ reader II)
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a 3-fold serial dilution of this compound in DMSO to create a 10-point concentration range (e.g., from 3 mM to 0.15 µM).
-
Dilute the compound series 10-fold in 1x assay buffer.
-
Add 2.5 µL of the diluted compound to the assay plate.
-
Add 20 µL of a cocktail containing 50 nM SETD8 and 2 µM TW21 peptide in 1x assay buffer to each well.
-
Incubate the plate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of 150 µM SAM in 1x assay buffer. For 100% inhibition controls, add 1x assay buffer without SAM.
-
Allow the reaction to proceed for 120 minutes at room temperature.
-
Terminate the reaction by adding 35 µL of 0.08 ng/µL Endo-LysC protease solution.
-
Incubate for an additional 60 minutes.
-
Read the plate on a microfluidic capillary electrophoresis instrument.
-
Calculate IC50 values using appropriate software.
Cellular Target Engagement Assay (Western Blot for H4K20me1)
This protocol describes how to assess the ability of this compound to inhibit SETD8 activity in cells by measuring the levels of its primary histone mark, H4K20me1.[6][8]
Materials:
-
Cell line of interest (e.g., HeLa, A549, OVCAR3)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H4K20me1, anti-total Histone H4 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere for 24 hours.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 - 10 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H4K20me1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H4 as a loading control.
-
Quantify band intensities to determine the dose-dependent reduction in H4K20me1.
Cell Viability Assay
This protocol measures the effect of this compound on cell proliferation and viability.[6][8]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere for 24 hours.
-
Treat cells with a serial dilution of this compound and a vehicle control (DMSO) for the desired duration (e.g., 72 hours or 9 days).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control cells and calculate the IC50 value.
Visualizations
Caption: Mechanism of this compound as a substrate-competitive inhibitor of SETD8.
Caption: A typical experimental workflow for characterizing this compound.
References
- 1. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a selective, substrate-competitive inhibitor of the lysine methyltransferase SETD8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 7. Inhibition of histone methyltransferase SETD8 represses DNA virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tribioscience.com [tribioscience.com]
UNC0379: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of UNC0379, a selective, substrate-competitive inhibitor of the lysine (B10760008) methyltransferase SETD8 (also known as KMT5A).
This compound has emerged as a valuable tool for investigating the biological roles of SETD8 in various cellular processes, including cell cycle regulation, DNA damage response, and gene transcription. Its potential as a therapeutic agent, particularly in oncology, is an active area of research.
Supplier and Purchasing Information
This compound is commercially available from several suppliers. Researchers should always refer to the supplier's certificate of analysis for the most accurate and lot-specific information.
| Supplier | Catalog Number (Example) | Purity | CAS Number | Molecular Formula | Molecular Weight |
| InvivoChem | V0392 | ≥98% | 1620401-82-2 | C₂₃H₃₅N₅O₂ | 413.56 g/mol |
| Selleck Chemicals | S7570 | 99.93% | 1620401-82-2 | C₂₃H₃₅N₅O₂ | 413.56 g/mol |
| MedChemExpress | HY-12335 | 99.17% | 1620401-82-2 | C₂₃H₃₅N₅O₂ | 413.56 g/mol |
| Cayman Chemical | 16400 | ≥95% | 1620401-82-2 | C₂₃H₃₅N₅O₂ | 413.6 g/mol |
| APExBIO | A8716 | >99% | 1620401-82-2 | C₂₃H₃₅N₅O₂ | 413.56 g/mol |
Solubility: this compound is soluble in organic solvents such as DMSO and ethanol.[1][2][3] For cell-based assays, it is common to prepare a concentrated stock solution in DMSO. For in vivo studies, specific formulations in vehicles like a mixture of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil are often used.[4]
| Solvent | Solubility |
| DMSO | ≥49.7 mg/mL[2] |
| Ethanol | ~10 mg/mL[1][3] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[1][3] |
| Water | Insoluble[2] |
Mechanism of Action and Signaling Pathway
This compound is a selective and substrate-competitive inhibitor of SETD8, with a reported IC₅₀ of approximately 7.3 µM.[4][5] It acts by competing with the peptide substrate of SETD8, thereby preventing the monomethylation of its targets, most notably histone H4 at lysine 20 (H4K20me1).[5]
The inhibition of SETD8 by this compound has been shown to activate the p53 signaling pathway. By reducing the methylation of p53 at lysine 382 (a modification mediated by SETD8), this compound leads to the stabilization and activation of p53. This, in turn, induces the expression of downstream targets such as p21 (CDKN1A), a cyclin-dependent kinase inhibitor, resulting in cell cycle arrest and apoptosis in cancer cells.
Below is a diagram illustrating the signaling pathway affected by this compound.
Experimental Protocols
Here are detailed protocols for key experiments using this compound.
In Vitro SETD8 Inhibition Assay
This protocol is adapted from commercially available information and provides a method to determine the in vitro potency of this compound against SETD8.
Materials:
-
This compound
-
Recombinant SETD8 enzyme
-
Peptide substrate (e.g., a biotinylated histone H4 peptide)
-
S-adenosyl-L-methionine (SAM)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1% BSA)
-
Detection reagent (e.g., europium-labeled anti-monomethyl H4K20 antibody)
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute in assay buffer.
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the SETD8 enzyme and the peptide substrate in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of SAM diluted in assay buffer.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagent and incubate for 1 hour at room temperature.
-
Read the plate on a suitable plate reader (e.g., time-resolved fluorescence).
-
Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of this compound on cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium and add 100 µL of the this compound-containing medium or vehicle control to the wells.
-
Incubate the plate for 48-96 hours at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blot Analysis of p53 Pathway Activation
This protocol details the detection of key proteins in the p53 pathway following this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-H4K20me1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
References
Troubleshooting & Optimization
UNC0379 precipitation in cell culture media
This technical support center provides guidance for researchers, scientists, and drug development professionals using the selective SETD8 inhibitor, UNC0379. Here you will find troubleshooting advice for common issues, answers to frequently asked questions, detailed experimental protocols, and relevant pathway information to support your research.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
A common issue encountered with this compound, as with many small molecule inhibitors, is its precipitation out of solution when diluted into aqueous cell culture media from a DMSO stock. This guide provides a systematic approach to diagnose and resolve this problem.
Problem: Precipitate observed in cell culture media after adding this compound.
| Potential Cause | Recommended Solution |
| High Final Concentration of this compound | The aqueous solubility of this compound in cell culture media is limited. Exceeding this limit will cause precipitation. Action: Perform a concentration-response experiment to determine the optimal, non-precipitating concentration for your specific cell line and media combination. Typical working concentrations range from 0.1 to 10 µM.[1] |
| High Final DMSO Concentration | While this compound is soluble in DMSO, a high final concentration of DMSO in the media can be toxic to cells and may not prevent precipitation upon aqueous dilution. Action: Aim for a final DMSO concentration of ≤ 0.1% in your cell culture media. If a higher this compound concentration is needed, consider preparing a more concentrated initial stock in DMSO to minimize the volume added to the media. |
| Improper Dilution Technique | Adding a concentrated DMSO stock directly to the full volume of media can cause localized high concentrations of this compound, leading to immediate precipitation. Action: Prepare an intermediate dilution of the this compound stock in pre-warmed (37°C) cell culture media. Add the stock solution drop-wise while gently vortexing or swirling the media to ensure rapid and even dispersion.[2][3] |
| Media Composition and Temperature | Components in the cell culture media, such as salts and proteins in serum, can interact with this compound and affect its solubility.[3] Temperature fluctuations can also impact the solubility of the compound.[4] Action: Always use pre-warmed (37°C) media for preparing your final working solution. Prepare fresh this compound-containing media for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[5] If precipitation persists, consider testing different types of media or reducing the serum concentration if your experimental design allows. |
| pH of the Media | Changes in the pH of the cell culture media can alter the charge state of this compound, potentially reducing its solubility. Action: Ensure your cell culture media is properly buffered and the incubator's CO2 levels are correctly calibrated to maintain a stable physiological pH. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[5][6][7] It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C.[5][6]
Q2: What is the recommended storage condition for this compound stock solutions?
A2: this compound stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year.[5][6] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.[5]
Q3: My this compound solution in DMSO appears cloudy. What should I do?
A3: Cloudiness in the DMSO stock solution may indicate that the compound has not fully dissolved or has precipitated out of solution. Gently warm the solution to 37°C and vortex or sonicate to aid dissolution.[7] Visually inspect the solution to ensure it is clear before use. Using fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[5]
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective, substrate-competitive inhibitor of the lysine (B10760008) methyltransferase SETD8 (also known as KMT5A).[1][8] It binds to the histone H4 peptide binding site of SETD8, preventing the methylation of its substrates.[1] Unlike some other methyltransferase inhibitors, this compound is noncompetitive with the cofactor S-adenosyl-l-methionine (SAM).[8]
Q5: What are the known cellular effects of this compound?
A5: By inhibiting SETD8, this compound reduces the monomethylation of histone H4 at lysine 20 (H4K20me1).[1] It has also been shown to affect the methylation of non-histone proteins like p53.[9] In various cancer cell lines, this compound treatment has been demonstrated to activate p53 signaling, induce apoptosis, and suppress tumor growth.[1][9]
Quantitative Data Summary
Table 1: this compound Solubility Data
| Solvent | Concentration | Notes | Reference |
| DMSO | 83 mg/mL (~200.7 mM) | Use fresh, anhydrous DMSO for best results. | [5] |
| DMSO | 50 mg/mL (~120.9 mM) | Ultrasonic assistance may be needed. | [7] |
| DMSO | 30 mg/mL | - | [6] |
| Water | Insoluble | - | [5] |
| Ethanol | Insoluble | - | [5] |
Table 2: this compound Inhibitory Activity
| Target | IC50 | Assay Conditions | Reference |
| SETD8 (KMT5A) | 7.3 µM | Cell-free assay | [5] |
| SETD8 (KMT5A) | 7.9 µM | - | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture
This protocol provides a step-by-step guide to minimize the risk of this compound precipitation in cell culture media.
-
Preparation of 10 mM this compound Stock Solution in DMSO:
-
Allow the this compound powder (MW: 413.56 g/mol ) and anhydrous DMSO to equilibrate to room temperature.
-
In a sterile microcentrifuge tube, dissolve the appropriate amount of this compound powder in DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock, dissolve 4.14 mg of this compound in 1 mL of DMSO.
-
Gently vortex and, if necessary, warm the solution at 37°C until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
-
Preparation of Final Working Solution in Cell Culture Media (Example for a 10 µM final concentration):
-
Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
To minimize precipitation, it is recommended to perform an intermediate dilution. For a final concentration of 10 µM, you can directly add the stock to the media, but careful technique is crucial.
-
While gently swirling or vortexing the pre-warmed media, add the required volume of the 10 mM this compound stock solution drop-wise. For example, to prepare 10 mL of media with a final this compound concentration of 10 µM, add 10 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway
This compound exerts its effects by inhibiting the methyltransferase activity of SETD8. This leads to a reduction in the monomethylation of histone H4 at lysine 20 (H4K20me1), a key epigenetic mark. Additionally, SETD8 can methylate non-histone proteins, including the tumor suppressor p53. Inhibition of SETD8 can therefore lead to the activation of p53 signaling pathways, resulting in cell cycle arrest and apoptosis in cancer cells.
Caption: this compound inhibits SETD8, affecting H4K20 and p53 methylation.
References
- 1. This compound | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. tribioscience.com [tribioscience.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing UNC0379 Concentration for Maximum Effect
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UNC0379, a selective substrate-competitive inhibitor of the lysine (B10760008) methyltransferase SETD8 (also known as KMT5A).
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a first-in-class, substrate-competitive inhibitor of SETD8.[1][2] It selectively binds to the substrate-binding pocket of SETD8, preventing the methylation of its primary substrate, histone H4 at lysine 20 (H4K20).[1] This inhibition is competitive with the histone H4 peptide substrate and non-competitive with the cofactor S-adenosyl-l-methionine (SAM).[2][3]
2. What is the validated target of this compound and its selectivity?
The primary and validated target of this compound is the lysine methyltransferase SETD8 (KMT5A).[1][4] It exhibits high selectivity for SETD8 over a panel of at least 15 other methyltransferases, minimizing off-target effects.[1][2][5]
3. How should I prepare and store this compound stock solutions?
-
Preparation: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[3][6][7][8] For example, a 10 mM stock solution can be prepared in 100% DMSO.[3][5][9]
-
Storage:
4. What is a typical working concentration range for this compound in cell-based assays?
The optimal working concentration of this compound is highly dependent on the cell line and the specific biological question being investigated. Based on published studies, a general starting range for dose-response experiments is between 0.1 µM and 10 µM.[1] However, concentrations up to 40 µM have been used in some contexts.[10] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no inhibitory effect on H4K20 monomethylation | Incorrect concentration: The concentration of this compound may be too low for the specific cell line. | Perform a dose-response experiment, typically ranging from 0.1 µM to 10 µM, to determine the optimal concentration for inhibiting H4K20me1.[1] Western blotting is a suitable method to assess the levels of H4K20me1. |
| Insufficient incubation time: The treatment duration may not be long enough to observe a significant decrease in H4K20me1 levels. | Increase the incubation time. Significant reduction in H4K20me1 has been observed after 24 hours of treatment.[1] | |
| Compound degradation: Improper storage of the this compound stock solution can lead to degradation. | Ensure the stock solution is stored correctly at -80°C or -20°C and has not undergone multiple freeze-thaw cycles.[3][4] Prepare fresh dilutions from a new aliquot of the stock solution. | |
| High cytotoxicity or cell death observed | Concentration is too high: The concentration of this compound may be toxic to the specific cell line being used. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations to determine the IC50 value for your cell line. Start with a lower concentration range based on published data for similar cell types.[1] |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of DMSO in the cell culture medium is low and consistent across all experimental conditions, typically below 0.5%. | |
| Variability in experimental results | Inconsistent cell density: Variations in the number of cells seeded can lead to inconsistent results. | Ensure uniform cell seeding density across all wells and plates. |
| Inconsistent drug treatment: Inaccurate pipetting or uneven distribution of this compound can cause variability. | Use calibrated pipettes and mix the culture medium gently after adding the compound to ensure even distribution. | |
| Cell line instability: Cell lines can change their characteristics over time with continuous passaging. | Use low-passage number cells and regularly check for mycoplasma contamination. | |
| Precipitation of this compound in culture medium | Low solubility: this compound has limited solubility in aqueous solutions. | Prepare the final dilution of this compound in pre-warmed culture medium and mix thoroughly before adding to the cells. Avoid preparing highly concentrated working solutions in aqueous buffers. |
| Interaction with media components: Components in the cell culture medium, such as serum proteins, may interact with the compound. | If precipitation is observed, consider reducing the serum concentration if experimentally feasible, or test different types of culture media. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference(s) |
| HGSOC cell lines | High-Grade Serous Ovarian Cancer | 0.39 - 3.20 | Cell Viability Assay | [4] |
| HeLa | Cervical Cancer | ~5.6 | MTT Assay | [1] |
| A549 | Lung Cancer | ~6.2 | MTT Assay | [1] |
| OVCAR3 | Ovarian Cancer | ~2.8 | CellTiter-Glo | [1] |
| SKOV3 | Ovarian Cancer | ~3.5 | CellTiter-Glo | [1] |
| HEC50B | Endometrial Cancer | 0.576 | Not specified | [11] |
| ISHIKAWA | Endometrial Cancer | 2.54 | Not specified | [11] |
| Multiple Myeloma HMCLs | Multiple Myeloma | 1.25 - 6.3 | CellTiter-Glo | [12] |
Experimental Protocols
1. Protocol for Determining the Optimal Concentration of this compound for H4K20me1 Inhibition
This protocol outlines a typical Western blot experiment to assess the dose-dependent effect of this compound on its target.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all wells.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H4K20me1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, probe the membrane with an antibody against a loading control, such as total Histone H4 or β-actin.
-
2. Protocol for Assessing the Cytotoxicity of this compound using a Cell Viability Assay
This protocol describes a standard MTT assay to determine the IC50 value of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
This compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., from 0.01 to 100 µM) and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C.
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Formazan Solubilization: Add a solubilization solution (e.g., 100 µL of DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: this compound inhibits SETD8, leading to altered cell cycle and apoptosis.
Caption: Workflow for optimizing this compound concentration in cell-based assays.
References
- 1. This compound | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 2. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. apexbt.com [apexbt.com]
- 7. tribioscience.com [tribioscience.com]
- 8. amsbio.com [amsbio.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Targeting the methyltransferase SETD8 impairs tumor cell survival and overcomes drug resistance independently of p53 status in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. cris.vub.be [cris.vub.be]
UNC0379 off-target effects in cellular assays
Welcome to the technical support center for UNC0379. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cellular assays, with a focus on troubleshooting potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective, substrate-competitive inhibitor of the lysine (B10760008) methyltransferase SETD8 (also known as KMT5A).[1][2][3][4] SETD8 is the sole enzyme responsible for histone H4 lysine 20 monomethylation (H4K20me1).[1][4] By inhibiting SETD8, this compound leads to a decrease in global H4K20me1 levels.[5] Additionally, SETD8 can methylate non-histone proteins, including p53, and its inhibition can therefore affect multiple cellular pathways.[6][7]
Q2: What is the reported selectivity of this compound?
A2: this compound has been shown to be selective for SETD8 over a panel of 15 other methyltransferases.[1][4] However, comprehensive screening against a broader range of protein families (e.g., kinases) is not widely reported. Therefore, the possibility of off-target effects on other proteins cannot be entirely excluded.
Q3: What are the known downstream cellular effects of this compound treatment?
A3: Inhibition of SETD8 by this compound has several well-documented downstream effects:
-
Activation of the p53 pathway: By preventing the methylation of p53 at lysine 382 (p53K382me1), this compound can lead to the activation of the p53 signaling pathway, resulting in increased expression of p53 target genes like p21.[6][8]
-
Cell Cycle Arrest: this compound treatment can induce cell cycle arrest. In p53-proficient cells, this often occurs at the G1/S checkpoint, while in p53-deficient cells, a G2/M arrest is more commonly observed.[9]
-
Induction of Apoptosis: Prolonged treatment or high concentrations of this compound can lead to apoptosis, often measured by an increase in cleaved PARP and Annexin V staining.[5]
-
DNA Damage Response: this compound can lead to an accumulation of DNA damage, evidenced by an increase in markers like phosphorylated γ-H2AX.[9][10] This may be due to the role of H4K20me1 in DNA repair.[11]
Q4: In which cell lines has this compound been shown to be effective?
A4: this compound has demonstrated activity in a variety of cancer cell lines, including high-grade serous ovarian cancer (HGSOC), neuroblastoma, multiple myeloma, and glioblastoma cell lines.[5][6][9][12]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No reduction in H4K20me1 levels after this compound treatment. | Compound inactivity: Improper storage or handling may have degraded the compound. | Ensure this compound is stored as recommended (typically at -20°C or -80°C). Prepare fresh stock solutions in an appropriate solvent like DMSO. |
| Insufficient concentration or treatment time: The concentration of this compound or the duration of treatment may be too low for the specific cell line. | Perform a dose-response and time-course experiment. Start with concentrations ranging from 1-10 µM for 24-96 hours.[5] | |
| Poor antibody quality for Western blot: The anti-H4K20me1 antibody may not be specific or sensitive enough. | Use a validated, high-quality antibody for H4K20me1. See the detailed Western Blot protocol below. | |
| High levels of cytotoxicity observed at expected effective concentrations. | On-target effect in sensitive cell lines: Some cell lines are highly dependent on SETD8 for survival, and its inhibition leads to potent p53-mediated apoptosis. | Reduce the concentration of this compound and/or the treatment duration. Confirm apoptosis induction with markers like cleaved PARP. |
| Off-target toxicity: Although reported as selective, this compound could have off-target effects leading to cytotoxicity. | To confirm the effect is on-target, perform a rescue experiment by overexpressing a resistant SETD8 mutant or use siRNA against SETD8 to see if it phenocopies the inhibitor's effect.[9] | |
| Unexpected changes in cell morphology or phenotype. | On-target effects on differentiation: In some cell types, like neuroblastoma, SETD8 inhibition can induce differentiation.[6] | Characterize the morphological changes using cell-specific markers to determine if differentiation is occurring. |
| Nucleolar stress: this compound has been reported to induce nucleolar stress, which can alter cell morphology and function.[12][13] | Investigate markers of nucleolar stress, such as the localization of nucleolin.[12] | |
| Results are not reproducible. | Variability in experimental conditions: Inconsistent cell passage number, confluency, or reagent quality can lead to variable results. | Standardize all experimental parameters, including cell culture conditions and reagent preparation. |
| Compound precipitation: this compound may precipitate in culture media at high concentrations. | Visually inspect the media for any signs of precipitation. If necessary, prepare fresh dilutions from the stock solution. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Incubation Time |
| HGSOC cell lines | High-Grade Serous Ovarian Cancer | Cell Viability | 0.39 - 3.20 | 9 days |
| Multiple Myeloma cell lines | Multiple Myeloma | Cell Growth | 1.25 - 6.3 | Not Specified |
| HEK293T | Embryonic Kidney | Not Specified | ~10 | 24 hours |
| SY5Y | Neuroblastoma | Not Specified | Not Specified | Not Specified |
| NGP | Neuroblastoma | Not Specified | Not Specified | Not Specified |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Cell Line(s) | Assay | Concentration (µM) | Effect | Incubation Time |
| JHOS3, OVCAR3, TYK-nu | Western Blot (H4K20me1 reduction) | 0.1 - 10 | Dose-dependent reduction | 72-96 hours |
| JHOS3, OVCAR3 | Cell Cycle Analysis (Sub-G1 increase) | 10 | Increased sub-G1 phase | 96 hours |
| Glioblastoma cell lines | Western Blot (H4K20me1 reduction) | 5 | Abrogation of H4K20me1 | 48 hours |
| Glioblastoma cell lines | DNA Damage (γ-H2AX foci) | 5 | Increased γ-H2AX foci | 48 hours |
| HGSOC cell lines | Apoptosis (Annexin V) | 10 | Increased Annexin V positive cells | 96 hours |
Experimental Protocols
Protocol 1: Western Blot for H4K20me1 Inhibition
-
Cell Lysis: After treating cells with this compound and a vehicle control (e.g., DMSO), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-40 µg of total protein per lane onto a high-percentage (e.g., 15%) SDS-polyacrylamide gel to ensure good resolution of histone proteins.[14] Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane. A wet transfer system is often recommended for small proteins like histones.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H4K20me1 (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Normalization: Probe the same membrane for a loading control, such as total Histone H4 or β-actin, to ensure equal protein loading.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours).
-
MTT Addition: Add MTT reagent (final concentration of 0.2-0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[15]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[15][16]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 3: Cell Cycle Analysis
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Incubate the cells for 30 minutes at room temperature in the dark. Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: SETD8 signaling pathway and its inhibition by this compound.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. apexbt.com [apexbt.com]
- 3. This compound | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 4. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Epigenetic siRNA and Chemical Screens Identify SETD8 Inhibition as a Therapeutic Strategy for p53 Activation in High-Risk Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SET8 Inhibition Potentiates Radiotherapy by Suppressing DNA Damage Repair in Carcinomas [besjournal.com]
- 12. Targeting the methyltransferase SETD8 impairs tumor cell survival and overcomes drug resistance independently of p53 status in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. abcam.cn [abcam.cn]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Inhibition of histone methyltransferase SETD8 represses DNA virus replication - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing UNC0379 Cytotoxicity in Non-Cancerous Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity of the SETD8 inhibitor, UNC0379, in non-cancerous cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, substrate-competitive inhibitor of the lysine (B10760008) methyltransferase SETD8 (also known as KMT5A).[1] SETD8 is the sole enzyme responsible for monomethylating histone H4 at lysine 20 (H4K20me1), a modification involved in DNA damage response, cell cycle regulation, and gene expression.[2] By competing with the histone substrate, this compound prevents this methylation, leading to downstream effects such as cell cycle arrest and apoptosis, particularly in cancer cells. This compound has also been shown to inhibit the methylation of non-histone proteins like p53.[3]
Q2: Is this compound cytotoxic to non-cancerous cells?
A2: this compound has demonstrated preferential cytotoxicity towards malignant cells.[2] Studies have shown that certain non-cancerous cells are significantly less sensitive to this compound-induced cytotoxicity compared to cancerous cell lines. For instance, normal plasma cells generated from memory B cells were reported to be largely unaffected by this compound treatment, even at high doses. Similarly, no significant cytotoxicity was observed in human lung fibroblast cell lines MRC-5 and WI-38 at concentrations up to 10 µM. In U2OS osteosarcoma cells (often used in non-cancer contexts for cell cycle studies), concentrations below 5 µM were found to be safe.
Q3: What are the observed cytotoxic effects of this compound in sensitive cells?
A3: In sensitive cells, this compound treatment can lead to an accumulation of DNA damage, activation of cell cycle checkpoints, cell cycle arrest (commonly at the G1/S or G2/M phase), and ultimately, apoptosis.[4][5] This is often accompanied by the stabilization of p53 and the induction of p53 target genes involved in apoptosis and cell cycle arrest.[2][3]
Q4: How can I minimize the risk of off-target effects with this compound?
A4: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound and include appropriate controls in your experiments. Validating key findings with an orthogonal approach, such as siRNA-mediated knockdown of SETD8, can help confirm that the observed phenotype is due to the inhibition of SETD8.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed in my non-cancerous cell line.
| Possible Cause | Suggested Solution |
| Cell line is inherently sensitive to SETD8 inhibition. | Perform a dose-response experiment to determine the IC50 of this compound for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 50 µM) to identify a suitable working concentration that minimizes cytotoxicity while still achieving the desired biological effect. Consider using a lower concentration for a longer duration. |
| High concentration of this compound used. | Review the literature for recommended concentration ranges for your cell type or similar cell lines. For many non-cancerous cells, concentrations below 10 µM are reported to have minimal cytotoxic effects. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in your culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle control (cells treated with the same concentration of DMSO as the this compound-treated cells) to assess solvent toxicity. |
| Incorrect assessment of cell viability. | Use multiple methods to assess cytotoxicity. For example, complement a metabolic assay like MTT with a direct measure of cell death, such as a trypan blue exclusion assay or a live/dead cell staining kit. |
Issue 2: Inconsistent results in cytotoxicity assays.
| Possible Cause | Suggested Solution |
| Cell passage number and confluency. | Use cells within a consistent and low passage number range, as sensitivity to drugs can change with extensive passaging. Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the start of the experiment. |
| Variability in this compound preparation. | Prepare a fresh stock solution of this compound in a suitable solvent like DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure complete dissolution before diluting to the final concentration in culture medium. |
| Assay timing. | The cytotoxic effects of this compound can be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your assay. |
Data Presentation
Table 1: Summary of this compound Cytotoxicity in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Exposure Time | Assay | Reference |
| Non-Cancerous/Normal | |||||
| MRC-5 | Human Lung Fibroblast | > 10 | 48 hours | Not specified | InvivoChem |
| WI-38 | Human Lung Fibroblast | > 10 | 48 hours | Not specified | InvivoChem |
| Normal Plasma Cells | Human Primary Cells | Largely unaffected | Not specified | Not specified | [2] |
| U2OS | Human Osteosarcoma | > 5 (safe concentration) | 12 hours | MTT | [6] |
| Cancerous | |||||
| HEC50B | Endometrial Cancer | 0.576 | 4 days | Not specified | [2] |
| ISHIKAWA | Endometrial Cancer | 2.54 | 4 days | Not specified | [2] |
| JHOS2 | Ovarian Cancer | 0.39 - 3.20 | 9 days | Cell Viability Assay | [1] |
| OVCAR3 | Ovarian Cancer | 0.39 - 3.20 | 9 days | Cell Viability Assay | [1] |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of this compound.[7][8]
-
Materials:
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control after subtracting the background absorbance from the medium-only wells.
-
2. Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This protocol is a standard method for quantifying apoptosis and necrosis following this compound treatment.[9][10]
-
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
PBS
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the chosen duration.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
3. Western Blot for p53 and H4K20me1
This protocol allows for the detection of changes in protein levels of p53 and the histone mark H4K20me1 following this compound treatment.
-
Materials:
-
6-well cell culture plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-H4K20me1, anti-Histone H4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control for total protein and total Histone H4 as a loading control for H4K20me1.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to cell cycle arrest and apoptosis.
Caption: Troubleshooting workflow for unexpected this compound cytotoxicity.
Caption: General experimental workflow for assessing this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Epigenetic siRNA and Chemical Screens Identify SETD8 Inhibition as a Therapeutic Strategy for p53 Activation in High-Risk Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of histone methyltransferase SETD8 represses DNA virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
inconsistent results with UNC0379 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the SETD8 inhibitor, UNC0379. Inconsistent results can arise from various factors, and this guide aims to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective and potent inhibitor of the lysine (B10760008) methyltransferase SETD8 (also known as KMT5A). It functions as a substrate-competitive inhibitor, meaning it competes with the histone H4 peptide substrate for binding to the active site of the SETD8 enzyme.[1][2] It is noncompetitive with the cofactor S-adenosyl-l-methionine (SAM).[1][2] This inhibition prevents the monomethylation of histone H4 at lysine 20 (H4K20me1) and other non-histone substrates like Proliferating Cell Nuclear Antigen (PCNA).[1][2]
Q2: I am observing significant variability in my IC50 values for this compound. What could be the cause?
Inconsistent IC50 values are a common issue and can stem from several factors:
-
Substrate Concentration: Because this compound is a substrate-competitive inhibitor, its IC50 value is directly dependent on the concentration of the peptide substrate used in the assay.[1][2] Higher substrate concentrations will lead to higher IC50 values. Ensure that the substrate concentration is kept constant across all experiments to maintain consistency.
-
Solubility Issues: this compound has limited aqueous solubility. Precipitation of the compound upon dilution into aqueous assay buffers can lead to a lower effective concentration and thus, variable results. Refer to the troubleshooting section on solubility for guidance.
-
Cell Line and Passage Number: Different cell lines can exhibit varying sensitivity to this compound.[3][4][5] Additionally, prolonged cell culture and high passage numbers can lead to phenotypic drift and altered drug responses. It is advisable to use cells with a consistent and low passage number.
-
Compound Stability: Improper storage or repeated freeze-thaw cycles of this compound stock solutions can lead to degradation of the compound.
Q3: My this compound solution appears to have precipitated. How can I resolve this?
Precipitation is a frequent problem due to the hydrophobic nature of this compound. Here are some solutions:
-
Use High-Quality, Anhydrous DMSO: this compound is soluble in DMSO. However, DMSO is hygroscopic and can absorb moisture from the air, which reduces the solubility of the compound.[6] Always use fresh, anhydrous DMSO to prepare stock solutions.
-
Proper Dilution Technique: When diluting the DMSO stock solution into aqueous media, do so dropwise while vortexing to minimize precipitation.
-
Use of Co-solvents: For in vivo studies or certain in vitro applications, co-solvents can be used to improve solubility. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7][8]
-
Sonication and Warming: If precipitation occurs, gentle sonication or warming the solution to 37°C may help redissolve the compound.[7] However, be cautious with warming as it may affect the stability of the compound.
Q4: How should I store my this compound stock solutions?
For long-term stability, it is recommended to store this compound as a solid at -20°C.[9] Once dissolved in DMSO, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to one year, or at -20°C for up to six months.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 Values | 1. Variable substrate concentration in biochemical assays. 2. Precipitation of this compound upon dilution. 3. Inconsistent cell density or passage number. 4. Degradation of this compound stock solution. | 1. Standardize and maintain a consistent substrate concentration in all assays.[1][2] 2. Follow proper solubilization and dilution protocols. Consider using solubility enhancers if necessary.[6][7][8] 3. Use cells with a consistent passage number and seed at a uniform density for all experiments. 4. Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles.[7] |
| Low or No this compound Activity in Cellular Assays | 1. Poor cell permeability. 2. Compound precipitation in culture media. 3. Incorrect concentration of the compound. 4. Cell line is resistant to SETD8 inhibition. | 1. While this compound is generally cell-permeable, ensure adequate incubation time (e.g., 24-96 hours) for cellular effects to manifest.[3][5] 2. Visually inspect the culture media for any signs of precipitation after adding this compound. If observed, refer to solubility troubleshooting. 3. Verify the concentration of your stock solution. 4. Confirm SETD8 expression in your cell line and consider using a positive control cell line known to be sensitive to this compound. |
| High Background in Western Blots for H4K20me1 | 1. Non-specific antibody binding. 2. Insufficient washing. 3. Blocking buffer is not optimal. | 1. Titrate the primary antibody to determine the optimal concentration. Run a negative control (secondary antibody only) to check for non-specific binding. 2. Increase the number and duration of wash steps after primary and secondary antibody incubations.[10] 3. Optimize the blocking buffer. Common blocking agents include 5% non-fat dry milk or bovine serum albumin (BSA) in TBST. |
| Difficulty Reproducing Published Data | 1. Differences in experimental protocols. 2. Variations in reagents or cell lines. 3. Lot-to-lot variability of this compound. | 1. Carefully review and adhere to the detailed experimental protocols provided in the original publication. 2. Ensure that the cell line, passage number, and all critical reagents are consistent with the published study. 3. If possible, obtain the same lot of this compound or test a new lot for activity before proceeding with large-scale experiments. |
Experimental Protocols
In Vitro SETD8 Inhibition Assay
This protocol is adapted from published methods to assess the enzymatic inhibition of SETD8.[6]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Serially dilute the compound in DMSO to create a range of concentrations.
-
Assay Buffer: Prepare an assay buffer containing 20 mM Tris-HCl (pH 8.0), 25 mM NaCl, 2 mM DTT, and 0.05% Tween-20.
-
Reaction Mixture: In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (vehicle control).
-
Add 20 µL of a solution containing 50 nM recombinant SETD8 enzyme and 2 µM of a biotinylated H4 peptide substrate in assay buffer.
-
Incubate for 10 minutes at room temperature.
-
Initiate Reaction: Add 2.5 µL of 150 µM S-[methyl-³H]-adenosyl-L-methionine (³H-SAM) in assay buffer. For a 100% inhibition control, add assay buffer without SAM.
-
Incubation: Incubate the reaction for 120 minutes at room temperature.
-
Termination: Terminate the reaction by adding an appropriate stop solution (e.g., 35 µL of 0.08 ng/µL Endo-LysC protease solution).
-
Detection: Detect the incorporation of the radiolabeled methyl group onto the peptide substrate using a suitable method, such as a scintillation counter after peptide capture on a streptavidin-coated plate.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular H4K20me1 Western Blot
This protocol outlines the detection of H4K20 monomethylation in cells treated with this compound.
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO (vehicle control) for 24-72 hours.[5]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H4K20me1 (e.g., Abcam ab9051) overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody for total Histone H4 or a loading control like β-actin.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the H4K20me1 signal to the total H4 or loading control signal.
Data Presentation
Table 1: this compound In Vitro Potency
| Assay Type | Target | Substrate | IC50 (µM) | Reference |
| Radioactive Methyltransferase Assay | SETD8 | Histone H4 Peptide | 7.3 | [6][11] |
| Microfluidic Capillary Electrophoresis | SETD8 | TW21 Peptide | 9.0 | [6][11] |
Table 2: this compound Cellular Activity
| Cell Line | Assay | Endpoint | Concentration (µM) | Incubation Time | Result | Reference |
| HGSOC cell lines | Cell Viability | Proliferation | 1-10 | 9 days | Inhibition of proliferation | [7] |
| JHOS3, OVCAR3 | Colony Formation | Colony Number | 1, 10 | 9 days | Reduced colony formation | [5] |
| JHOS3, OVCAR3 | Flow Cytometry | Apoptosis (Annexin V) | 10 | 96 hours | Increased apoptosis | [5] |
| Glioblastoma cell lines | MTT Assay | Cell Viability | 5 | 48 hours | Dose- and time-dependent decrease in viability | [3] |
| Multiple Myeloma cell lines | Growth Inhibition | IC50 | 1.25 - 6.3 | - | Dose-dependent growth inhibition | [12] |
Visualizations
Caption: this compound inhibits SETD8, blocking H4K20me1 and affecting cellular processes.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 9. apexbt.com [apexbt.com]
- 10. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 11. tribioscience.com [tribioscience.com]
- 12. Targeting the methyltransferase SETD8 impairs tumor cell survival and overcomes drug resistance independently of p53 status in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
UNC0379 Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support center for UNC0379, a selective, substrate-competitive inhibitor of the lysine (B10760008) methyltransferase SETD8. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by addressing common challenges related to the stability and handling of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in DMSO (Dimethyl Sulfoxide).[1][2][3] It is recommended to use fresh, moisture-free DMSO for the best results, as moisture can reduce solubility.[2] The solubility in DMSO is reported to be up to 83 mg/mL.[2]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in fresh DMSO to your desired concentration, for example, 10 mM.[2][4] Ensure the powder is fully dissolved. If you observe any precipitation or phase separation, gentle heating and/or sonication can be used to aid dissolution.[4]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial for maintaining the stability of this compound.
-
Powder: Store at -20°C for up to 3 years.[5] It is stable at room temperature for short periods, such as during shipping.[5]
-
Stock Solution in DMSO: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2][4] Store these aliquots at -80°C for up to 1 year or at -20°C for up to 6 months.[4] Some sources suggest shorter storage at -20°C, for up to 1 month.[1][2]
Q4: I observed precipitation in my this compound stock solution after storage. What should I do?
A4: Precipitation can occur if the solution has been stored for an extended period, subjected to freeze-thaw cycles, or if the initial dissolution was incomplete. Gentle warming and vortexing or sonication can help redissolve the compound.[4] To prevent this, it is highly recommended to prepare fresh working solutions from a properly stored stock solution for each experiment.
Q5: Can I use this compound in aqueous buffers for my cell-based assays?
A5: this compound is insoluble in water.[2][3] For cell-based assays, it is common practice to first dissolve this compound in DMSO to make a concentrated stock solution. This stock solution can then be diluted to the final working concentration in your aqueous cell culture medium. Ensure the final concentration of DMSO in the medium is low enough to not affect your cells (typically <0.5%).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | Prepare fresh working solutions for each experiment from a properly stored and aliquoted stock solution. Avoid repeated freeze-thaw cycles.[2][4] |
| Inaccurate concentration of the stock solution. | Verify the concentration of your stock solution. If in doubt, prepare a fresh stock solution from the powder. | |
| Low or no inhibitory activity | This compound has degraded. | Use a fresh aliquot of the stock solution or prepare a new stock solution. Confirm the stability of the compound under your specific experimental conditions (e.g., long incubation times). |
| Incorrect experimental setup. | Review your experimental protocol, including cell line sensitivity, incubation time, and concentration of this compound used. The IC50 for SETD8 is approximately 7.3 µM.[1][2][3][4] | |
| Precipitation in working solution (cell culture media) | The final concentration of this compound is too high for the aqueous medium. | Lower the final concentration of this compound. Ensure thorough mixing when diluting the DMSO stock into the aqueous medium. The final DMSO concentration should be kept minimal. |
| Cell toxicity unrelated to SETD8 inhibition | High concentration of DMSO in the final working solution. | Calculate the final DMSO concentration in your cell culture medium and ensure it is below the toxic level for your specific cell line (generally <0.5%). |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 49.7 mg/mL | [3] |
| DMSO | up to 83 mg/mL (200.69 mM) | [2] |
| DMSO | up to 30 mg/mL | [1] |
| Ethanol | Insoluble/Slightly Soluble | [2][3] |
| Water | Insoluble | [2][3] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [5] |
| Stock Solution in DMSO | -80°C | 1 year | [2][4] |
| Stock Solution in DMSO | -20°C | 6 months | [4] |
| Stock Solution in DMSO | -20°C | 1 month | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.
Protocol 2: In Vitro Cell-Based Assay
-
Culture your cells of interest to the desired confluency in a multi-well plate.
-
Thaw a single-use aliquot of the this compound DMSO stock solution.
-
Prepare serial dilutions of the this compound stock solution in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control, and is non-toxic to the cells.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Proceed with your downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo) or protein analysis (e.g., Western blot).
Protocol 3: In Vivo Formulation Preparation
For in vivo studies, this compound can be formulated in various ways. It is crucial to prepare these formulations fresh on the day of use.[4] Here are two examples:
-
Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[4][5]
-
Start with a clear stock solution of this compound in DMSO.
-
Sequentially add PEG300, Tween-80, and finally saline, mixing thoroughly after each addition.
-
-
Formulation 2: 10% DMSO, 90% (20% SBE-β-CD in Saline).[4][5]
-
Prepare a 20% SBE-β-CD solution in saline.
-
Add the this compound DMSO stock solution to the SBE-β-CD solution and mix well.
-
Visualizations
References
- 1. tribioscience.com [tribioscience.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
Technical Support Center: UNC0379 and H4K20me1 Western Blot Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the SETD8 inhibitor, UNC0379, and performing Western blot analysis for histone H4 monomethylated at lysine (B10760008) 20 (H4K20me1).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: No or Weak H4K20me1 Signal After this compound Treatment
If you are observing a faint or absent band for H4K20me1 following treatment with this compound, while your untreated control shows a clear signal, consider the following troubleshooting steps:
-
This compound Concentration and Incubation Time: Ensure you are using an appropriate concentration and incubation time for your cell line. Effective concentrations can range from 0.1 to 10 µM, with incubation times typically between 24 to 96 hours.[1][2][3] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type.
-
Antibody Dilution and Incubation: The primary antibody dilution is critical. Using too high of a dilution can result in a weak signal. Consult the antibody datasheet for recommended starting dilutions, which often range from 1:500 to 1:1000.[4] Consider incubating the primary antibody overnight at 4°C to enhance signal.[5][6][7]
-
Insufficient Protein Loading: For histone modifications, loading an adequate amount of total protein is crucial. A general starting point is 20-40 µg of total protein per lane.[6][8] If the signal is still weak, consider performing a nuclear extraction to enrich for histone proteins.
-
Poor Transfer of Low Molecular Weight Proteins: Histones are small proteins (H4 is ~11 kDa) and can be challenging to transfer efficiently.[9][10]
-
Use a membrane with a smaller pore size, such as 0.2 µm nitrocellulose or PVDF.[5][6][11]
-
Optimize transfer time and voltage. Over-transferring is a common issue with small proteins. A standard transfer at 100V for 1 hour may be too long.[11] Consider reducing the transfer time or voltage. Some protocols suggest adding a small amount of SDS (up to 0.01%) to the transfer buffer to aid in the transfer of highly charged proteins like histones.[12]
-
Q2: High Background on the Western Blot
High background can obscure your H4K20me1 band and make data interpretation difficult. Here are some common causes and solutions:
-
Inadequate Blocking: Blocking is essential to prevent non-specific antibody binding.
-
Increase the blocking time to at least 1-2 hours at room temperature or overnight at 4°C.[13]
-
Optimize the blocking agent. While 5% non-fat dry milk is common, some antibodies perform better with 3-5% Bovine Serum Albumin (BSA).[5][14] Non-fat dry milk can sometimes mask certain antigens.[13]
-
Consider adding a detergent like Tween-20 (0.05-0.1%) to your blocking and wash buffers to reduce non-specific interactions.[8][13]
-
-
Antibody Concentration is Too High: An overly concentrated primary or secondary antibody can lead to high background. Perform a titration to find the optimal antibody concentration that provides a strong signal with minimal background.[15][16]
-
Insufficient Washing: Increase the number and duration of washes after primary and secondary antibody incubations. Perform at least three washes of 10 minutes each.[8]
-
Membrane Handling: Always handle the membrane with clean forceps to avoid contamination.[16] Ensure the membrane does not dry out at any point during the procedure.[15]
Q3: Non-Specific Bands are Present on the Blot
The appearance of unexpected bands can be due to several factors:
-
Antibody Specificity: Ensure your primary antibody is specific for H4K20me1 and does not cross-react with other histone modifications or proteins.[9][10][17] Check the antibody datasheet for validation data, such as peptide competition assays.
-
Protein Degradation: The presence of bands at lower molecular weights could indicate protein degradation. Always use fresh samples and include protease inhibitors in your lysis buffer.[7][14]
-
Post-Translational Modifications: Other post-translational modifications on histone H4 could potentially alter its migration pattern.
-
Loading Amount: Overloading the gel with too much protein can sometimes lead to the appearance of non-specific bands.[14]
Experimental Protocols & Data Presentation
This compound Treatment and Lysate Preparation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentration of this compound (or DMSO as a vehicle control) for the specified duration.
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with a protease inhibitor cocktail to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total cell lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
Western Blot Protocol for H4K20me1
-
Sample Preparation: Mix an equal amount of protein (e.g., 30 µg) from each sample with 4x Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 15% polyacrylamide gel to ensure good resolution of the low molecular weight histone H4.[5] Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a 0.2 µm nitrocellulose or PVDF membrane.[5][6]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[5]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against H4K20me1, diluted in the blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[8]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[8]
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.[5]
-
Stripping and Reprobing (Optional): To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against a loading control, such as total Histone H3 or GAPDH. However, for histone modifications, it is often recommended to use a total histone as a loading control.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference |
| This compound Concentration | 0.1 - 10 µM | [1][2][3] |
| This compound Incubation Time | 24 - 96 hours | [1][2] |
| Protein Loading Amount | 20 - 40 µg | [6][8] |
| Polyacrylamide Gel % | 15% | [5] |
| Membrane Pore Size | 0.2 µm | [5][6] |
| Primary Antibody Dilution | 1:500 - 1:1000 | [4] |
| Blocking Agent | 5% Non-fat Dry Milk or 3-5% BSA | [5] |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound inhibition of SETD8-mediated H4K20 monomethylation.
Experimental Workflow for this compound Western Blot
Caption: Step-by-step workflow for H4K20me1 Western blot analysis after this compound treatment.
References
- 1. This compound | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 2. The Histone Methyltransferase SETD8 Regulates the Expression of Tumor Suppressor Genes via H4K20 Methylation and the p53 Signaling Pathway in Endometrial Cancer Cells [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. epigentek.com [epigentek.com]
- 5. abcam.cn [abcam.cn]
- 6. reddit.com [reddit.com]
- 7. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. H4K20me1 Monoclonal Antibody (5E10-D8), ChIP-Verified (MA5-18067) [thermofisher.com]
- 10. Histone Modification [labome.com]
- 11. researchgate.net [researchgate.net]
- 12. western for methylated histone - DNA Methylation and Epigenetics [protocol-online.org]
- 13. bosterbio.com [bosterbio.com]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - AR [thermofisher.com]
- 16. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 17. Di-Methyl-Histone H4 (Lys20) Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: UNC0379 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the SETD8 inhibitor, UNC0379, in in vivo experiments. The following information is intended to help address common challenges related to poor efficacy and pharmacokinetics.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vivo study with this compound is showing little to no efficacy. What are the common causes?
A1: Poor in vivo efficacy of this compound can stem from several factors, ranging from suboptimal formulation and administration to issues with the animal model itself. Key areas to troubleshoot include:
-
Formulation and Solubility: this compound has low aqueous solubility. Improper formulation can lead to poor absorption and low bioavailability. Ensure you are using a validated formulation protocol. Several have been reported (see Experimental Protocols section). It is critical to prepare the formulation fresh before each use.
-
Dose and Schedule: The effective dose can vary significantly between cancer models and other disease states. Dosing in published studies ranges from 2 mg/kg to 50 mg/kg daily via oral gavage or intraperitoneal injection.[1][2] You may need to perform a dose-response study to determine the optimal dose for your model.
-
Pharmacokinetics: this compound has been noted to have poor pharmacokinetic (PK) properties.[3][4] This can lead to rapid clearance and insufficient drug exposure at the tumor site. Consider conducting a pilot PK study in your specific animal strain to understand the drug's exposure profile (see Pharmacokinetic Parameters table).
-
Target Expression: Confirm that your in vivo model (e.g., cell line xenograft) expresses sufficient levels of SETD8, the target of this compound.[1]
-
p53 Status: The mechanism of this compound can be linked to the activation of the p53 pathway.[5][6][7] The p53 status of your cancer model may influence the cellular response to SETD8 inhibition.[8]
Q2: I'm concerned about the pharmacokinetics of this compound in my mouse model. What are its known PK properties and how can I improve exposure?
A2: this compound exhibits rapid clearance and moderate bioavailability in mice. Below is a summary of its pharmacokinetic parameters. To improve exposure, focus on optimizing the formulation and administration route. Using a vehicle with co-solvents like PEG300 and Tween-80 or a solution with SBE-β-CD can enhance solubility and absorption.[1][9]
Q3: Is this compound toxic to animals at therapeutic doses?
A3: Studies have shown that this compound is generally well-tolerated at effective doses. In acute toxicity studies in mice, single oral doses up to 400 mg/kg did not result in mortality, with only transient weight loss observed at the highest dose. In longer-term studies (15-21 days) at doses of 20-50 mg/kg, no significant changes in body weight, liver function, or kidney function were reported, and no drug-induced lesions were observed in major organs.
Q4: How should I prepare this compound for in vivo administration?
A4: Due to its poor water solubility, this compound requires a specific formulation for in vivo use. A common approach involves creating a stock solution in DMSO and then diluting it in a vehicle containing co-solvents. Please refer to the detailed protocols in the "Experimental Protocols" section below for step-by-step instructions. Always use freshly prepared formulations for optimal results.[1][9]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | IC₅₀ (µM) | Target | Notes |
| Radioactive Methyl Transfer Assay | 7.3 | SETD8 | |
| MCE Assay | 9.0 | SETD8 | |
| Biochemical Assay | 7.9 | KMT5A (SETD8) | Selective over 15 other methyltransferases.[1] |
| HGSOC Cell Proliferation | 0.39 - 3.20 |
Table 2: Pharmacokinetic Parameters of this compound in CD-1 Mice[1]
| Parameter | 10 mg/kg IV | 50 mg/kg PO |
| T½ (h) | 1.8 | 3.9 |
| Tₘₐₓ (h) | 0.25 | 0.5 |
| Cₘₐₓ (ng/mL) | 1383 | 433 |
| AUC₀₋ₜ (hng/mL) | 1141 | 1632 |
| AUC₀₋ᵢₙ𝒻 (hng/mL) | 1147 | 1658 |
| Cl (mL/min/kg) | 145.3 | - |
| Vdₛₛ (L/kg) | 18.5 | - |
| Bioavailability (F%) | - | 28.8% |
Experimental Protocols
Protocol 1: In Vivo Formulation Preparation
This protocol details the preparation of a common vehicle for oral administration of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare Stock Solution: First, dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[1] Ensure it is fully dissolved.
-
Prepare Vehicle: In a sterile tube, prepare the final formulation by adding the components sequentially. For a final solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, follow these steps for a 1 mL final volume:[1][9] a. Add 400 µL of PEG300. b. Add 100 µL of your this compound DMSO stock solution and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is clear. d. Add 450 µL of saline to reach the final volume of 1 mL and mix thoroughly.
-
Administration: Use the formulation immediately after preparation for optimal results.[10]
Protocol 2: Mouse Xenograft Efficacy Study
This protocol provides a general framework for assessing the in vivo efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Cancer cells (e.g., OVCAR3 for ovarian cancer)[1]
-
Female nude mice (6-8 weeks old)[1]
-
Matrigel (optional)
-
Prepared this compound formulation
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ OVCAR3 cells) into the flank of each mouse.[1]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~150 mm³).[1]
-
Randomization: Randomize mice into treatment and control groups (n=6-10 per group).
-
Treatment:
-
Treatment Group: Administer this compound at the desired dose (e.g., 50 mg/kg) via oral gavage once daily.[1]
-
Control Group: Administer the vehicle control using the same volume and schedule.
-
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach the predetermined endpoint.[1]
-
Analysis: At the end of the study, collect tumors and organs for further analysis (e.g., histology, biomarker analysis).
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound targeting the SETD8 pathway.
Caption: General workflow for a mouse xenograft study.
Caption: Decision tree for troubleshooting this compound efficacy.
References
- 1. This compound | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 2. Inhibition of histone methyltransferase SETD8 represses DNA virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Epigenetic siRNA and Chemical Screens Identify SETD8 Inhibition as a Therapeutic Strategy for p53 Activation in High-Risk Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
Navigating UNC0379 In Vivo Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing the SETD8 inhibitor, UNC0379, in animal models. This document offers troubleshooting advice and frequently asked questions (FAQs) to help mitigate potential toxicity and ensure the successful execution of your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, substrate-competitive inhibitor of the lysine (B10760008) methyltransferase SETD8 (also known as KMT5A).[1] SETD8 is the sole enzyme responsible for monomethylating histone H4 at lysine 20 (H4K20me1), a key epigenetic mark involved in DNA replication, DNA damage response, and cell cycle regulation.[2][3][4] By competing with the histone substrate, this compound prevents this methylation event, leading to cell cycle arrest and apoptosis in various cancer cell lines.[5][6]
Q2: What are the reported therapeutic effects of this compound in animal models?
A2: this compound has demonstrated anti-tumor efficacy in several preclinical models, including neuroblastoma, glioblastoma, and multiple myeloma.[2][4][5] It has been shown to decrease tumor growth and improve survival in xenograft models.[2][4] Additionally, it has shown therapeutic potential in non-cancer models, such as ameliorating lung fibrosis.
Q3: What is the general toxicity profile of this compound in animal models?
A3: Based on available studies, this compound appears to be well-tolerated at effective doses. Acute toxicity studies in CD-1 mice showed no mortality at single oral doses up to 400 mg/kg, with only transient weight loss observed at the highest dose. Subchronic daily administration for 15 to 21 days at doses of 20 mg/kg (intraperitoneal) and 50 mg/kg (oral gavage) in mouse models of lung fibrosis and ovarian cancer xenografts, respectively, did not result in significant changes in body weight or noticeable organ toxicity upon histological examination.[1] Another study using a 2 mg/kg intraperitoneal dose in a viral infection model reported no obvious adverse effects.[7]
Q4: How should I prepare and administer this compound for in vivo studies?
A4: this compound is soluble in DMSO.[8] For in vivo administration, a common approach is to first dissolve the compound in a minimal amount of DMSO and then dilute it in a vehicle suitable for the chosen route of administration. The final concentration of DMSO should be kept low to avoid vehicle-related toxicity. For oral gavage, a formulation of 10% DMSO in corn oil has been used.[1] For intraperitoneal injection, a common vehicle is a mixture of DMSO, PEG300, Tween 80, and saline.[1][9] It is crucial to ensure the final solution is clear and free of precipitation before administration.
Troubleshooting Guide
Issue 1: Animal Weight Loss or Reduced Activity
Possible Cause:
-
High Dose: The administered dose of this compound may be approaching the maximum tolerated dose (MTD) for the specific animal strain, age, or health status.
-
Vehicle Toxicity: The vehicle used for administration, particularly if it contains a high percentage of DMSO or other solvents, could be causing adverse effects.
-
Compound-Related Effects: While generally well-tolerated at therapeutic doses, higher concentrations may lead to off-target effects or exaggerated on-target effects that impact animal well-being.
Troubleshooting Steps:
-
Review Dosing: Compare your current dose to the doses reported in the literature (see Table 1). Consider performing a dose-range finding study to determine the optimal therapeutic window for your specific model.
-
Vehicle Control: Ensure you have a vehicle-only control group to distinguish between compound- and vehicle-related toxicity.
-
Optimize Formulation: If vehicle toxicity is suspected, try to reduce the percentage of organic solvents in your formulation. Explore alternative vehicles if possible.
-
Monitor Closely: Implement a daily monitoring schedule for clinical signs of toxicity, including body weight, food and water intake, posture, and activity levels.
-
Staggered Dosing: If significant weight loss is observed, consider a less frequent dosing schedule (e.g., every other day) to allow for recovery between doses.
Issue 2: Poor Compound Solubility or Precipitation in Formulation
Possible Cause:
-
Incorrect Solvent Ratios: The proportion of co-solvents may not be optimal for maintaining this compound in solution.
-
Low Temperature: The formulation may be sensitive to temperature changes, leading to precipitation upon cooling.
-
Improper Mixing: Incomplete dissolution of the compound during preparation.
Troubleshooting Steps:
-
Follow Recommended Formulations: Adhere to established protocols for preparing this compound solutions (see Table 2).
-
Sequential Mixing: Add solvents in the recommended order, ensuring the solution is clear after each addition.
-
Gentle Warming and Sonication: If precipitation occurs, gentle warming (to 37°C) and/or brief sonication can help re-dissolve the compound.
-
Prepare Fresh Daily: It is best practice to prepare the dosing solution fresh each day to minimize the risk of precipitation.
Issue 3: Lack of Efficacy at Previously Reported Doses
Possible Cause:
-
Suboptimal Formulation/Administration: Issues with solubility or administration technique may lead to reduced bioavailability.
-
Model-Specific Differences: The tumor model or animal strain you are using may be less sensitive to SETD8 inhibition.
-
Compound Stability: Improper storage of the compound or formulation may have led to degradation.
Troubleshooting Steps:
-
Verify Formulation and Administration: Double-check your formulation preparation and ensure accurate dosing and administration technique.
-
Confirm Target Engagement: If possible, perform pharmacodynamic studies (e.g., Western blot for H4K20me1 in surrogate tissues or tumor biopsies) to confirm that this compound is inhibiting SETD8 in vivo.
-
Dose Escalation: If the compound is well-tolerated, consider a modest dose escalation to see if a therapeutic effect can be achieved.
-
Evaluate Compound Integrity: Ensure your stock of this compound has been stored correctly (typically at -20°C or -80°C) and has not expired.
Quantitative Data Summary
Table 1: Summary of In Vivo Dosing and Observations for this compound
| Animal Model | Dose | Route of Administration | Dosing Schedule | Observed Toxicity | Reference |
| CD-1 Mice | 100, 200, 400 mg/kg | Oral Gavage | Single Dose | No mortality. Transient weight loss (<7%) at 400 mg/kg, recovered within 3 days. | [1] |
| Nude Mice (OVCAR3 Xenograft) | 50 mg/kg | Oral Gavage | Daily for 21 days | No significant changes in liver or kidney function. No drug-induced lesions in liver, kidney, or spleen. | [1] |
| C57BL/6 Mice (Lung Fibrosis) | 20 mg/kg | Intraperitoneal | Daily for 15 days | No significant body weight loss or organ toxicity. | [1] |
| C57BL/6 Mice (HSV-1 Infection) | 2 mg/kg | Intraperitoneal | Not specified | No obvious adverse effects. | [7] |
| Nude Mice (Glioblastoma Xenograft) | 5 µM | Not specified | Not specified | Ruled out acute toxicity. | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a final dosing solution, calculate the required volume of the DMSO stock solution.
-
In a sterile tube, add the calculated volume of the DMSO stock.
-
Add corn oil to the tube to achieve a final concentration where DMSO is 10% of the total volume. For example, to prepare 1 mL of dosing solution, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of corn oil.[1]
-
Vortex thoroughly until the solution is clear and homogenous.
-
Administer the solution via oral gavage at the desired dose.
Protocol 2: Preparation of this compound for Intraperitoneal Injection
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare the final dosing solution, sequentially add the following components, ensuring the solution is clear after each addition:
-
For example, to prepare 1 mL of the final solution, you would mix:
-
100 µL of 25 mg/mL this compound in DMSO
-
400 µL of PEG300
-
50 µL of Tween 80
-
450 µL of saline
-
-
Vortex thoroughly to ensure complete mixing.
-
Administer the solution via intraperitoneal injection at the desired dose.
Visualizations
Caption: this compound inhibits SETD8, preventing H4K20 monomethylation and leading to p53 activation, which in turn promotes cell cycle arrest and apoptosis.
Caption: A general workflow for in vivo experiments with this compound, incorporating monitoring and troubleshooting steps.
References
- 1. This compound | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the methyltransferase SETD8 impairs tumor cell survival and overcomes drug resistance independently of p53 status in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of histone methyltransferase SETD8 represses DNA virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tribioscience.com [tribioscience.com]
- 9. medchemexpress.com [medchemexpress.com]
UNC0379 degradation and proper storage conditions
Welcome to the technical support center for UNC0379, a selective, substrate-competitive inhibitor of the lysine (B10760008) methyltransferase SETD8. This guide is designed for researchers, scientists, and drug development professionals to provide essential information on the proper storage, handling, and troubleshooting of experiments involving this compound to ensure its stability and optimal performance.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: For long-term stability, this compound in its powdered form should be stored at -20°C for up to 3 years.[1] Some suppliers also indicate that storage at 4°C is acceptable for up to 2 years.[2] It is shipped at room temperature, as it is stable for a few days during ordinary shipping.[2]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[1][3] For long-term storage, these aliquots should be kept at -80°C, where they are stable for up to 1 year.[1][4] For shorter periods, storage at -20°C is viable for up to 1-6 months.[1][2][4] It is not recommended to store solutions for long periods.[5]
Q3: What is the best solvent to use for this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][3][4] It is highly soluble in DMSO, with concentrations of 50 mg/mL (120.90 mM) or higher being achievable.[4] It is important to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1][4] For some in vivo applications, formulations may include co-solvents like PEG300, Tween-80, and saline.[1][2]
Q4: Is this compound stable in aqueous solutions or cell culture media?
A4: While specific data on the degradation pathways of this compound in aqueous solutions is limited, it is generally recommended to prepare working solutions for in vivo experiments freshly on the same day of use.[2][4] For in vitro assays, dilutions from a DMSO stock into aqueous buffers or cell culture media should be made shortly before the experiment to minimize potential degradation or precipitation.
Troubleshooting Guide
Issue 1: Precipitation of this compound in Aqueous Solutions or Cell Culture Media
Potential Cause:
-
Low Solubility in Aqueous Buffers: this compound is insoluble in water.[6] When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the compound can precipitate out if its final concentration exceeds its solubility limit in that specific medium.
-
Temperature Shifts: Moving solutions from cold storage to room temperature or 37°C can sometimes cause components to precipitate.
-
Interaction with Media Components: Salts, proteins, and other components in complex media can sometimes interact with the compound, leading to precipitation.
Solutions:
-
Optimize Final Concentration: Ensure the final concentration of this compound in your experiment is below its solubility limit in the aqueous medium. You may need to perform a solubility test for your specific buffer system.
-
Use of Co-solvents: For in vivo studies, formulations often include solubilizing agents like PEG300 and Tween-80 to maintain solubility.[1][2]
-
Proper Dilution Technique: When preparing working solutions, add the DMSO stock to the aqueous buffer/media slowly while vortexing or mixing to facilitate dissolution.
-
Fresh Preparations: Prepare aqueous dilutions of this compound immediately before use.
-
Sonication: If precipitation occurs during preparation, gentle heating and/or sonication may help to redissolve the compound.[2]
Issue 2: Loss of this compound Activity or Inconsistent Experimental Results
Potential Cause:
-
Degradation: Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C instead of -80°C) can lead to gradual degradation of the compound.
-
Inaccurate Concentration: This could be due to errors in initial weighing, dilution calculations, or loss of compound due to precipitation.
-
Experimental Variability: Inconsistent results can sometimes arise from variations in cell density, incubation times, or other experimental parameters.
Solutions:
-
Adherence to Storage Protocols: Strictly follow the recommended storage conditions. Aliquot stock solutions and minimize freeze-thaw cycles.
-
Confirm Stock Solution Integrity: If degradation is suspected, it is advisable to prepare a fresh stock solution from the powdered compound.
-
Consistent Experimental Procedures: Ensure all experimental parameters are kept consistent between experiments. Use positive and negative controls to validate your assay's performance.
-
Check for Toxicity: At higher concentrations, this compound can be toxic to cells, which might be misinterpreted as a loss of specific inhibitory activity.[7] Determine the optimal non-toxic concentration range for your cell line using a viability assay (e.g., MTT assay).[4]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Citation(s) |
| Powder | -20°C | Up to 3 years | [1][2] |
| 4°C | Up to 2 years | [2] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | [1][4] |
| -20°C | 1 to 6 months | [1][2][4] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Citation(s) |
| DMSO | ≥ 50 mg/mL (120.90 mM) | Use of fresh, anhydrous DMSO is recommended. Ultrasonic assistance may be needed. | [4] |
| Ethanol | ~30 mg/mL (72.54 mM) | [6] | |
| Water | Insoluble | [6] | |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (6.05 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [2] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (6.05 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).
-
Dissolution: Vortex the solution until the compound is completely dissolved. If necessary, gentle warming or brief sonication can be used to aid dissolution.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term use.
Protocol 2: Stability Assessment of this compound using HPLC
This protocol provides a general workflow to assess the stability of this compound under specific experimental conditions.
-
Sample Preparation:
-
Prepare a fresh solution of this compound at a known concentration in the desired buffer or medium.
-
Divide the solution into multiple aliquots. Store one aliquot at -80°C as a time-zero control.
-
Incubate the other aliquots under the conditions you wish to test (e.g., 37°C in cell culture media for 24, 48, 72 hours).
-
-
HPLC Analysis:
-
At each time point, inject a sample onto a suitable C18 HPLC column.
-
Use a mobile phase gradient, for example, a linear gradient of methanol (B129727) in water with 0.1% acetic acid.[8]
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).[8]
-
-
Data Analysis:
-
Compare the peak area of the this compound peak at different time points to the time-zero control.
-
A decrease in the peak area over time indicates degradation.
-
The appearance of new peaks suggests the formation of degradation products.
-
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: this compound mechanism of action on the SETD8 pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 4. Inhibition of histone methyltransferase SETD8 represses DNA virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Validating SETD8 Knockdown with UNC0379
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers validating SETD8 knockdown, with a specific focus on using the selective inhibitor UNC0379 as a control.
Frequently Asked Questions (FAQs)
Q1: What is SETD8 and what are its primary functions?
SETD8, also known as SET8, PR-SET7, or KMT5A, is a protein lysine (B10760008) methyltransferase. It is the sole enzyme responsible for the monomethylation of histone H4 at lysine 20 (H4K20me1).[1][2][3] This modification plays a crucial role in various cellular processes, including DNA replication, DNA damage response, cell cycle regulation, and transcriptional control.[1][2][3] Beyond histones, SETD8 also methylates non-histone proteins such as p53 and the proliferating cell nuclear antigen (PCNA), thereby influencing their stability and function.[1][3] Due to its role in cell cycle progression and its overexpression in several cancers, SETD8 is a target for anti-cancer drug development.[1][3]
Q2: What is this compound and how does it inhibit SETD8?
This compound is a selective, first-in-class small molecule inhibitor of SETD8.[4][5] Its mechanism of action is substrate-competitive, meaning it binds to the histone H4 peptide binding pocket of SETD8, preventing the natural substrate from accessing the enzyme's active site.[4][5] Notably, this compound is non-competitive with the cofactor S-adenosyl-L-methionine (SAM).[5] Its high selectivity for SETD8 over other methyltransferases minimizes off-target effects, making it a valuable tool for studying SETD8 function.[4][5][6]
Q3: Why is this compound used as a control in SETD8 knockdown experiments?
Q4: What are the expected cellular effects of SETD8 knockdown or inhibition with this compound?
Both genetic knockdown of SETD8 and its chemical inhibition with this compound are expected to yield similar cellular outcomes, including:
-
Reduced H4K20me1 levels: This is the most direct molecular consequence of SETD8 inhibition.[7]
-
Decreased cell proliferation: Inhibition of SETD8 typically leads to a reduction in the rate of cell growth.[7][8]
-
Cell cycle arrest: Cells may accumulate in the G1/S or G2/M phase of the cell cycle, depending on their p53 status.[9]
-
Induction of apoptosis: Prolonged inhibition of SETD8 can lead to programmed cell death, often indicated by markers like cleaved PARP.[7]
Q5: What is the key difference between validating SETD8 knockdown with siRNA/shRNA versus this compound?
The primary difference lies in the mechanism of action.
-
siRNA/shRNA: These are genetic tools that lead to the degradation of SETD8 mRNA, resulting in a decrease in the total amount of SETD8 protein.
-
This compound: This is a chemical tool that inhibits the enzymatic function of the existing SETD8 protein without necessarily changing the protein level itself.[10]
Using both allows researchers to distinguish between effects caused by the absence of the SETD8 protein (which might have non-catalytic functions) and those specifically caused by the lack of its methyltransferase activity.
Experimental Protocols and Data
Diagram of the SETD8 Signaling Pathway
Caption: SETD8 methylates histone and non-histone proteins to regulate cellular processes.
Quantitative Data: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the duration of treatment.
| Cell Line Type | Cell Line(s) | IC50 Range (µM) | Reference |
| High-Grade Serous Ovarian Cancer | JHOS3, OVCAR3, TYK-nu, etc. | 0.39 - 3.20 | [8] |
| Multiple Myeloma | XG7, XG25, etc. | 1.25 - 6.3 | [11] |
| Endometrial Cancer | HEC50B, ISHIKAWA, etc. | 0.576 - 2.54 | [7] |
Experimental Workflow for SETD8 Knockdown Validation
Caption: Workflow for validating SETD8 knockdown using genetic and chemical methods.
Detailed Methodologies
Western Blot for SETD8 and H4K20me1
This protocol is for confirming the reduction of SETD8 protein (after siRNA/shRNA treatment) and the reduction of its catalytic product, H4K20me1 (after siRNA/shRNA or this compound treatment).
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibody (anti-rabbit)
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[14] Scrape adherent cells and collect the lysate.
-
Protein Quantification: Centrifuge lysates to pellet debris and determine the protein concentration of the supernatant using a BCA assay.[14]
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.[14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer as per manufacturer's recommendations, e.g., 1:500-1:2000 for SETD8) overnight at 4°C with gentle agitation.[12][14]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (e.g., 1:10,000 dilution) for 1 hour at room temperature.[12][14]
-
Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.[14]
RT-qPCR for SETD8 mRNA
This protocol is used to confirm the efficiency of SETD8 knockdown at the mRNA level following siRNA or shRNA treatment.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
-
Primers for SETD8 and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercial kit according to the manufacturer's instructions.[7]
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.[7]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for SETD8 or the housekeeping gene, and qPCR master mix.
-
qPCR Run: Perform the qPCR on a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Calculate the relative expression of SETD8 mRNA using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing the siRNA/shRNA-treated samples to the negative control.[7][15]
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after SETD8 knockdown or inhibition.
Materials:
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or a solution of 50% DMF and 30% SDS)[16]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[16][17]
-
Treatment: Treat the cells with various concentrations of this compound or with your knockdown modality (e.g., after lentiviral transduction and selection). Include appropriate vehicle (e.g., DMSO) and negative controls.
-
Incubation: Incubate for the desired treatment period (e.g., 24, 48, 72, or 96 hours).[4][8]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[16][18]
-
Solubilization: Carefully remove the culture medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[16][18]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[18] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance readings of treated wells to the vehicle control wells to determine the percentage of cell viability.
Troubleshooting Guide
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common SETD8 knockdown validation issues.
Q: My Western blot shows no decrease in SETD8 protein after siRNA/shRNA treatment. What went wrong?
A:
-
Ineffective siRNA/shRNA Sequence: Not all sequences are equally effective. Test multiple siRNA/shRNA sequences targeting different regions of the SETD8 mRNA.
-
Check at the mRNA Level: Before troubleshooting protein expression, confirm that your siRNA/shRNA is effectively reducing SETD8 mRNA levels using RT-qPCR. If mRNA levels are down but protein levels are stable, it could indicate a very long half-life of the SETD8 protein in your cell line. In this case, you may need to wait longer after transfection/transduction before harvesting.
-
Antibody Issues: Ensure your SETD8 antibody is validated for Western blotting and is working correctly. Include a positive control lysate if possible.
Q: this compound treatment is not reducing H4K20me1 levels in my cells. Why might this be?
A:
-
Incorrect Concentration: The IC50 of this compound varies between cell lines. You may need to perform a dose-response curve to determine the optimal concentration for your specific cells, starting from around 1 µM and going up to 10 µM or higher.[4][8]
-
Compound Instability: Ensure your this compound stock is properly stored (e.g., at -80°C) and has not undergone multiple freeze-thaw cycles.[8] Prepare fresh dilutions for each experiment.
-
Insufficient Incubation Time: The effect on H4K20me1 levels may not be immediate. Try increasing the incubation time with this compound (e.g., 48, 72, or 96 hours).[20]
-
Cell Permeability Issues: While generally cell-permeable, some cell lines might have efflux pumps that reduce the intracellular concentration of the inhibitor.
-
High Basal H4K20me1 Turnover: If the turnover of this histone mark is very slow in your cells, it may take longer to see a reduction after inhibiting the enzyme.
Q: I see a reduction in SETD8 (or H4K20me1), but there is no effect on cell viability or cell cycle.
A:
-
Time-Lapse: Phenotypic effects often take longer to manifest than molecular changes. While a reduction in H4K20me1 might be visible at 48 hours, an effect on cell viability might only become significant after 96 hours or even longer in colony formation assays (9-14 days).[4][8]
-
Cell Line Dependence: The role of SETD8 can be context-dependent. Your specific cell line may not be reliant on SETD8 for survival or proliferation under your culture conditions. This itself is a valid scientific finding.
-
Incomplete Knockdown/Inhibition: The remaining level of SETD8 protein or activity might be sufficient for the cells to function normally. Try to achieve a more complete knockdown or use a higher concentration of this compound (while monitoring for off-target toxicity).
-
Redundancy: Other cellular pathways may compensate for the loss of SETD8 function in your specific cell model.
References
- 1. scispace.com [scispace.com]
- 2. The emerging role of lysine methyltransferase SETD8 in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure Based Design of a Covalent Inhibitor of the SET Domain-Containing Protein 8 (SETD8) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 5. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cris.vub.be [cris.vub.be]
- 12. SETD8 Polyclonal Antibody (PA5-112135) [thermofisher.com]
- 13. SET8 (C18B7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 14. origene.com [origene.com]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of histone methyltransferase SETD8 represses DNA virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 18. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 20. researchgate.net [researchgate.net]
how to confirm UNC0379 is entering cells
Welcome to the technical support center for UNC0379. This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with the SETD8 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intracellular target?
This compound is a selective, substrate-competitive small molecule inhibitor of the lysine (B10760008) methyltransferase SETD8 (also known as KMT5A).[1][2][3] The primary intracellular target of this compound is the SETD8 enzyme.[1][4] SETD8 is the sole enzyme responsible for monomethylating histone H4 at lysine 20 (H4K20me1).[4][5] It also methylates non-histone proteins, including p53 and the Proliferating Cell Nuclear Antigen (PCNA).[4][5] By inhibiting SETD8, this compound prevents this methylation, leading to downstream cellular effects such as cell cycle arrest and apoptosis, particularly in cancer cells.[6][7]
Q2: How can I confirm that this compound is entering my cells?
Confirming the cellular entry of this compound is a critical first step for any experiment. This can be achieved through two main approaches: indirect methods that measure the biological effect of the compound on its intracellular target, and direct methods that quantify the compound's presence inside the cell.
-
Indirect Methods (Target Engagement): These are often the most straightforward methods. They involve measuring a downstream biomarker that changes when this compound successfully engages with its target, SETD8. The most reliable biomarker for this compound activity is a reduction in the levels of H4K20 monomethylation (H4K20me1).[1] This can be assessed by standard laboratory techniques like Western Blot or Immunofluorescence.
-
Direct Methods (Compound Quantification): These methods directly measure the concentration of this compound within the cell. The gold standard for this is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which can precisely quantify the unlabeled compound in cell lysates.[8][9]
Q3: What is the most direct way to measure this compound uptake?
The most direct method is to quantify the intracellular concentration of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8] This technique separates this compound from other cellular components and provides a precise measurement of its amount. To ensure you are measuring internalized compound rather than compound non-specifically bound to the cell surface or culture plate, it is crucial to include proper controls, such as incubating the cells with the compound at 4°C, a temperature at which active transport is minimized.[8][9]
Q4: What are the most reliable indirect methods to confirm this compound is active inside the cell?
The most reliable indirect method is to detect a decrease in the monomethylation of histone H4 at lysine 20 (H4K20me1), a direct consequence of SETD8 inhibition.[1]
-
Western Blot: This is the most common method used to show a dose-dependent reduction in global H4K20me1 levels in a cell population after this compound treatment. You would probe whole-cell lysates with an antibody specific for H4K20me1. A total Histone H4 antibody should be used as a loading control.
-
Immunofluorescence (IF) Microscopy: This technique allows you to visualize the reduction of H4K20me1 at the single-cell level within the nucleus. A decrease in the fluorescent signal corresponding to H4K20me1 in treated cells compared to control cells indicates successful target engagement by this compound.
Observing downstream phenotypic effects, such as cell cycle arrest or apoptosis, also provides indirect evidence of cellular entry and activity.[6][10]
Q5: My cells are not showing the expected phenotype after this compound treatment. What could be wrong?
If you are not observing the expected effects (e.g., decreased proliferation, apoptosis), consider the following troubleshooting steps:
-
Confirm Cellular Entry: First, use an indirect (Western Blot for H4K20me1) or direct (LC-MS/MS) method to confirm that this compound is entering the cells and engaging its target. A lack of H4K20me1 reduction indicates a problem with uptake or compound integrity.
-
Check Compound Integrity: Ensure the compound has been stored correctly (typically at -20°C) and that the solvent (e.g., DMSO) is of high quality.[11] Repeated freeze-thaw cycles should be avoided.
-
Optimize Concentration and Duration: The effective concentration of this compound can vary between cell lines.[1][7] Perform a dose-response experiment (e.g., 0.5 µM to 10 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal conditions for your specific cell type.
-
Cell Line Specificity: The phenotypic response to SETD8 inhibition can be cell-context dependent. Some cell lines may be less sensitive to SETD8 inhibition than others. The p53 status of your cells can also influence the outcome, with SETD8 inhibition often leading to G1/S arrest in p53-proficient cells and G2/M arrest in p53-deficient cells.[6]
-
Culture Conditions: Ensure that cell culture conditions are optimal and consistent. Factors like cell density and serum concentration in the media can sometimes influence drug uptake and efficacy.
Data Presentation
Table 1: Reported IC50 Values for this compound
| Assay Type | Cell Line / Enzyme | IC50 Value | Reference |
| Biochemical Assay | Recombinant SETD8 | ~1.2 nM | [1] |
| Biochemical Assay | Recombinant SETD8 | 7.3 µM | [2][10] |
| Cell Proliferation | HeLa | ~5.6 µM | [1] |
| Cell Proliferation | A549 | ~6.2 µM | [1] |
| Cell Viability | OVCAR3 (Ovarian Cancer) | ~2.8 µM | [1] |
| Cell Viability | SKOV3 (Ovarian Cancer) | ~3.5 µM | [1] |
| Cell Growth | Multiple Myeloma Cell Lines | 1.25 - 6.3 µM | [7] |
Note: IC50 values can vary significantly based on the assay type, experimental conditions, and cell line used.
Experimental Protocols
Protocol 1: Western Blot for H4K20me1 Reduction (Indirect Method)
This protocol describes how to confirm this compound activity by measuring the reduction of its primary downstream biomarker, H4K20me1.
Methodology:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere for 24 hours.
-
This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 1, 2.5, 5, 10 µM) for 24-48 hours. Include a DMSO-only vehicle control.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells directly in the well using 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the whole-cell protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a 15% polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody against H4K20me1.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: To confirm equal loading, strip the membrane and re-probe with a primary antibody for total Histone H4 or another loading control like β-actin.
Protocol 2: LC-MS/MS for Intracellular this compound Quantification (Direct Method)
This protocol provides a general workflow for the direct measurement of intracellular this compound. Specific parameters will need to be optimized for the available instrumentation.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to ~80-90% confluency.
-
Treat cells with a known concentration of this compound (e.g., 5 µM) for a defined period (e.g., 6-24 hours).
-
-
Control for Non-specific Binding: In a parallel plate, perform the same incubation at 4°C to measure compound bound to the cell surface and plastic.[8][9]
-
Cell Harvest and Washing:
-
Aspirate the media.
-
Wash the cells three times with ice-cold PBS to remove extracellular compound. This step is critical for accuracy.
-
Harvest the cells by scraping or trypsinization. If using trypsin, immediately neutralize with ice-cold media and pellet the cells by centrifugation.
-
-
Cell Counting and Lysis:
-
Count the cells from a parallel well to determine the cell number per sample.
-
Resuspend the cell pellet in a known volume of lysis buffer (e.g., methanol (B129727) or acetonitrile) containing an appropriate internal standard.
-
Lyse the cells via sonication or freeze-thaw cycles.
-
-
Sample Preparation:
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into an LC-MS/MS system.
-
Develop a method for separating this compound from cellular matrix components and quantifying it using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound to calculate the amount of compound in the cell lysate.
-
Subtract the amount of non-specifically bound compound (from the 4°C control) from the total amount measured at 37°C.
-
Normalize the final amount to the cell number to determine the intracellular concentration (e.g., in nmol/million cells).
-
Visualizations
Caption: this compound inhibits the SETD8 enzyme, blocking H4K20 monomethylation.
References
- 1. This compound | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of histone methyltransferase SETD8 represses DNA virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the methyltransferase SETD8 impairs tumor cell survival and overcomes drug resistance independently of p53 status in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. tribioscience.com [tribioscience.com]
Technical Support Center: Addressing UNC0379 Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing potential resistance to the SETD8 inhibitor, UNC0379, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, substrate-competitive small molecule inhibitor of the lysine (B10760008) methyltransferase SETD8 (also known as KMT5A).[1] SETD8 is the sole enzyme responsible for monomethylating histone H4 at lysine 20 (H4K20me1), a modification involved in various cellular processes, including transcriptional regulation and DNA damage response.[2][3] this compound competes with the histone substrate for binding to SETD8, thereby inhibiting its catalytic activity.[1]
Q2: What are the expected effects of this compound on cancer cells?
A2: Treatment of sensitive cancer cell lines with this compound typically leads to a dose- and time-dependent decrease in H4K20me1 levels.[4] This inhibition of SETD8 activity can result in cell cycle arrest, induction of apoptosis, and a reduction in cell proliferation and viability.[2][5] In some cancer models, this compound has been shown to activate the p53 signaling pathway.[6][7]
Q3: What is the typical effective concentration range for this compound in cell culture?
A3: The half-maximal inhibitory concentration (IC50) of this compound can vary significantly between different cancer cell lines. Reported IC50 values generally range from the sub-micromolar to low micromolar concentrations (e.g., 0.5 µM to 10 µM) for growth inhibition with treatment durations of 72 hours or longer.[8] It is crucial to determine the IC50 for each specific cell line being investigated.
Q4: How can I confirm that this compound is active in my cell line?
A4: The most direct way to confirm the on-target activity of this compound is to measure the levels of H4K20me1 by Western blot. A significant reduction in H4K20me1 levels upon this compound treatment indicates successful inhibition of SETD8. This should be correlated with a phenotypic response, such as decreased cell viability or proliferation.
Troubleshooting Guide: this compound Resistance
Researchers may encounter scenarios where cancer cell lines exhibit intrinsic or acquired resistance to this compound. This guide provides a structured approach to identifying and potentially overcoming such resistance.
Problem 1: No or weak response to this compound treatment in a previously untested cell line (Intrinsic Resistance).
Possible Cause 1: Suboptimal Drug Concentration or Treatment Duration.
-
Troubleshooting:
-
Perform a dose-response curve with a wide range of this compound concentrations (e.g., 0.1 µM to 50 µM) and multiple time points (e.g., 48, 72, 96 hours) to determine the IC50 for your specific cell line.
-
Ensure proper drug solubility and stability in your culture medium. This compound is typically dissolved in DMSO.[9]
-
Possible Cause 2: High expression levels of the target protein, SETD8.
-
Troubleshooting:
-
Assess the baseline protein and mRNA levels of SETD8 in your cell line using Western blot and quantitative PCR (qPCR), respectively. Compare these levels to a known sensitive cell line, if available. Overexpression of the target can sometimes be overcome by increasing the inhibitor concentration.
-
Possible Cause 3: Pre-existing mutations in the SETD8 gene.
-
Troubleshooting:
-
Sequence the SETD8 gene in your cell line to identify any mutations that might alter the drug-binding site or affect enzyme activity. While specific resistance-conferring mutations for this compound are not yet widely documented, this is a known mechanism of resistance for other targeted therapies.
-
Problem 2: A previously sensitive cell line develops resistance to this compound over time (Acquired Resistance).
Possible Cause 1: Upregulation of SETD8 expression.
-
Troubleshooting:
-
Compare SETD8 protein and mRNA levels in the resistant cell line to the parental, sensitive cell line.
-
If upregulation is confirmed, consider strategies to inhibit SETD8 expression, such as siRNA or shRNA, in combination with this compound.
-
Possible Cause 2: Activation of compensatory signaling pathways.
-
Troubleshooting:
-
Perform RNA sequencing or proteomic analysis to identify upregulated pathways in the resistant cells compared to the parental cells. Pathways that bypass the effects of SETD8 inhibition may be activated.
-
Consider synergistic drug combinations. For example, this compound has shown synergy with inhibitors of Wee1 (adavosertib) and with DNA damaging agents like melphalan.[10][11]
-
Possible Cause 3: Increased drug efflux.
-
Troubleshooting:
-
Overexpression of ATP-binding cassette (ABC) transporters is a common mechanism of drug resistance.[12][13]
-
Perform a drug efflux assay using a fluorescent substrate like Rhodamine 123 to assess the activity of efflux pumps in your resistant and parental cell lines.[14][15]
-
If increased efflux is detected, consider co-treatment with known ABC transporter inhibitors.
-
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) for Growth Inhibition | Reference |
| JVM-2 | Chronic Lymphocytic Leukemia | 2.59 | [16] |
| A4-Fuk | Diffuse Large B-cell Lymphoma | 2.64 | [16] |
| P12-ICHIKAWA | Acute Lymphoblastic Leukemia | 2.68 | [16] |
| NALM-6 | B-cell Leukemia | 2.71 | [16] |
| HEC50B | Endometrial Cancer | ~2.54 | [7] |
| HEC1B | Endometrial Cancer | ~0.58 | [7] |
| NGP | Neuroblastoma | Not specified, effective at 10 µM | [9] |
| SH-SY5Y | Neuroblastoma | Not specified, effective at 10 µM | [9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (or DMSO as a vehicle control) for the desired duration (e.g., 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control.
Western Blot for H4K20me1
-
Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H4K20me1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize H4K20me1 levels to total Histone H4 or a loading control like β-actin.
Cell Cycle Analysis
-
Harvest this compound-treated and control cells by trypsinization.
-
Wash the cells with cold PBS and fix them in 70% ethanol (B145695) at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry.[17]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeting the methyltransferase SETD8 impairs tumor cell survival and overcomes drug resistance independently of p53 status in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SETD8 inhibition targets cancer cells with increased rates of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the methyltransferase SETD8 impairs tumor cell survival and overcomes drug resistance independently of p53 status in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. tribioscience.com [tribioscience.com]
- 10. Targeting the methyltransferase SETD8 impairs tumor cell survival and overcomes drug resistance independently of p53 status in multiple myeloma - ProQuest [proquest.com]
- 11. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The paradigm of drug resistance in cancer: an epigenetic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. whatisepigenetics.com [whatisepigenetics.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. The detection of rhodamine 123 efflux at low levels of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of histone methyltransferase SETD8 represses DNA virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
interpreting unexpected phenotypes with UNC0379
Welcome to the technical support center for UNC0379. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, small-molecule inhibitor of the lysine (B10760008) methyltransferase SETD8 (also known as KMT5A).[1][2] It functions as a substrate-competitive inhibitor, meaning it competes with the histone H4 peptide for binding to SETD8, thereby preventing the monomethylation of histone H4 at lysine 20 (H4K20me1).[1][3][4] Unlike some other methyltransferase inhibitors, this compound is noncompetitive with the cofactor S-adenosyl-l-methionine (SAM).[1][3]
Q2: What are the known cellular targets of this compound?
The primary and most well-characterized target of this compound is SETD8.[1][3][4] By inhibiting SETD8, this compound affects the methylation status of both histone and non-histone substrates. The key downstream targets influenced by this compound include:
-
Histone H4 Lysine 20 (H4K20): Inhibition of SETD8 leads to a decrease in H4K20 monomethylation (H4K20me1).[5][6]
-
p53: SETD8 can monomethylate p53 at lysine 382, which suppresses its activity. This compound treatment can lead to reduced p53 methylation, resulting in p53 activation.[7]
-
Proliferating Cell Nuclear Antigen (PCNA): SETD8-mediated monomethylation of PCNA stabilizes the protein. Inhibition by this compound can lead to decreased PCNA stability.[3][8]
Q3: What are the common applications of this compound in research?
This compound is utilized in various research areas, including:
-
Cancer Biology: To study the role of SETD8 in cancer cell proliferation, DNA damage response, and apoptosis. It has been investigated in glioblastoma, ovarian cancer, neuroblastoma, and multiple myeloma.[2][7][9][10][11]
-
Fibrosis Research: To investigate the role of SETD8 in myofibroblast differentiation and the potential for mitigating lung fibrosis.[1][5]
-
Virology: To study the role of host cell factors in viral replication, as this compound has been shown to repress the replication of DNA viruses like HSV-1.[8]
-
Epigenetics: As a chemical probe to understand the biological functions of SETD8 and H4K20 monomethylation.[7]
Troubleshooting Guide
Problem 1: I am not observing the expected decrease in H4K20me1 levels after this compound treatment.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Possible Cause 2: Insufficient incubation time.
-
Possible Cause 3: Poor compound stability or solubility.
-
Solution: Ensure that this compound is properly dissolved and stored. It is often dissolved in DMSO to create a stock solution.[1] Prepare fresh dilutions in your culture medium for each experiment. For in vivo studies, specific formulations with solvents like PEG300, Tween80, and saline are recommended to improve solubility.[5]
-
-
Possible Cause 4: High cell confluence.
-
Solution: High cell density can sometimes affect drug uptake and efficacy. Ensure that cells are in the exponential growth phase and not overly confluent when treated with the inhibitor.
-
Problem 2: I am observing unexpected or widespread cytotoxicity in my cell line.
-
Possible Cause 1: On-target effects leading to cell death.
-
Explanation: Inhibition of SETD8 by this compound can lead to cellular stress and apoptosis through various mechanisms, including p53 activation, DNA damage accumulation, and disruption of ribosome biogenesis.[7][9][10][12] This cytotoxicity can be an expected outcome, particularly in cancer cell lines that are dependent on SETD8 activity.
-
-
Possible Cause 2: The observed phenotype is independent of p53 status.
-
Explanation: While this compound can activate p53, its cytotoxic effects are not always dependent on a functional p53 pathway.[10][11] In some cell types, SETD8 inhibition can induce apoptosis through mechanisms related to nucleolar stress and impaired ribosome biogenesis, irrespective of p53 status.[10][11][12]
-
-
Possible Cause 3: Off-target effects at high concentrations.
-
Solution: While this compound is selective for SETD8 over many other methyltransferases, using excessively high concentrations may lead to off-target effects.[1][3][4] It is crucial to use the lowest effective concentration determined from your dose-response experiments to minimize potential off-target activities.
-
Problem 3: My results are inconsistent across experiments.
-
Possible Cause 1: Variability in cell culture conditions.
-
Solution: Maintain consistent cell culture practices, including cell passage number, seeding density, and media composition. Changes in these parameters can alter cellular responses to drug treatment.
-
-
Possible Cause 2: Inconsistent drug preparation.
-
Solution: Always prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 3: Fluctuation in the cell cycle.
-
Explanation: SETD8 expression and activity can fluctuate with the cell cycle, peaking at the G2/M transition.[6]
-
Solution: For sensitive experiments, consider synchronizing your cells to a specific cell cycle phase before treatment to reduce variability.
-
Data Presentation
Table 1: Summary of this compound In Vitro Activity
| Parameter | Value | Cell Lines/Assay Conditions | Reference |
| IC50 (SETD8) | 7.3 µM | Cell-free assay | [1] |
| IC50 (SETD8) | 7.9 µM | Cell-free assay | [5] |
| Binding Affinity (KD) | 18.3 µM | Isothermal Titration Calorimetry (ITC) | [2][4] |
| Cellular IC50 | 0.39 to 3.20 µM | High-Grade Serous Ovarian Cancer (HGSOC) cells | [2][5] |
| Effective Concentration | 1-10 µM | Various cell lines for inhibiting H4K20me1 and cell proliferation | [5] |
Experimental Protocols
1. Western Blot for H4K20me1 Detection
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate 20-30 µg of protein on a 15% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H4K20me1 and total H4 (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[5]
2. Cell Viability Assay (e.g., MTT or CellTiter-Glo)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-5,000 cells per well and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 10 µM) for the desired duration (e.g., 72 hours). Include a DMSO-treated vehicle control.
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with a solubilization buffer and read the absorbance.
-
For CellTiter-Glo: Add CellTiter-Glo reagent to each well, incubate for 10 minutes, and measure luminescence.
-
-
Data Analysis: Normalize the results to the vehicle control and calculate IC50 values.[5]
3. Cell Cycle Analysis
-
Cell Treatment and Harvest: Treat cells with this compound for the desired time, then harvest by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in cold 70% ethanol (B145695) overnight at 4°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[13]
Visualizations
Caption: Mechanism of this compound Action on SETD8.
Caption: Cellular consequences of SETD8 inhibition by this compound.
Caption: General experimental workflow for studying this compound effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition of histone methyltransferase SETD8 represses DNA virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting the methyltransferase SETD8 impairs tumor cell survival and overcomes drug resistance independently of p53 status in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
UNC0379 in the Landscape of SETD8 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of UNC0379 with other inhibitors of SETD8, a key enzyme in epigenetic regulation. This document synthesizes experimental data on inhibitor performance, details the methodologies for key experiments, and visualizes the relevant biological pathways and experimental workflows.
SETD8, the sole methyltransferase responsible for monomethylating histone H4 at lysine (B10760008) 20 (H4K20me1), plays a critical role in various cellular processes, including cell cycle progression, DNA damage response, and transcriptional regulation.[1][2][3] Its dysregulation has been implicated in several diseases, most notably cancer, making it an attractive therapeutic target.[1][4] this compound was the first substrate-competitive inhibitor of SETD8 to be discovered, offering a valuable tool for studying SETD8 biology and a potential starting point for drug development.[5][6][7]
Performance Comparison of SETD8 Inhibitors
The following table summarizes the key quantitative data for this compound and other notable SETD8 inhibitors. This data is compiled from various biochemical and cellular assays.
| Inhibitor | IC50 (μM) | Ki (μM) | Mechanism of Action | Selectivity | Cellular Activity | Reference |
| This compound | 7.3 (Radiometric) 9.0 (MCE) | 18.3 (ITC) 36.0 (SPR) | Substrate-competitive with H4 peptide; Non-competitive with SAM | Selective over 15 other methyltransferases | Reduces H4K20me1 levels, induces apoptosis and cell cycle arrest in cancer cells.[8] IC50 ranges from 0.39 to 3.20 µM in HGSOC cells.[9] | [5][6][10] |
| Nahuoic Acid A | - | - | Competitive with the cofactor SAM; Non-competitive with the peptide substrate | Selective | - | [5][6][7] |
| SPS8I1 (NSC663284) | 0.21 | - | Substrate-dependent | Selective for SETD8 over 8 other PMTs, but also inhibits SMYD2 (IC50 = 0.5 µM) | Suppresses H4K20me1 mark and induces S/G2/M-phase cell cycle defects.[11] | [11][12] |
| SPS8I2 (BVT948) | 0.5 | - | Substrate-independent | Selective for SETD8 over 8 other PMTs | Suppresses H4K20me1 mark and induces S/G2/M-phase cell cycle defects.[11] | [11][12] |
| SPS8I3 (Ryuvidine) | 0.7 | - | Substrate-dependent | Selective for SETD8 over 8 other PMTs | Suppresses H4K20me1 mark and induces S/G2/M-phase cell cycle defects.[11] | [11][12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
SETD8 Radioactive Methyltransferase Assay
This assay measures the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine ([³H]-SAM) to a histone H4 peptide substrate.
-
Reaction Mixture: The reaction typically contains recombinant SETD8 enzyme, a biotinylated H4K20 peptide substrate, and [³H]-SAM in an appropriate assay buffer.
-
Incubation: The reaction is initiated by the addition of the enzyme or substrate and incubated at a specific temperature (e.g., room temperature) for a defined period.
-
Termination: The reaction is stopped, often by the addition of a quenching buffer.
-
Detection: The biotinylated peptide is captured on a streptavidin-coated plate or filter. The amount of incorporated radioactivity is then measured using a scintillation counter. The IC50 value is determined by measuring the inhibitor's ability to reduce the radioactive signal.[5][11]
Microfluidic Capillary Electrophoresis (MCE) Assay
This orthogonal biochemical assay confirms the inhibitory activity of compounds.
-
Principle: MCE separates the substrate and product of the enzymatic reaction based on their charge and size.
-
Procedure: The SETD8 enzymatic reaction is performed as described above. The reaction mixture is then injected into a microfluidic chip.
-
Analysis: An electric field is applied, and the separated substrate and product are detected, often by fluorescence. The inhibitor's potency is determined by its effect on product formation.[5][6]
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)
These biophysical assays are used to confirm the direct binding of an inhibitor to the target enzyme and to determine the binding affinity (Kd).
-
ITC: Measures the heat change that occurs when an inhibitor binds to the enzyme. A solution of the inhibitor is titrated into a solution containing the enzyme, and the heat released or absorbed is measured.
-
SPR: Detects the binding of an inhibitor to an enzyme immobilized on a sensor chip by measuring changes in the refractive index at the surface.[5][6][7]
Cellular Assays for H4K20me1 Levels and Cell Viability
These assays assess the inhibitor's activity in a cellular context.
-
Western Blotting: Cells are treated with the inhibitor for a specific duration. Cell lysates are then prepared, and proteins are separated by SDS-PAGE. The levels of H4K20me1 and total H4 are detected using specific antibodies to determine the inhibitor's effect on histone methylation.[8]
-
Cell Viability/Proliferation Assays: Various methods, such as MTS or CellTiter-Glo assays, are used to measure the number of viable cells after inhibitor treatment. These assays determine the inhibitor's cytotoxic or cytostatic effects.[8][9]
Visualizing the Biology and the Process
To better understand the context of SETD8 inhibition, the following diagrams illustrate the SETD8 signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: SETD8 methylates histones and non-histone proteins.
Caption: A typical workflow for identifying and characterizing SETD8 inhibitors.
Conclusion
This compound stands as a pioneering selective, substrate-competitive inhibitor of SETD8.[5][6] Its discovery has paved the way for a deeper understanding of SETD8's biological functions and has provided a valuable chemical probe for further research. While newer compounds like the SPS8I series exhibit greater potency in biochemical assays, this compound's well-characterized mechanism of action and proven cellular activity make it a crucial reference compound in the field.[11] The continued development of potent and selective SETD8 inhibitors holds significant promise for therapeutic interventions in diseases driven by aberrant SETD8 activity.
References
- 1. Targeting the methyltransferase SETD8 impairs tumor cell survival and overcomes drug resistance independently of p53 status in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. The emerging role of lysine methyltransferase SETD8 in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Histone Methyltransferase SETD8 Regulates the Expression of Tumor Suppressor Genes via H4K20 Methylation and the p53 Signaling Pathway in Endometrial Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of a selective, substrate-competitive inhibitor of the lysine methyltransferase SETD8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Histone Methyltransferase SETD8 Regulates the Expression of Tumor Suppressor Genes via H4K20 Methylation and the p53 Signaling Pathway in Endometrial Cancer Cells [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Small-Molecule Inhibitors of SETD8 with Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
UNC0379 specificity compared to other methyltransferase inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the methyltransferase inhibitor UNC0379 with other notable inhibitors in the class. This compound is a first-in-class, substrate-competitive inhibitor of SETD8 (also known as KMT5A), the sole methyltransferase responsible for monomethylation of histone H4 lysine (B10760008) 20 (H4K20me1).[1] This modification plays a crucial role in various cellular processes, including DNA damage response and cell cycle regulation. The dysregulation of SETD8 has been implicated in several cancers, making it a compelling therapeutic target.
Specificity Profile: this compound in Comparison
A critical attribute of any targeted inhibitor is its specificity. This compound demonstrates high selectivity for SETD8 over a panel of other methyltransferases. The following tables summarize the inhibitory activity of this compound and other well-characterized methyltransferase inhibitors, showcasing their respective selectivity profiles.
Table 1: Inhibitory Activity of this compound
| Target | IC50 / Ki | Assay Type | Notes |
| SETD8 | ~1.2 nM (IC50) | HTRF-based assay | Highly potent inhibition of the primary target. |
| ~0.5 nM (Ki) | Kinetic analysis | Strong binding affinity. | |
| 7.3 µM (IC50) | Radioactive methyl transfer assay | Variation in IC50 can be assay-dependent.[2] | |
| 9.0 µM (IC50) | Microfluidic Capillary Electrophoresis (MCE) | [2] | |
| SUV39H1 | > 10 µM (IC50) | HTRF-based assay | No significant inhibition observed.[3] |
| G9a/KMT1C | > 10 µM (IC50) | HTRF-based assay | No significant inhibition observed.[3] |
| EZH2 | > 10 µM (IC50) | HTRF-based assay | No significant inhibition observed.[3] |
| DOT1L | > 10 µM (IC50) | HTRF-based assay | No significant inhibition observed.[3] |
| Other Methyltransferases (15 total) | > 50 µM (IC50) | Radioactive biochemical assay | Demonstrates broad selectivity.[1] |
Table 2: Comparative Selectivity of Other Methyltransferase Inhibitors
| Inhibitor | Primary Target(s) | IC50 (Primary Target) | Selectivity Notes |
| BIX-01294 | G9a, GLP | 1.9 µM (G9a), 0.7 µM (GLP) | Selective inhibitor of G9a and the related GLP.[4] |
| GSK126 | EZH2 | 9.9 nM | >1000-fold selective for EZH2 over 20 other human methyltransferases.[5][6] |
| EPZ004777 | DOT1L | 0.4 nM | Highly potent and selective for DOT1L.[7] |
| SGC0946 | DOT1L | 0.3 nM | Potent and selective DOT1L inhibitor. |
Signaling Pathways
This compound exerts its effects by inhibiting SETD8, which is known to influence key cellular signaling pathways, primarily the p53 pathway. In contrast, inhibitors like EPZ004777 and SGC0946 target DOT1L, a methyltransferase implicated in a distinct pathway associated with MLL-rearranged leukemias.
SETD8 and the p53 Signaling Pathway
SETD8-mediated monomethylation of p53 at lysine 382 (p53K382me1) is known to repress the transcriptional activity of this critical tumor suppressor. Inhibition of SETD8 by this compound prevents this methylation, leading to the activation of the p53 pathway. This activation can result in cell cycle arrest and apoptosis in cancer cells.[8][9]
DOT1L and MLL-Rearranged Leukemia
In mixed-lineage leukemia (MLL), chromosomal translocations result in fusion proteins that aberrantly recruit DOT1L.[10][11][12] This leads to hypermethylation of H3K79 at MLL target genes, such as the HOXA9 gene, driving leukemogenesis.[10][13] Inhibitors of DOT1L, such as EPZ004777 and SGC0946, block this process, leading to the downregulation of leukemogenic gene expression.[11]
References
- 1. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amsbio.com [amsbio.com]
- 3. This compound | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 4. stemcell.com [stemcell.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Western Analysis of Histone Modifications (Aspergillus nidulans) [bio-protocol.org]
- 8. genechem.com.cn [genechem.com.cn]
- 9. Targeting the methyltransferase SETD8 impairs tumor cell survival and overcomes drug resistance independently of p53 status in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. MLL fusions: Pathways to leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
UNC0379 vs. Genetic Knockout of SETD8: A Comparative Guide
For researchers investigating the cellular functions of the lysine (B10760008) methyltransferase SETD8 (also known as KMT5A), two primary methods of interrogation are available: pharmacological inhibition using small molecules like UNC0379 and genetic ablation through techniques such as CRISPR/Cas9-mediated knockout. Both approaches aim to diminish or eliminate SETD8 activity, yet they operate through distinct mechanisms and can yield different biological outcomes. This guide provides an objective comparison of this compound and genetic knockout of SETD8, supported by experimental data, to aid researchers in selecting the most appropriate method for their studies.
Mechanism of Action
This compound is a selective, substrate-competitive inhibitor of SETD8.[1][2] It directly competes with the peptide substrate for binding to the enzyme's active site, thereby preventing the methylation of histone H4 at lysine 20 (H4K20) and other non-histone substrates like p53 and PCNA.[2][3] This inhibition is reversible and its efficacy is dose-dependent.[4]
Genetic knockout of SETD8 , on the other hand, results in the complete and permanent removal of the SETD8 protein from the cell. This leads to a total loss of its methyltransferase activity and any other potential non-catalytic functions of the protein. The consequences of genetic knockout are often more severe and can be embryonic lethal in mice, highlighting the essential role of SETD8 in development.[3][5][6]
Quantitative Comparison of Effects
The following tables summarize quantitative data from various studies to provide a direct comparison between the effects of this compound and SETD8 genetic manipulation (siRNA-mediated knockdown is used as a proxy for knockout in cellular studies).
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Biochemical Assay) | 7.3 µM | Recombinant SETD8 | [1][7] |
| KD | 18.3 µM | Isothermal Titration Calorimetry | [4][7] |
| Cell Proliferation IC50 | 0.39 - 3.20 µM | High-Grade Serous Ovarian Cancer (HGSOC) cells | [7] |
| ~5.6 µM | HeLa cells | [8] | |
| ~6.2 µM | A549 cells | [8] | |
| 1.25 - 6.3 µM | Multiple Myeloma cell lines | [9] | |
| 576 - 2540 nM | Endometrial cancer cells | [10] |
Table 2: Comparison of Cellular Phenotypes
| Phenotype | This compound Treatment | SETD8 Knockdown/Knockout | References |
| H4K20me1 Levels | Dose-dependent reduction | Complete loss | [3][8] |
| Cell Cycle Progression | G1/S or G2/M arrest | G2/M arrest, abnormalities in cell cycle progression | [3][9][11] |
| Apoptosis | Induction of apoptosis | Increased apoptosis | [7][9][12] |
| DNA Damage | Accumulation of DNA damage | DNA damage and genomic instability | [11][13] |
| p53 Pathway | Activation of p53 signaling | Activation of p53 canonical pathway | [12][14][15] |
| Embryonic Development | Not applicable | Embryonic lethal at early stages | [3][5][6] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
1. SETD8 Inhibition Assay (Microfluidic Capillary Electrophoresis)
-
Objective: To determine the IC50 of this compound against SETD8.
-
Procedure:
-
Prepare a serial dilution of this compound in 100% DMSO.
-
Transfer 1 µL of the diluted compound into a 384-well polypropylene (B1209903) plate.
-
Dilute the compounds 10-fold in 1x assay buffer (20 mM Tris, pH 8.0, 25 mM NaCl, 2 mM DTT, and 0.05% Tween-20).
-
Transfer 2.5 µL of the diluted compound to the assay plate.
-
Add 20 µL of a cocktail containing 50 nM SETD8 and 2 µM TW21 peptide in 1x assay buffer.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of 150 µM SAM in 1x buffer.
-
Allow the reaction to proceed for 120 minutes at room temperature.
-
Terminate the reaction by adding 35 µL of 0.08 ng/µL Endo-LysC protease solution.
-
Incubate for an additional 60 minutes.
-
Read the plate on a Caliper Life Sciences EZ reader II.
-
Determine IC50 values using appropriate software.[1]
-
2. Cell Viability Assay (MTT Assay)
-
Objective: To assess the effect of this compound on cell proliferation.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO as a vehicle control.
-
Incubate the cells for the desired time period (e.g., 72 or 96 hours).
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.[8][16][17]
-
3. Western Blotting for H4K20me1
-
Objective: To measure the levels of H4K20 monomethylation after this compound treatment or SETD8 knockdown.
-
Procedure:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein lysate on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H4K20me1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Normalize the H4K20me1 signal to a loading control like total Histone H4 or β-actin.[8][18][19][20]
-
Visualizations
Caption: SETD8 inactivates p53 via monomethylation. Both this compound and genetic knockout inhibit this process.
Caption: A typical workflow for comparing the cellular effects of this compound and SETD8 knockdown.
Caption: A logical diagram outlining the pros, cons, and shared outcomes of this compound and genetic knockout.
Conclusion
Both this compound and genetic knockout are valuable tools for studying SETD8 function. This compound offers a reversible and dose-dependent means of inhibiting SETD8's catalytic activity, making it suitable for studying the acute effects of enzyme inhibition and for potential therapeutic applications. However, the possibility of off-target effects should be considered.
Genetic knockout provides a complete and specific ablation of the SETD8 protein, allowing for the investigation of its essential, long-term roles. The severity of the knockout phenotype, including embryonic lethality, underscores the critical functions of SETD8. Researchers should carefully consider the specific questions they are addressing, the desired timeframe of inhibition, and the potential for compensatory mechanisms when choosing between these two powerful techniques. In many cases, using both approaches in parallel can provide the most comprehensive understanding of SETD8 biology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The emerging role of lysine methyltransferase SETD8 in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Roles for the methyltransferase SETD8 in DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Methyltransferase Setd8 Represses Gata2 Expression and Regulates Erythroid Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 9. Targeting the methyltransferase SETD8 impairs tumor cell survival and overcomes drug resistance independently of p53 status in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Epigenetic siRNA and chemical screens identify SETD8 inhibition as a therapeutic strategy for p53 activation in high-risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The histone methyltransferase Setd8 acts in concert with c-Myc and is required to maintain skin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tribioscience.com [tribioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. protocols.io [protocols.io]
- 18. bio-rad.com [bio-rad.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. biomol.com [biomol.com]
A Comparative Guide to SETD8 Inhibitors: UNC0379 and Alternatives
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the SETD8 inhibitor UNC0379 with an alternative inhibitor, Nahuoic Acid A, and includes supporting experimental data and protocols. This analysis aims to facilitate informed decisions in the selection of chemical probes for studying the biological roles of the lysine (B10760008) methyltransferase SETD8.
The SET domain-containing protein 8 (SETD8), also known as PR-SET7 or KMT5A, is the sole enzyme responsible for the monomethylation of histone H4 at lysine 20 (H4K20me1). This epigenetic modification plays a crucial role in various cellular processes, including DNA replication and repair, cell cycle progression, and transcriptional regulation. The dysregulation of SETD8 has been implicated in several diseases, most notably cancer, making it an attractive target for therapeutic intervention. This compound is a well-characterized, selective, and cell-penetrant small molecule inhibitor of SETD8. This guide provides a cross-validation of this compound's effects by comparing it with another known SETD8 inhibitor, Nahuoic Acid A, which employs a different mechanism of action.
Comparative Analysis of SETD8 Inhibitors
A direct comparison of the biochemical and cellular activities of this compound and Nahuoic Acid A reveals key differences in their inhibitory mechanisms and potencies. This compound is a substrate-competitive inhibitor, meaning it competes with the histone H4 substrate for binding to SETD8. In contrast, Nahuoic Acid A is a cofactor-competitive inhibitor, competing with S-adenosylmethionine (SAM), the methyl group donor.
| Inhibitor | Target | Mechanism of Action | Biochemical IC50/Kᵢ | Cellular Potency (IC50) |
| This compound | SETD8 | Substrate-competitive | 7.3 µM (IC50)[1] | Varies by cell line (e.g., ~5.6 µM in HeLa, ~6.2 µM in A549) |
| Nahuoic Acid A | SETD8 | Cofactor-competitive | 2 µM (Kᵢ)[2] | 65 µM (U2OS), 45 µM (SUM159), 85 µM (MDA-MB-436)[2] |
Selectivity Profiles
The selectivity of an inhibitor is a critical factor in its utility as a chemical probe. This compound has been profiled against a panel of other histone methyltransferases and has demonstrated high selectivity for SETD8.
Selectivity of this compound against other Methyltransferases: [1]
| Methyltransferase | IC50 (µM) |
| SETD8 | 7.3 |
| G9a | >100 |
| GLP | >100 |
| SUV39H1 | >100 |
| SUV39H2 | >100 |
| SETD7 | >100 |
| SETD2 | >100 |
| MLL1 | >100 |
| MLL2 | >100 |
| MLL3 | >100 |
| MLL4 | >100 |
| DOT1L | >100 |
| PRMT1 | >100 |
| PRMT3 | >100 |
| PRMT5 | >100 |
| CARM1 | >100 |
Signaling Pathways and Experimental Workflows
The inhibition of SETD8 by this compound or other inhibitors impacts downstream cellular processes. A key consequence is the reduction of H4K20me1 levels, which can lead to cell cycle arrest and apoptosis. The general signaling pathway and a typical experimental workflow for evaluating SETD8 inhibitors are depicted below.
References
UNC0379 Efficacy: A Comparative Analysis in p53 Wild-Type vs. Mutant Cancer Cells
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of UNC0379, a selective inhibitor of the lysine (B10760008) methyltransferase SETD8, in cancer cells with differing p53 status. The data and protocols presented are synthesized from preclinical studies to inform experimental design and data interpretation in the context of cancer therapy development.
This compound targets SETD8 (also known as KMT5A), the sole enzyme responsible for monomethylating histone H4 at lysine 20 (H4K20me1).[1] SETD8 also methylates non-histone proteins, including the tumor suppressor p53 at lysine 382 (p53K382me1), a modification that attenuates p53's pro-apoptotic and cell cycle arrest functions.[1][2][3] Inhibition of SETD8 by this compound has emerged as a potential therapeutic strategy, with its efficacy being significantly influenced by the p53 status of the cancer cells.
Comparative Efficacy of this compound
The cellular response to this compound varies significantly depending on the functional status of p53. In p53 wild-type (WT) cells, this compound-mediated inhibition of SETD8 leads to a decrease in the repressive p53K382me1 mark, thereby activating the canonical p53 pathway.[2][4] This activation typically results in cell cycle arrest and apoptosis.[2][5] Conversely, in cancer cells harboring mutant or deficient p53, the cytotoxic effects of this compound can be independent of p53, often involving alternative mechanisms such as the induction of nucleolar stress and replicative stress.[6][7][8]
Quantitative Analysis of this compound Cytotoxicity
The half-maximal inhibitory concentration (IC50) of this compound demonstrates variable sensitivity across different cancer cell lines, which appears to be influenced by, but not solely dependent on, p53 status.
| Cell Line | Cancer Type | p53 Status | This compound IC50 (µM) | Reference |
| HEC50B | Endometrial Cancer | Not Specified | 0.576 | [9] |
| ISHIKAWA | Endometrial Cancer | Not Specified | 2.540 | [9] |
| XG7 (shControl) | Multiple Myeloma | Wild-Type | 3.7 | [6] |
| XG7 (shp53) | Multiple Myeloma | Deficient | 4.8 | [6] |
| Various HGSOC | Ovarian Cancer | Not Specified | 0.39 - 3.20 | [10] |
Note: The table presents a summary of reported IC50 values. Direct comparison between cell lines should be made with caution due to variations in experimental conditions.
Differential Effects on Cell Cycle and Apoptosis
Studies have shown that this compound induces distinct cell fate decisions in p53 WT versus mutant cells.
| Cell Line Model | p53 Status | Effect of this compound | Experimental Observations | Reference |
| Glioblastoma | Proficient (WT) | G1/S Arrest | Induction of p21 accumulation. | [11] |
| Glioblastoma | Deficient | G2/M Arrest | Mediated by Chk1 activation. | [11] |
| Multiple Myeloma | Wild-Type | Apoptosis | Activation of p53 target genes. | [6] |
| Multiple Myeloma | Deficient | Apoptosis | Increased DNA damage and replicative stress. | [6] |
| Neuroblastoma | Wild-Type | Apoptosis & Cell Cycle Arrest | Activation of the p53 canonical pathway. | [2] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in p53 Wild-Type Cells
Caption: this compound inhibits SETD8, reactivating p53 in wild-type cells.
This compound Mechanism in p53 Mutant/Deficient Cells
Caption: this compound induces p53-independent cell death pathways.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for comparing this compound effects in cancer cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (both p53 wild-type and mutant) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) or DMSO as a vehicle control for 72-96 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the DMSO-treated control wells and calculate the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound at a predetermined concentration (e.g., 10 µM) or DMSO for 48-96 hours.[11]
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
Quantification: Quantify the percentage of apoptotic cells in each treatment group.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound or DMSO as described for the apoptosis assay.[11]
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 population is indicative of apoptosis.[9]
Conclusion
The efficacy of the SETD8 inhibitor this compound is intricately linked to the p53 status of cancer cells. In p53 wild-type tumors, this compound can reactivate the tumor-suppressive functions of p53, leading to potent anti-proliferative and pro-apoptotic effects.[2][4] However, its cytotoxicity is not limited to this context. In p53 mutant or deficient cancers, this compound can induce cell death through alternative, p53-independent mechanisms, such as nucleolar and replicative stress.[6] These findings suggest that targeting SETD8 could be a valuable therapeutic strategy in a broad range of cancers, irrespective of their p53 mutational status.[6][8] Further investigation into the synergistic potential of this compound with conventional chemotherapies and other targeted agents is warranted to fully realize its clinical utility.[6][9]
References
- 1. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigenetic siRNA and Chemical Screens Identify SETD8 Inhibition as a Therapeutic Strategy for p53 Activation in High-Risk Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-SETD8 inactivates p53 in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. p53-mediated cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the methyltransferase SETD8 impairs tumor cell survival and overcomes drug resistance independently of p53 status in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting the methyltransferase SETD8 impairs tumor cell survival and overcomes drug resistance independently of p53 status in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Confirming UNC0379's Mechanism of Action: A Biophysical Assay Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biophysical assays used to confirm the mechanism of action of UNC0379, a selective, substrate-competitive inhibitor of the lysine (B10760008) methyltransferase SETD8. We will compare its performance with an alternative SETD8 inhibitor, Nahuoic acid A, and provide supporting experimental data and detailed protocols for key assays.
Introduction to this compound and SETD8
SETD8, also known as KMT5A, is the sole methyltransferase responsible for the monomethylation of histone H4 at lysine 20 (H4K20me1). This epigenetic modification plays a crucial role in various cellular processes, including DNA replication, DNA damage response, and cell cycle regulation.[1][2] SETD8 also methylates non-histone proteins such as p53 and PCNA, implicating it in cancer progression.[2][3] Consequently, the development of selective SETD8 inhibitors is of significant interest for therapeutic applications.
This compound is a potent and selective small molecule inhibitor of SETD8.[3] Unlike many methyltransferase inhibitors that compete with the cofactor S-adenosylmethionine (SAM), this compound acts as a substrate-competitive inhibitor, binding to the histone H4 binding site.[3] This guide will delve into the biophysical assays that have been instrumental in elucidating this mechanism.
Biophysical Characterization: this compound vs. Nahuoic acid A
To confirm the binding and mechanism of action of this compound, several biophysical assays were employed. Here, we compare the data obtained for this compound with that of Nahuoic acid A, a natural product and a known SAM-competitive inhibitor of SETD8.[4]
| Parameter | This compound | Nahuoic acid A | Assay | Significance |
| Binding Affinity (Kd) | 18.3 ± 3.2 µM[3] | Not Reported | Isothermal Titration Calorimetry (ITC) | Directly measures the binding affinity between the inhibitor and SETD8. A lower Kd value indicates a stronger binding affinity. |
| Binding Affinity (Kd) | 36.0 ± 2.3 µM[3] | Not Reported | Surface Plasmon Resonance (SPR) | Provides real-time kinetics of binding (association and dissociation rates) and overall affinity. |
| Inhibitory Potency (IC50) | 37.7 ± 7.2 µM[5] | Not Reported | Fluorescence Polarization (FP) | Measures the concentration of inhibitor required to displace 50% of a fluorescently labeled peptide substrate from SETD8, confirming substrate-competitive binding. |
| Inhibitory Potency (Ki) | Not Reported | 2 µM[6] | Biochemical Assay | Represents the inhibition constant, indicating the potency of the inhibitor. A lower Ki value signifies a more potent inhibitor. |
| Mechanism of Action | Substrate-competitive[3] | Cofactor-competitive[4] | - | Differentiates how the inhibitor interacts with the enzyme, providing crucial information for drug design and development. |
Experimental Protocols
Detailed methodologies for the key biophysical assays are provided below.
Isothermal Titration Calorimetry (ITC)
Objective: To directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) of this compound binding to SETD8.[3]
Methodology:
-
Sample Preparation: Recombinant SETD8 and this compound are extensively dialyzed against the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution.[7] The concentrations of both protein and inhibitor are accurately determined.
-
ITC Instrument Setup: The ITC instrument (e.g., MicroCal PEAQ-ITC) is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).[7]
-
Titration: A solution of this compound (typically 10-20 times the concentration of the protein) is loaded into the injection syringe, and the SETD8 solution is placed in the sample cell.[7]
-
Data Acquisition: A series of small injections of this compound into the SETD8 solution are performed. The heat change associated with each injection is measured.
-
Data Analysis: The raw data is integrated to obtain the heat change per injection. These values are then plotted against the molar ratio of inhibitor to protein and fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.[5]
Surface Plasmon Resonance (SPR)
Objective: To determine the kinetics (association rate constant, ka, and dissociation rate constant, kd) and affinity (Kd) of the interaction between this compound and SETD8 in real-time.[3]
Methodology:
-
Sensor Chip Preparation: SETD8 is immobilized on a sensor chip surface (e.g., CM5 chip) through amine coupling.[8]
-
SPR Instrument Setup: The SPR instrument (e.g., Biacore) is primed with running buffer (e.g., HBS-EP buffer).
-
Binding Analysis: A series of concentrations of this compound are injected over the sensor surface. The change in the refractive index at the surface, which is proportional to the amount of bound analyte, is monitored in real-time to generate a sensorgram.
-
Regeneration: After each injection, the sensor surface is regenerated using a specific buffer to remove the bound inhibitor.
-
Data Analysis: The association and dissociation phases of the sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir binding model) to calculate ka, kd, and the Kd (Kd = kd/ka).[8]
Fluorescence Polarization (FP) Peptide Displacement Assay
Objective: To confirm the substrate-competitive mechanism of action of this compound by measuring its ability to displace a fluorescently labeled peptide substrate from SETD8.[5]
Methodology:
-
Reagents: A fluorescently labeled peptide corresponding to the SETD8 substrate (e.g., FITC-labeled H4 peptide), purified SETD8, and this compound are required.[5]
-
Assay Setup: A fixed concentration of the fluorescent peptide and SETD8 are incubated to form a complex, resulting in a high fluorescence polarization signal.
-
Competition: Serial dilutions of this compound are added to the complex.
-
Measurement: The fluorescence polarization is measured using a plate reader. As this compound displaces the fluorescent peptide, the smaller, unbound peptide tumbles more rapidly in solution, leading to a decrease in the polarization signal.
-
Data Analysis: The decrease in fluorescence polarization is plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.[9]
Visualizing the Mechanism and Workflows
To better understand the biological context and experimental procedures, the following diagrams were generated using Graphviz.
Caption: SETD8 Signaling Pathway and Inhibition.
Caption: Workflow of Biophysical Assays.
Conclusion
The biophysical assays detailed in this guide—Isothermal Titration Calorimetry, Surface Plasmon Resonance, and Fluorescence Polarization—have been pivotal in confirming the substrate-competitive mechanism of action of this compound against SETD8. The quantitative data derived from these experiments provide a robust characterization of its binding affinity and inhibitory potency. In contrast, Nahuoic acid A offers an alternative mechanism of inhibition by competing with the cofactor SAM. Understanding these distinct mechanisms through biophysical characterization is fundamental for the rational design and development of novel and selective epigenetic modulators for therapeutic intervention.
References
- 1. path.ox.ac.uk [path.ox.ac.uk]
- 2. Fluorescence Polarization (FP) Assays [bio-protocol.org]
- 3. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 4. Nahuoic acid A produced by a Streptomyces sp. isolated from a marine sediment is a selective SAM-competitive inhibitor of the histone methyltransferase SETD8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Total synthesis of nahuoic acid A via a putative biogenetic intramolecular Diels–Alder (IMDA) reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
Validating the Impact of UNC0379 on Downstream p53 Targets: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of UNC0379's performance in modulating the p53 signaling pathway against other alternative compounds. The experimental data cited is presented to support a comprehensive evaluation of its efficacy and mechanism of action.
This compound is a selective, substrate-competitive small molecule inhibitor of the lysine (B10760008) methyltransferase SETD8.[1][2] SETD8 is the exclusive enzyme responsible for the monomethylation of histone H4 at lysine 20 (H4K20me1).[3][4] Beyond its role in histone modification, SETD8 also methylates non-histone proteins, including the tumor suppressor p53.[3][4] Specifically, methylation of p53 at lysine 382 by SETD8 is reported to suppress its transcriptional activity.[5] By inhibiting SETD8, this compound is proposed to reactivate p53, leading to the expression of its downstream target genes and subsequent cellular responses such as cell cycle arrest and apoptosis.[5][6]
This guide will delve into the experimental validation of this compound's effects on the p53 pathway, comparing its performance with other compounds that modulate p53 activity through different mechanisms, such as G9a/GLP inhibitors and MDM2 antagonists.
Performance Comparison of p53 Pathway Modulators
The efficacy of this compound in comparison to other p53 modulators can be assessed through various cellular assays. The following tables summarize key quantitative data from published studies.
Table 1: Cellular Potency of p53 Pathway Modulators
| Compound | Mechanism of Action | Cell Line(s) | IC50 (µM) | Citation(s) |
| This compound | SETD8 inhibitor | HEC50B, ISHIKAWA (Endometrial Cancer) | 0.576 - 2.54 | [3] |
| XG7, XG25 (Multiple Myeloma) | 1.25 - 6.3 | [6] | ||
| SY5Y, NGP (Neuroblastoma) | Not explicitly stated, effective at inducing p53 activation | [7] | ||
| BIX-01294 | G9a/GLP inhibitor | Various | ~2.7 (cell-free) | [8] |
| UNC0638 | G9a/GLP inhibitor | Various | <0.015 (G9a), 0.019 (GLP) (cell-free) | [8] |
| Nutlin-3 | MDM2-p53 interaction inhibitor | Various (p53 wild-type) | Cell line dependent | [9] |
| RITA | p53-MDM2 interaction inhibitor (binds to p53) | Various | Cell line dependent | [9][10] |
Table 2: Effect of this compound on p53 Downstream Target Expression
| Cell Line | Treatment | Downstream Target | Fold Change/Effect | Assay | Citation(s) |
| HEC50B, HEC1B | This compound | p21 (CDKN1A), SFN | Upregulation | RNA-seq, Western Blot | [3] |
| U87MG, LN-18 (p53-proficient Glioblastoma) | This compound | p21 | Significant increase in transcription and protein levels | qRT-PCR, Western Blot | [11] |
| XG7 (p53-proficient Multiple Myeloma) | This compound | p53, p21 | Increased protein levels | Western Blot | [6] |
| Neuroblastoma cells | This compound | Canonical p53 pathway | Activation | Functional assays | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach to validate it, the following diagrams are provided.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Epigenetic siRNA and Chemical Screens Identify SETD8 Inhibition as a Therapeutic Strategy for p53 Activation in High-Risk Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the methyltransferase SETD8 impairs tumor cell survival and overcomes drug resistance independently of p53 status in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tribioscience.com [tribioscience.com]
- 8. selleckchem.com [selleckchem.com]
- 9. CRISPR-Cas9-based target validation for p53-reactivating model compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
UNC0379: A Comparative Analysis of In Vitro and In Vivo Efficacy
A comprehensive guide for researchers on the experimental effects of the selective SETD8 inhibitor, UNC0379, detailing its performance in biochemical, cellular, and organismal contexts.
This compound has emerged as a first-in-class, selective, and substrate-competitive inhibitor of the lysine (B10760008) methyltransferase SETD8 (also known as KMT5A).[1][2][3] SETD8 is the sole enzyme responsible for monomethylating histone H4 at lysine 20 (H4K20me1), a modification implicated in a variety of crucial cellular processes including DNA damage response, cell cycle regulation, and gene expression.[2][4] Furthermore, SETD8 targets non-histone proteins such as p53 and PCNA, expanding its role in cellular homeostasis and disease.[2] This guide provides a comparative overview of the reported in vitro and in vivo effects of this compound, supported by experimental data and detailed methodologies to aid researchers in its application.
Quantitative Comparison of this compound Activity
The efficacy of this compound has been quantified across a range of experimental systems, from purified enzymes to cellular assays and animal models. The following tables summarize key quantitative data to facilitate a direct comparison of its in vitro and in vivo performance.
In Vitro Activity of this compound
| Parameter | Value | Assay Type | Comments | Reference |
| IC50 | 7.3 µM | Radioactive Biochemical Assay | Measures transfer of tritiated methyl group from ³H-SAM to a peptide substrate. | [3][5][6] |
| IC50 | 9.0 µM | Microfluidic Capillary Electrophoresis (MCE) Assay | Orthogonal biochemical assay confirming inhibitory activity. | [3] |
| IC50 | 7.9 µM | Not Specified | General reported value for KMT5A inhibition. | [1] |
| IC50 | ~1.2 nM | HTRF Assay | Against recombinant SETD8 enzyme activity. | [1] |
| IC50 | 37.7 ± 7.2 µM | Fluorescence Polarization (FP) Assay | Measures displacement of a FITC-labeled H4 peptide from SETD8. | [3] |
| KD | 18.3 ± 3.2 µM | Isothermal Titration Calorimetry (ITC) | Biophysical measurement of binding affinity to SETD8. | [3][6] |
| KD | 36.0 ± 2.3 µM | Surface Plasmon Resonance (SPR) | Biophysical measurement of binding affinity to SETD8. | [3] |
| Cellular IC50 | 0.39 to 3.20 µM | Cell Viability Assay (9 days) | High-Grade Serous Ovarian Cancer (HGSOC) cell lines. | [6] |
| Cellular IC50 | 576 nM to 2540 nM | Cell Viability Assay (4 days) | Endometrial cancer cell lines (HEC50B and ISHIKAWA). | [7] |
| Cellular IC50 | 1.25 to 6.3 µM | Cell Growth Assay | Human Myeloma Cell Lines (HMCLs). | [8] |
In Vivo Activity of this compound
| Animal Model | Dosing Regimen | Application | Key Findings | Reference |
| Bleomycin-induced lung fibrosis mouse model | 1 mg/kg/day (intratracheal) for 3 days | Lung Fibrosis | Ameliorated lung fibrosis without affecting pulmonary inflammation. | [1][6] |
| OVCAR3 xenograft mouse model | 50 mg/kg (oral gavage, once daily) for 21 days | Ovarian Cancer | No significant changes in liver or kidney function; no drug-induced lesions. | [1] |
| HSV-1 infected mouse model | 2 mg/kg (intraperitoneal) | Viral Infection | Significantly increased animal survival rates and repressed HSV-1 titer in lung and brain. | [9] |
| Neuroblastoma tumor-bearing mice | Not specified | Neuroblastoma | This compound-treated neuroblastoma cells grew more slowly, extending survival. | [10] |
| Cervical cancer xenograft mouse model | Not specified (in combination with cisplatin) | Cervical Cancer | Combination treatment significantly reduced tumor weight compared to cisplatin (B142131) alone. | [11] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches related to this compound, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits SETD8, affecting downstream targets and cellular processes.
Caption: A generalized workflow for assessing the in vitro effects of this compound on cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to evaluate this compound.
In Vitro SETD8 Inhibition Assay (Radioactive)
-
Compound Preparation: this compound is solubilized in 100% DMSO to a stock concentration of 10 mM. A 10-point, 3-fold serial dilution is prepared in a 384-well polypropylene (B1209903) plate, spanning a concentration range from 3 mM to 0.15 µM.
-
Reaction Mixture: The assay is performed by monitoring the decrease in methylation of a labeled peptide substrate, TW21.
-
Incubation: The reaction is allowed to proceed at room temperature for 120 minutes.
-
Termination and Digestion: The reaction is terminated by adding a solution of Endo-LysC protease (0.08 ng/µL). The plate is incubated for an additional hour to allow for digestion.
-
Data Acquisition: The plate is read on a Caliper Life Sciences EZ reader II.
-
Data Analysis: IC50 values are determined using appropriate software to calculate the concentration of this compound that causes 50% inhibition of SETD8 activity.[5]
Cellular Proliferation and Viability Assays
-
Cell Seeding: Cancer cell lines (e.g., HGSOC, endometrial cancer cells) are seeded in 96-well plates at an appropriate density.
-
Treatment: After allowing the cells to adhere overnight, they are treated with various concentrations of this compound (e.g., 1 nM to 10,000 nM) or a vehicle control (e.g., 0.08% DMSO).
-
Incubation: Cells are incubated for a specified period, which can range from 4 to 9 days, depending on the cell line and experimental goals.[7][12]
-
Viability Measurement: Cell viability is assessed using a standard method such as the MTT assay or a commercial kit like CellTiter-Glo. The percentage of cell viability is normalized to the vehicle-treated control cells.[12]
-
Data Analysis: IC50 values are calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
Western Blot Analysis for H4K20 Monomethylation
-
Cell Lysis: Cells treated with this compound or a vehicle control are harvested and lysed in a suitable buffer to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for H4K20me1 and a loading control (e.g., actin or histone H3). Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the H4K20me1 band is normalized to the loading control to determine the relative reduction in monomethylation.[12]
In Vivo Tumor Xenograft Model
-
Cell Implantation: An appropriate number of cancer cells (e.g., 5 x 10^6 OVCAR3 cells) are subcutaneously injected into immunocompromised mice (e.g., female nude mice, 6-8 weeks old).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., ~150 mm³). The mice are then randomized into treatment and control groups.
-
Treatment Administration: The treatment group receives this compound (e.g., 50 mg/kg) via a specified route (e.g., oral gavage) and schedule (e.g., once daily). The control group receives a vehicle solution (e.g., 10% DMSO + 90% corn oil).
-
Monitoring: Tumor size and body weight are monitored regularly throughout the treatment period (e.g., 21 days).
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Organ tissues may be collected for histological analysis to assess toxicity.[1]
References
- 1. This compound | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 2. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. cris.vub.be [cris.vub.be]
- 9. Inhibition of histone methyltransferase SETD8 represses DNA virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. SETD8, a frequently mutated gene in cervical cancer, enhances cisplatin sensitivity by impairing DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Synergistic Potential of UNC0379 in Overcoming Chemotherapy Resistance
An In-Depth Comparison Guide for Researchers and Drug Development Professionals
The SETD8 inhibitor, UNC0379, has emerged as a promising agent in combination cancer therapy, demonstrating a significant synergistic effect with several conventional chemotherapy drugs and targeted agents. This guide provides a comprehensive overview of the preclinical data supporting the synergistic interactions of this compound, focusing on quantitative analysis, detailed experimental protocols, and the underlying molecular mechanisms.
Quantitative Analysis of Synergistic Effects
The synergy between this compound and various anti-cancer drugs has been quantified using the Combination Index (CI), a widely accepted method for evaluating drug interactions. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
| Cancer Type | Combination Drug | Cell Line(s) | Combination Index (CI) Value | Supporting Assay(s) |
| Cervical Cancer | Cisplatin | SiHa | 0.5084[1][2] | Dose-response curves, Colony formation assay |
| CaSki | 0.2624[1][2] | Dose-response curves, Colony formation assay | ||
| Glioblastoma | Adavosertib (WEE1 Inhibitor) | LN-18, U251 | Mean CI: 0.57 ± 0.13 | MTT assay |
| Endometrial Cancer | Doxorubicin & Cisplatin | HEC50B, HEC1B | Additive/Synergistic Effect Reported (CI values not specified) | Cell proliferation assays |
| Multiple Myeloma | Melphalan | XG7, XG1 | Synergistic Effect Reported (CI values not specified) | Cell viability assays, DNA damage analysis |
Deciphering the Mechanism of Synergy: Inhibition of DNA Repair
The synergistic effect of this compound with DNA-damaging chemotherapeutic agents primarily stems from its ability to inhibit the DNA damage response (DDR). SETD8, the target of this compound, plays a crucial role in DNA repair, particularly in the non-homologous end joining (NHEJ) pathway.
By inhibiting SETD8, this compound prevents the recruitment of key DNA repair proteins, such as 53BP1, to the sites of DNA damage induced by chemotherapy.[1][3] This impairment of the DNA repair machinery leads to an accumulation of DNA double-strand breaks, ultimately triggering apoptosis and enhancing the cytotoxic effects of the chemotherapy drug.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are generalized protocols for the key experiments cited in the studies.
Cell Viability and Dose-Response Assays (MTT/XTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, the chemotherapeutic agent alone, and in a constant ratio combination for 48-72 hours.
-
MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot dose-response curves to determine the IC50 values for each drug and the combination.
Combination Index (CI) Calculation
-
Data Input: Use the IC50 values obtained from the dose-response curves for the individual drugs and their combination.
-
Software Analysis: Employ software such as CompuSyn, which utilizes the Chou-Talalay method, to calculate the Combination Index (CI).[3]
-
Interpretation: A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
References
- 1. combosyn.com [combosyn.com]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
UNC0379: A Detailed Assessment of its Selectivity Against Other Histone Marks
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of UNC0379's performance against other histone methyltransferases, supported by experimental data and detailed protocols.
This compound is a potent and selective inhibitor of the histone methyltransferase SETD8 (also known as KMT5A), the sole enzyme responsible for the monomethylation of histone H4 at lysine (B10760008) 20 (H4K20me1). This specific epigenetic mark plays a crucial role in various cellular processes, including DNA replication and repair, cell cycle control, and transcriptional regulation. The high selectivity of this compound for SETD8 over other histone methyltransferases is a key attribute, minimizing off-target effects and making it a valuable tool for studying the specific functions of H4K20me1.
Quantitative Comparison of this compound's Selectivity
This compound has been rigorously profiled against a panel of other histone methyltransferases to assess its selectivity. The following table summarizes the inhibitory activity of this compound against its primary target, SETD8, and a broad range of other methyltransferases. The data demonstrates a significant window of selectivity, highlighting the inhibitor's specificity.
| Target Enzyme | IC50 (µM) | Fold Selectivity vs. SETD8 |
| SETD8 (KMT5A) | 7.3 | - |
| G9a (EHMT2) | > 100 | > 13.7 |
| GLP (EHMT1) | > 100 | > 13.7 |
| SETDB1 | > 100 | > 13.7 |
| SUV39H2 | > 100 | > 13.7 |
| SETD7 | > 100 | > 13.7 |
| SUV420H1 | > 100 | > 13.7 |
| SUV420H2 | > 100 | > 13.7 |
| SMYD2 | > 100 | > 13.7 |
| MLL1 complex | > 100 | > 13.7 |
| DOT1L | > 100 | > 13.7 |
| PRMT1 | > 100 | > 13.7 |
| PRMT3 | > 100 | > 13.7 |
| PRMT5-MEP50 complex | > 100 | > 13.7 |
| DNMT1 | > 100 | > 13.7 |
| PRC2 complex | > 50 | > 6.8 |
Data sourced from J. Med. Chem. 2014, 57, 15, 6822–6833.[1]
Experimental Protocols
The selectivity of this compound has been determined using various biochemical assays. Below are detailed methodologies for two key experiments.
Radiometric Histone Methyltransferase (HMT) Assay
This assay measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone peptide substrate.
Materials:
-
Recombinant histone methyltransferase (e.g., SETD8, G9a, etc.)
-
Histone peptide substrate (specific for each enzyme)
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
This compound (or other test compounds) dissolved in DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation fluid
-
Filter paper (e.g., Whatman P81)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, the specific histone methyltransferase, and its corresponding histone peptide substrate.
-
Add this compound at various concentrations to the reaction mixture. A DMSO control is run in parallel.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by spotting the mixture onto the filter paper.
-
Wash the filter paper extensively with a suitable buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated [³H]-SAM.
-
Dry the filter paper and add scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.
Microfluidic Capillary Electrophoresis (MCE) Mobility Shift Assay
This assay separates the substrate and product of the methylation reaction based on their different electrophoretic mobilities.
Materials:
-
Recombinant histone methyltransferase (e.g., SETD8)
-
Fluorescently labeled histone peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
This compound (or other test compounds) dissolved in DMSO
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 25 mM NaCl, 2 mM DTT, 0.05% Tween-20)
-
Microfluidic capillary electrophoresis system (e.g., Caliper Life Sciences EZ Reader)
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the fluorescently labeled histone peptide substrate.
-
Add this compound at various concentrations to the reaction mixture, including a DMSO control.
-
Add the histone methyltransferase to the mixture and incubate briefly.
-
Initiate the reaction by adding SAM.
-
Allow the reaction to proceed at room temperature for a set time (e.g., 120 minutes).
-
Stop the reaction by adding a termination buffer (e.g., containing a protease to digest the enzyme).
-
Analyze the samples using the microfluidic capillary electrophoresis system, which separates the unmethylated (substrate) and methylated (product) peptides.
-
The instrument's software calculates the percentage of product formation.
-
Determine the IC50 value of this compound by plotting the percent inhibition against the compound concentration.[2]
Visualizing the Mechanism and Experimental Workflow
To further elucidate the context of this compound's activity, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow for assessing inhibitor selectivity.
Caption: SETD8 signaling pathway and point of this compound inhibition.
References
Independent Verification of UNC0379's IC50 Value: A Comparative Guide to SETD8 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the SETD8 inhibitor UNC0379 with alternative compounds, focusing on the independent verification of its IC50 value. All quantitative data is supported by detailed experimental protocols to aid in the critical evaluation and replication of these findings.
Introduction to SETD8 and its Inhibition
SETD8 (also known as KMT5A) is a crucial lysine (B10760008) methyltransferase that catalyzes the monomethylation of histone H4 at lysine 20 (H4K20me1). This epigenetic modification plays a significant role in various cellular processes, including transcriptional regulation, cell cycle progression, and DNA damage response. Dysregulation of SETD8 has been implicated in several diseases, including cancer, making it an attractive target for therapeutic intervention. This compound was one of the first potent and selective small molecule inhibitors of SETD8 to be identified. This guide will delve into its inhibitory activity and compare it with other known SETD8 inhibitors.
Comparison of IC50 Values for SETD8 Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and a selection of alternative SETD8 inhibitors. It is important to note that direct comparison of these values should be done with caution, as they were determined using various assays and experimental conditions, which are detailed in the subsequent sections.
| Compound | Target | IC50 Value (Biochemical Assay) | IC50 Value (Cell-Based Assay) | Mechanism of Action | Reference |
| This compound | SETD8 | 7.3 µM (Radioactive Methyltransferase Assay)[1][2], 9.0 µM (Microfluidic Capillary Electrophoresis)[1][2] | 0.39 - 6.3 µM (Various cancer cell lines, Cell Viability Assays)[3][4][5] | Substrate-competitive[1][2] | [1][2] |
| Nahuoic Acid A | SETD8 | Not explicitly stated as an IC50 value, but identified as a potent inhibitor. | Not widely reported. | Cofactor (SAM)-competitive[1][2] | [1][2] |
| SPS8I1 (NSC663284) | SETD8 | 0.21 ± 0.03 µM (Radiometric Filter Paper Assay)[6] | Potent inhibitor, specific values vary. | Irreversible[6] | [6] |
| SPS8I2 (Ryuvidine) | SETD8 | 0.5 ± 0.2 µM (Radiometric Filter Paper Assay)[6] | Potent inhibitor, specific values vary. | Irreversible[6] | [6] |
| SPS8I3 (BVT948) | SETD8 | 0.7 ± 0.2 µM (Radiometric Filter Paper Assay)[6] | Potent inhibitor, specific values vary. | Irreversible[6] | [6] |
| MS2177 | SETD8 | 1.9 µM (Scintillation Proximity Assay)[7] | Not reported. | Substrate-competitive[7] | [7] |
Experimental Protocols
Biochemical Assays for IC50 Determination
A generalized workflow for determining the biochemical IC50 of SETD8 inhibitors is depicted below. Specific details for the most common assays follow.
Caption: Generalized workflow for biochemical IC50 determination of SETD8 inhibitors.
1. Radioactive Methyltransferase Assay (for this compound): This assay measures the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to a histone H4 peptide substrate.
-
Reaction Mixture: Recombinant SETD8 enzyme, biotinylated H4 peptide, [³H]-SAM, and varying concentrations of the test inhibitor in assay buffer.
-
Incubation: The reaction is incubated at room temperature to allow for methylation to occur.
-
Detection: The reaction is stopped, and the biotinylated peptides are captured on a streptavidin-coated plate. The amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
2. Microfluidic Capillary Electrophoresis (MCE) Assay (for this compound): This method separates the methylated and unmethylated peptide substrates based on their charge differences.
-
Reaction Mixture: Similar to the radioactive assay, but with a fluorescently labeled peptide substrate and non-radiolabeled SAM.
-
Incubation: The enzymatic reaction is performed as described above.
-
Detection: The reaction products are injected into a capillary electrophoresis system. The fluorescently labeled methylated and unmethylated peptides are separated by electrophoresis and detected by a laser-induced fluorescence detector.
-
Data Analysis: The ratio of methylated to unmethylated peptide is calculated. The percentage of inhibition is determined, and the IC50 value is calculated from the dose-response curve.
3. Radiometric Filter Paper Assay (for SPS8I1, SPS8I2, SPS8I3): This assay also utilizes a radioactive methyl donor.
-
Reaction Mixture: Recombinant SETD8, H4K20 peptide substrate, [³H-methyl]-SAM, and test compounds at various concentrations.
-
Incubation: The reaction is allowed to proceed at room temperature.
-
Detection: The reaction mixture is spotted onto P81 phosphocellulose filter paper. The paper is washed to remove unincorporated [³H-methyl]-SAM. The radioactivity retained on the filter paper, corresponding to the methylated peptide, is quantified by scintillation counting.
-
Data Analysis: IC50 values are determined from dose-response curves as described previously.[6]
Cell-Based Assays for IC50 Determination
1. Cell Viability Assays (e.g., MTT, CellTiter-Glo): These assays measure the metabolic activity of cells as an indicator of cell viability after treatment with an inhibitor.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Inhibitor Treatment: Cells are treated with a range of concentrations of the test inhibitor (e.g., this compound) for a specified period (e.g., 72 or 96 hours).[3][4]
-
Detection:
-
MTT Assay: MTT reagent is added to the wells and incubated. Viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized. The absorbance is measured at a specific wavelength.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. The reagent is added to the wells, and the resulting luminescence is measured.[4]
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
SETD8 Signaling Pathway
SETD8 plays a central role in regulating gene expression and cellular processes through the methylation of both histone and non-histone proteins. The following diagram illustrates the key aspects of the SETD8 signaling pathway.
Caption: The SETD8 signaling pathway, illustrating its key substrates and downstream effects.
SETD8-mediated monomethylation of H4K20 is associated with transcriptional repression and the maintenance of chromatin structure.[8] Beyond histones, SETD8 also targets non-histone proteins such as the tumor suppressor p53 and the Proliferating Cell Nuclear Antigen (PCNA).[2][9] Methylation of p53 by SETD8 can inhibit its transcriptional activity, while methylation of PCNA is important for its stability and function in DNA replication and repair.[2][9] Inhibition of SETD8 with compounds like this compound can therefore lead to the reactivation of p53, cell cycle arrest, and apoptosis in cancer cells.[9][10][11]
Conclusion
The independent verification of this compound's IC50 value reveals a range of potencies depending on the assay format and cellular context. While biochemical assays provide a direct measure of enzyme inhibition, cell-based assays offer insights into the compound's efficacy in a more biologically relevant system. The comparison with alternative inhibitors like nahuoic acid A and the SPS8I series highlights the diversity of chemical scaffolds and mechanisms of action for targeting SETD8. The detailed experimental protocols provided in this guide are intended to assist researchers in designing and interpreting their own studies on SETD8 inhibition, ultimately contributing to the development of novel therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 4. cris.vub.be [cris.vub.be]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure Based Design of a Covalent Inhibitor of the SET Domain-Containing Protein 8 (SETD8) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Epigenetic siRNA and chemical screens identify SETD8 inhibition as a therapeutic strategy for p53 activation in high-risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Histone Methyltransferase SETD8 Regulates the Expression of Tumor Suppressor Genes via H4K20 Methylation and the p53 Signaling Pathway in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Histone Methyltransferase SETD8 Regulates the Expression of Tumor Suppressor Genes via H4K20 Methylation and the p53 Signaling Pathway in Endometrial Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
UNC0379: A Comparative Review of Validation Studies for the Selective SETD8 Inhibitor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of UNC0379's performance based on published validation studies. Experimental data is presented to support its characterization as a selective, substrate-competitive inhibitor of the lysine (B10760008) methyltransferase SETD8.
This compound has emerged as a critical chemical probe for studying the biological functions of SETD8, an enzyme that catalyzes the monomethylation of histone H4 at lysine 20 (H4K20me1) and other non-histone substrates like p53.[1][2] Its validation has been the subject of numerous studies, establishing its utility in cancer and other disease research. This guide synthesizes key findings, presenting quantitative data, experimental methodologies, and visual representations of its mechanism and experimental application.
Quantitative Performance of this compound
The following tables summarize the inhibitory activity and cellular effects of this compound across various experimental setups.
Table 1: Biochemical and Biophysical Characterization of this compound
| Parameter | Value | Assay Type | Notes |
| IC50 | 7.3 ± 1.0 μM | Radioactive Methyltransferase Assay | Measures the transfer of a tritiated methyl group from ³H-SAM to a peptide substrate.[3][4][5] |
| IC50 | 9.0 μM | Microfluidic Capillary Electrophoresis (MCE) Assay | An orthogonal biochemical assay confirming inhibitory activity.[3][4] |
| IC50 | 7.9 μM | Not Specified | General reported value.[6] |
| IC50 | ~1.2 nM | HTRF-based Assay | Utilized a recombinant SETD8 enzyme.[6] |
| IC50 | 37.7 ± 7.2 μM | Fluorescence Polarization (FP) Assay | Measures displacement of a FITC-labeled H4 peptide.[3] |
| Ki | ~0.5 nM | Kinetic Analysis | Determined via kinetic analysis.[6] |
| KD | 18.3 ± 3.2 μM | Isothermal Titration Calorimetry (ITC) | Biophysical assay to determine binding affinity.[1][3][7] |
| KD | 36.0 ± 2.3 μM | Surface Plasmon Resonance (SPR) | Biophysical assay confirming reversible binding with a fast on/off rate.[1][3] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Assay Type | Notes |
| HGSOC cell lines (various) | High-Grade Serous Ovarian Cancer | 0.39 - 3.20 µM | Cell Viability Assay (9 days) | [7] |
| OVCAR3 | High-Grade Serous Ovarian Cancer | ~2.8 µM | CellTiter-Glo (72 hours) | [6] |
| SKOV3 | High-Grade Serous Ovarian Cancer | ~3.5 µM | CellTiter-Glo (72 hours) | [6] |
| HeLa | Cervical Cancer | ~5.6 µM | MTT Assay (72 hours) | [6] |
| A549 | Lung Cancer | ~6.2 µM | MTT Assay (72 hours) | [6] |
| Endometrial Cancer cell lines (various) | Endometrial Cancer | 576 - 2540 nM | Cell Viability Assay (4 days) | [8] |
Selectivity Profile
A key feature of this compound is its high selectivity for SETD8 over other histone methyltransferases. Studies have demonstrated that this compound shows no significant inhibition of over 15 other methyltransferases, including G9a, GLP, SUV39H1, EZH2, and DOT1L, at concentrations up to 10 μM.[1][3][6] This selectivity minimizes off-target effects and provides greater confidence that observed biological outcomes are due to the inhibition of SETD8.[6] The only other known selective inhibitor of SETD8 mentioned in the literature is nahuoic acid A, a marine natural product that is competitive with the cofactor S-adenosyl-l-methionine (SAM), in contrast to this compound's substrate-competitive mechanism.[1][3]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the validation of this compound.
Radioactive Methyltransferase Assay
This assay quantifies the transfer of a tritiated methyl group from the cofactor ³H-SAM to a histone H4 peptide substrate catalyzed by SETD8. The reaction mixture typically includes the SETD8 enzyme, the peptide substrate, ³H-SAM, and varying concentrations of this compound. After incubation, the reaction is stopped, and the amount of radioactivity incorporated into the peptide is measured to determine the extent of inhibition and calculate the IC50 value.[3]
Microfluidic Capillary Electrophoresis (MCE) Assay
As an orthogonal biochemical assay, MCE is used to confirm the inhibitory activity of this compound. This method separates the substrate and product of the methyltransferase reaction based on their electrophoretic mobility. A decrease in the product peak in the presence of this compound indicates enzymatic inhibition.[3][9]
Cell Viability and Proliferation Assays (MTT, CellTiter-Glo)
To assess the effect of this compound on cell growth, various assays are employed. In the MTT assay, cells are treated with a range of this compound concentrations for a specified period. A solution of MTT is then added, which is converted by metabolically active cells into a colored formazan (B1609692) product, quantifiable by spectrophotometry.[6] Similarly, the CellTiter-Glo assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.[6]
Western Blotting for H4K20 Monomethylation
To confirm the on-target cellular activity of this compound, Western blotting is used to measure the levels of H4K20 monomethylation (H4K20me1). Cells are treated with this compound, and total histones are extracted. Following separation by SDS-PAGE and transfer to a membrane, antibodies specific for H4K20me1 are used for detection. A dose-dependent reduction in the H4K20me1 signal indicates effective inhibition of SETD8 in a cellular context.[6][10]
Signaling Pathways and Experimental Workflows
Mechanism of Action: Substrate Competition
This compound acts as a substrate-competitive inhibitor of SETD8. This means it binds to the same site on the enzyme as the histone H4 peptide substrate, preventing the substrate from binding and being methylated. Importantly, it is non-competitive with the cofactor S-adenosyl-l-methionine (SAM).[1][3][9]
Cellular Effects: p53 Activation and Apoptosis
In several cancer cell types, including neuroblastoma and high-grade serous ovarian cancer, inhibition of SETD8 by this compound leads to the activation of the p53 signaling pathway.[2] SETD8 can monomethylate p53 at lysine 382, which represses p53's transcriptional activity. By inhibiting SETD8, this compound prevents this methylation, leading to p53 activation, induction of p53 target genes (like p21), cell cycle arrest, and apoptosis.[2]
Experimental Workflow for Cellular Validation
A typical workflow to validate the cellular effects of this compound involves treating cancer cells with the inhibitor, followed by a series of assays to measure its on-target effects and downstream biological consequences.
References
- 1. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tribioscience.com [tribioscience.com]
- 5. scispace.com [scispace.com]
- 6. This compound | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of UNC0379
It is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer for UNC0379 and to adhere to all local, state, and federal regulations. Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific disposal protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, always wear appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | To prevent inhalation of any dust or aerosols. |
Chemical and Physical Properties of this compound
A summary of this compound's properties is crucial for its safe handling and disposal.
| Property | Value |
| Chemical Name | 6,7-dimethoxy-2-(pyrrolidin-1-yl)-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine[1] |
| CAS Number | 1620401-82-2[1][2][3] |
| Molecular Formula | C₂₃H₃₅N₅O₂[1][2] |
| Molecular Weight | 413.56 g/mol [1] |
| Appearance | Crystalline solid[1] |
| Solubility | Soluble in DMSO (≥49.7 mg/mL); insoluble in Ethanol and Water[1]. Soluble in DMF (20 mg/mL) and Ethanol (10 mg/mL)[2]. |
| Storage | Desiccate at -20°C[1]. Stock solutions can be stored at -80°C for up to 1 year or -20°C for up to 6 months[3]. |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical waste disposal company.
Step 1: Waste Segregation and Collection
Proper segregation is the first step in safe chemical waste disposal.
-
Solid Waste:
-
Collect unadulterated this compound powder, contaminated weighing boats, gloves, and paper towels in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Liquid Waste (Solutions):
-
Collect all solutions containing this compound (e.g., in DMSO) in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Do not dispose of this compound solutions down the drain. [4] This can lead to environmental contamination and is a regulatory violation.
-
-
Contaminated Labware (Sharps and Glassware):
-
Disposable sharps (needles, scalpels) should be placed in a designated sharps container.
-
Contaminated glassware should be decontaminated. The first rinse with a suitable solvent (e.g., acetone (B3395972) or ethanol) must be collected and disposed of as hazardous liquid waste.[4][5]
-
Step 2: Labeling and Storage
Accurate labeling is critical for the safety of all laboratory personnel and waste handlers.
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any other identifiers required by your institution's EHS department.
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
Step 3: Arranging for Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
They will have established procedures and contracts with licensed hazardous waste disposal companies.[4]
-
Provide the disposal company with an accurate description of the waste, including the chemical name and quantity.
Step 4: Decontamination of Empty Containers
Empty containers that held this compound must be properly decontaminated before being discarded.
-
Triple Rinse: Triple rinse the container with a suitable solvent such as acetone or ethanol.[4]
-
Collect Rinsate: The rinsate from all three rinses must be collected as hazardous waste and added to your hazardous liquid waste container.[4]
-
Final Disposal: After proper decontamination, the container may be disposed of as non-hazardous waste, in accordance with your institution's guidelines.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
References
Safeguarding Your Research: A Guide to Handling UNC0379
Essential guidance for the safe handling, storage, and disposal of the selective SETD8 inhibitor, UNC0379, tailored for research professionals.
This document provides critical safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is paramount to ensure personal safety and maintain the integrity of your research.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, a comprehensive approach to personal protection is essential. The following table summarizes the recommended PPE and safety measures. This information is compiled from standard laboratory safety protocols for handling potent research compounds.
| Equipment/Procedure | Specification | Purpose |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects eyes from splashes of the compound, especially when in solution. |
| Hand Protection | Nitrile or other chemical-resistant gloves. | Prevents skin contact with the compound. It is advisable to wear two pairs of gloves when handling the pure compound or concentrated solutions. |
| Protective Clothing | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if there is a risk of inhaling dust from the powdered form. | Prevents inhalation of the compound, which could be harmful. |
| Ventilation | Work in a well-ventilated laboratory or under a chemical fume hood. | Minimizes the concentration of airborne particles or vapors. |
| Hygiene | Wash hands thoroughly after handling, even if gloves were worn. Avoid eating, drinking, or smoking in the laboratory. | Prevents accidental ingestion of the compound.[1] |
Operational Workflow for Safe Handling
To ensure a safe and efficient workflow, from receiving the compound to its final disposal, the following procedural steps should be followed. This process is designed to minimize exposure and prevent contamination.
Storage and Disposal Protocols
Proper storage and disposal are critical for safety and for maintaining the stability of this compound.
Storage:
-
Solid Form: Store the powdered compound at -20°C for long-term stability.[2][3][4]
-
In Solution: If dissolved in a solvent such as DMSO, it is recommended to aliquot the solution and store it at -80°C for up to one year, or at -20°C for up to six months.[5] Avoid repeated freeze-thaw cycles.[5]
Disposal:
-
All waste materials contaminated with this compound, including empty vials, pipette tips, and gloves, should be disposed of as chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. If you are unsure about the proper disposal procedures, consult with your institution's environmental health and safety (EHS) department.
References
- 1. uspmsds.com [uspmsds.com]
- 2. tribioscience.com [tribioscience.com]
- 3. This compound | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
